BMS-309403
描述
BMS-309403 is a potent and selective fatty acid binding protein 4, adipocyte (FABP4) inhibitor (Ki values are 0>br
属性
IUPAC Name |
2-[3-[2-(5-ethyl-3,4-diphenylpyrazol-1-yl)phenyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O3/c1-2-27-30(22-12-5-3-6-13-22)31(23-14-7-4-8-15-23)32-33(27)28-19-10-9-18-26(28)24-16-11-17-25(20-24)36-21-29(34)35/h3-20H,2,21H2,1H3,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRVJRYZAQYCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C2=CC=CC=C2C3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300657-03-8 | |
| Record name | BMS-309403 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300657038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-309403 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5X9XSU6J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of BMS-309403: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-309403 is a potent and selective small-molecule inhibitor of the adipocyte fatty acid-binding protein 4 (FABP4), also known as aP2. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, summarizing key findings from preclinical research. The document details its molecular interactions, cellular effects, and the subsequent signaling pathways it modulates. All quantitative data are presented in structured tables, and key experimental methodologies are outlined. Visual diagrams generated using the DOT language are provided to illustrate critical signaling pathways and experimental workflows.
Core Mechanism: Competitive Inhibition of FABP4
The primary mechanism of action of this compound is its direct and competitive inhibition of FABP4.[1][2][3][4][5] It is a rationally designed, cell-permeable compound that specifically interacts with the fatty-acid-binding pocket located in the interior of the FABP4 protein.[1][2][4][5] This binding action physically obstructs the entry and binding of endogenous fatty acids and other lipid ligands to FABP4.[2][3][4][5] X-ray crystallography studies have confirmed that specific interactions between this compound and key amino acid residues within this pocket are the basis for its high binding affinity and selectivity.[4]
Binding Affinity and Selectivity
This compound exhibits high affinity for FABP4 with a dissociation constant (Kd) of 4 nM and an inhibition constant (Ki) of less than 2 nM for both human and mouse FABP4.[1][4][6] Its selectivity for FABP4 is over 100-fold greater than for other fatty acid-binding proteins such as heart-type FABP (FABP3) and epidermal FABP (FABP5).[6]
| Target | Binding Affinity (Ki) | Binding Affinity (Kd) | Reference |
| FABP4 (human and mouse) | < 2 nM | 4 nM | [1][2][4][5][6][7] |
| FABP3 (muscle) | 250 nM | - | [1][2][4][5][7] |
| FABP5 (epidermal, mal1) | 350 nM | - | [1][2][4][5][7] |
Downstream Cellular and Physiological Effects
By inhibiting FABP4, this compound instigates a cascade of downstream effects that have been observed in various cell types and preclinical models of metabolic diseases.
Anti-inflammatory Effects in Macrophages
A key consequence of FABP4 inhibition by this compound is the reduction of inflammatory responses in macrophages.[8] Treatment with this compound significantly decreases the production and release of monocyte chemoattractant protein-1 (MCP-1), a critical chemokine involved in atherosclerosis.[2][4][8] This effect has been demonstrated to be FABP4-dependent.[4][8]
Improved Endothelial Function
In the context of atherosclerosis, this compound has been shown to improve endothelial function.[2][3] In apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, chronic administration of this compound rescued the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) signaling pathway.[3] This leads to increased levels of phosphorylated eNOS and total eNOS, ultimately promoting vasodilation and improving endothelial health.[2][3]
Attenuation of Endoplasmic Reticulum Stress in Skeletal Muscle
This compound has demonstrated protective effects in skeletal muscle by mitigating lipid-induced endoplasmic reticulum (ER) stress and associated inflammation.[9] In palmitate-stimulated C2C12 myotubes and in the skeletal muscle of high-fat diet-fed mice, this compound treatment reduced intramyocellular lipid accumulation, reactive oxygen species (ROS) production, and the nuclear translocation of nuclear factor-kappaB (NF-κB).[9] This is achieved by reducing the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which is upstream of NF-κB activation.[9]
Effects on Glucose Metabolism and Insulin Sensitivity
The impact of this compound on insulin resistance and glucose metabolism has yielded some conflicting results in different studies.[8] While some research indicates that this compound treatment can alleviate type 2 diabetes and insulin resistance in both genetic and diet-induced obesity mouse models, other studies have not observed a significant improvement in glucose tolerance or insulin sensitivity.[3][8]
Interestingly, this compound has been found to stimulate glucose uptake in C2C12 myotubes through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3] This particular effect is considered to be independent of its FABP-inhibitory action, suggesting potential off-target effects.[3]
Summary of Quantitative Data
| Parameter | Value | Assay/Model | Reference |
| Ki for FABP4 | < 2 nM | Fluorescent ANS binding displacement | [1][2][4][5][7] |
| Ki for FABP3 | 250 nM | Fluorescent ANS binding displacement | [1][2][4][5][7] |
| Ki for FABP5 | 350 nM | Fluorescent ANS binding displacement | [1][2][4][5][7] |
| Kd for FABP4 | 4 nM | - | [6] |
| IC50 for Lipolysis Inhibition | > 25 µM | Isoproterenol-stimulated lipolysis in human primary adipocytes | [8] |
Key Experimental Protocols
Fluorescent ANS Binding Displacement Assay
This in vitro assay is used to determine the binding affinity (Ki) of this compound for various FABPs.
-
Principle: The fluorescent probe 1,8-anilino-8-naphthalene sulphonate (ANS) binds to the fatty acid-binding pocket of FABPs, resulting in a fluorescent signal. A competitive inhibitor like this compound will displace ANS, leading to a decrease in fluorescence.
-
Methodology Summary:
-
Recombinant human or mouse FABP proteins are incubated with ANS.
-
Increasing concentrations of this compound are added to the mixture.
-
The fluorescence intensity is measured at each concentration.
-
The Ki value is calculated based on the concentration of this compound required to displace 50% of the bound ANS.
-
In Vivo Studies in High-Fat Diet (HFD)-Fed Mice
These experiments assess the in vivo efficacy of this compound in a model of diet-induced obesity and insulin resistance.
-
Model: Male mice are fed a high-fat diet for a specified period to induce obesity, hyperlipidemia, and insulin resistance.
-
Methodology Summary:
-
A cohort of HFD-fed mice is treated with this compound (e.g., 30-40 mg/kg) via oral gavage or in-diet administration for several weeks.[8] A control group receives a vehicle.
-
Throughout the study, parameters such as body weight, food intake, plasma glucose, insulin, triglycerides, and free fatty acids are monitored.[9]
-
At the end of the treatment period, tissues such as skeletal muscle, adipose tissue, and aorta are collected for further analysis (e.g., gene expression, protein phosphorylation, histology).
-
Palmitate-Stimulated C2C12 Myotube Assay
This in vitro cell-based assay investigates the effect of this compound on lipid-induced cellular stress in skeletal muscle cells.
-
Model: Differentiated C2C12 myotubes are treated with the saturated fatty acid palmitate to induce ER stress and inflammation.
-
Methodology Summary:
-
C2C12 myotubes are pre-treated with this compound for a specific duration.
-
The cells are then stimulated with palmitate.
-
Cellular endpoints are measured, including markers of ER stress (e.g., phosphorylation of PERK, IRE1α), inflammation (e.g., NF-κB activation), ROS production, and intramyocellular lipid accumulation.[9]
-
Conclusion
This compound is a highly potent and selective inhibitor of FABP4 that exerts its effects through competitive binding to the fatty acid-binding pocket. Its mechanism of action translates into significant anti-inflammatory, endothelial-protective, and metabolic effects in preclinical models. While its direct impact on insulin sensitivity requires further clarification, the multifaceted actions of this compound underscore the therapeutic potential of FABP4 inhibition for managing metabolic and cardiovascular diseases. Further research, including clinical trials, is necessary to validate these findings in humans.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BMS 309403 | Additional Lipid Metabolism Compounds: R&D Systems [rndsystems.com]
- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent and Selective Inhibition of Fatty Acid-Binding Protein 4 by BMS-309403: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-309403 is a potent and selective small-molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2). By competitively binding to the fatty acid-binding pocket of FABP4, this compound modulates lipid metabolism and inflammatory pathways, making it a valuable tool for investigating the therapeutic potential of FABP4 inhibition in a range of metabolic and cardiovascular diseases. This technical guide provides an in-depth overview of the target, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for assessing its activity and diagrams of the associated signaling pathways are also presented to facilitate further research and drug development efforts.
Core Target and Mechanism of Action
The primary molecular target of this compound is the Fatty Acid-Binding Protein 4 (FABP4) .[1][2][3][4][5][6] FABPs are a family of small, intracellular lipid-binding proteins that chaperone fatty acids and other lipophilic molecules, facilitating their transport and regulating their downstream metabolic and signaling functions.[6][7] FABP4 is predominantly expressed in adipocytes and macrophages, where it plays a crucial role in lipid metabolism and inflammation.[7][8]
This compound acts as a competitive inhibitor of FABP4.[1][6] It is designed to fit into the fatty-acid-binding pocket within the interior of the FABP4 protein, thereby preventing the binding of endogenous fatty acids.[1][2][6] This inhibition of FABP4 leads to a variety of downstream cellular effects, including the attenuation of inflammatory responses in macrophages and the modulation of lipid metabolism in adipocytes.[8]
Quantitative Data: Binding Affinity and Selectivity
This compound exhibits high affinity for FABP4 and demonstrates significant selectivity over other FABP isoforms, such as FABP3 (heart-type) and FABP5 (epidermal-type). This selectivity is a critical attribute for a targeted therapeutic agent, minimizing off-target effects.
| Parameter | Target | Value (nM) | Reference |
| Ki | FABP4 | < 2 | [1][2][3][4][6][9][10] |
| FABP3 | 250 | [1][2][4][6] | |
| FABP5 | 350 | [1][2][4][6] | |
| Kd | FABP4 | 4 | [11] |
Key Signaling Pathways Modulated by this compound
The inhibition of FABP4 by this compound influences several key signaling pathways implicated in inflammation, metabolism, and cardiovascular function.
Inhibition of Inflammatory Signaling
In macrophages, this compound has been shown to reduce inflammation. One of the key mechanisms is the reduction of p38 MAPK activation.[12] This, in turn, can lead to decreased nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory cytokines like MCP-1.[12]
Improvement of Endothelial Function
Chronic administration of this compound has been observed to improve endothelial function.[1] This is achieved, in part, by increasing the phosphorylation of endothelial nitric oxide synthase (eNOS), which leads to enhanced production of nitric oxide (NO), a key signaling molecule in vasodilation.[8]
Activation of AMPK Signaling (Off-Target Effect)
Interestingly, this compound has been found to stimulate glucose uptake in myotubes through the activation of AMP-activated protein kinase (AMPK).[1][9] This effect appears to be independent of its FABP4 inhibitory activity and is considered an off-target effect.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound, synthesized from the available literature.
FABP4 Competitive Binding Assay (ANS Displacement Method)
This assay determines the binding affinity of this compound to FABP4 by measuring the displacement of a fluorescent probe, 1-anilinonaphthalene-8-sulfonic acid (ANS).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human FABP4 in an appropriate assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of ANS in the same assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed concentration of FABP4 and ANS. The concentrations should be optimized to achieve a stable and measurable fluorescence signal.
-
Add increasing concentrations of this compound to the wells.
-
Include control wells with FABP4 and ANS only (maximum fluorescence) and buffer only (background).
-
Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for ANS (approximately 350 nm and 480 nm, respectively).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity as a function of the this compound concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, taking into account the concentration and Kd of ANS.
-
C2C12 Myotube Glucose Uptake Assay
This assay measures the effect of this compound on glucose uptake in differentiated C2C12 muscle cells.
Methodology:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Assay Procedure:
-
Starve the differentiated C2C12 myotubes in serum-free DMEM containing 0.2% BSA for 2 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0-20 µM) or vehicle (DMSO) for 2 hours.
-
Add 2-deoxy-D-[3H]-glucose to the wells and incubate for 15 minutes at 37°C.
-
Wash the cells rapidly with ice-cold PBS to stop glucose uptake.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
-
Measurement and Analysis:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the protein concentration of each well.
-
Express the results as fold-change over the vehicle-treated control.
-
Western Blot Analysis of AMPK and eNOS Phosphorylation
This method is used to assess the activation of AMPK and eNOS signaling pathways in response to this compound treatment.
Methodology:
-
Cell Treatment and Lysis:
-
Culture and treat cells (e.g., C2C12 myotubes for AMPK, human endothelial cells for eNOS) with this compound for the desired time and concentration.
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-eNOS (Ser1177), and total eNOS overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein to determine the activation state of the kinase.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of FABP4. Its ability to modulate key metabolic and inflammatory pathways has established it as an invaluable research tool and a promising lead compound for the development of novel therapeutics for type 2 diabetes, atherosclerosis, and other metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers working to further elucidate the roles of FABP4 and the therapeutic potential of its inhibition.
References
- 1. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BMS309403 stimulates glucose uptake in myotubes through activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases | Semantic Scholar [semanticscholar.org]
- 11. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 12. Potent and selective biphenyl azole inhibitors of adipocyte fatty acid binding protein (aFABP) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Effects of BMS-309403: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-309403, a potent and selective small-molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4), has emerged as a significant investigational compound for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the anti-inflammatory effects of this compound. By targeting FABP4, a key regulator of lipid metabolism and inflammatory signaling, this compound demonstrates potential therapeutic applications in a range of inflammatory and metabolic diseases, including atherosclerosis, type 2 diabetes, and acute lung injury. This document summarizes key findings from in vitro and in vivo studies, presenting data in a structured format and detailing experimental protocols to facilitate further research and development in this area.
Introduction to this compound and FABP4
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2 or A-FABP, is a cytosolic protein primarily expressed in adipocytes and macrophages.[1][2] It plays a crucial role in intracellular fatty acid trafficking, lipid storage, and signal transduction.[2] FABP4 has been identified as a critical link between lipid metabolism and inflammation, with elevated levels associated with insulin resistance, atherosclerosis, and other inflammatory conditions.[2][3]
This compound, with the chemical name 2-[[2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)[1,1'-biphenyl]-3-yl]oxy]-acetic acid, is a highly selective and orally active inhibitor of FABP4.[4] It competitively binds to the fatty-acid-binding pocket of FABP4, thereby modulating its function.[2][5] The inhibitory constants (Ki) for this compound are <2 nM for FABP4, 250 nM for FABP3, and 350 nM for FABP5, highlighting its selectivity.[6]
Mechanism of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through the inhibition of FABP4, which in turn modulates several downstream signaling pathways implicated in the inflammatory response.
Inhibition of Pro-Inflammatory Cytokine Production
A primary mechanism of this compound's anti-inflammatory activity is the reduction of pro-inflammatory cytokine and chemokine secretion from macrophages. Studies have consistently shown that this compound treatment leads to a significant decrease in the production of key inflammatory mediators such as Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNFα).[1][2]
Modulation of Inflammatory Signaling Pathways
This compound influences several key intracellular signaling pathways that are central to the inflammatory process:
-
NF-κB Signaling Pathway: this compound has been shown to reduce the nuclear translocation of Nuclear Factor-kappaB (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[7][8] This inhibition helps to suppress the overall inflammatory response in cells.
-
p38 MAPK Signaling Pathway: The inhibitor reduces the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key upstream regulator of NF-κB activation.[7][8] By dampening p38 MAPK activity, this compound effectively curtails the inflammatory cascade.
-
JNK Signaling Pathway: this compound has been demonstrated to attenuate the activation of the c-Jun N-terminal Kinase (JNK) signaling pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] This pathway is also involved in the production of inflammatory cytokines.
Reduction of Endoplasmic Reticulum (ER) Stress
In the context of metabolic inflammation, this compound has been found to alleviate saturated fatty acid-induced endoplasmic reticulum (ER) stress.[7][8] By reducing ER stress, the compound helps to mitigate the associated inflammatory responses in skeletal muscle and other tissues.[7][9]
Inhibition of Foam Cell Formation
In the context of atherosclerosis, this compound inhibits the transformation of macrophages into lipid-laden foam cells, a critical event in the development of atherosclerotic plaques.[10][11] This is achieved by reducing lipid accumulation within macrophages.[10]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the anti-inflammatory effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |
| THP-1 Macrophages | - | ≥10 µM | Dose-dependent decrease in basal MCP-1 production. | [1][4] |
| THP-1 Macrophages | Phorbol myristate acetate (PMA) | ≥10 µM | Reduction in MCP-1 release. | [1] |
| THP-1 Macrophages | Lipopolysaccharide (LPS) | 25 µM | Inhibition of MCP-1 release. | [1] |
| Primary Human Macrophages | - | 25 µM | Reduction in basal MCP-1 release. | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 50 µM | Attenuation of JNK phosphorylation and AP-1 activation. | [5] |
| C2C12 Myotubes | Palmitate | Not specified | Reduced lipid-induced ER stress and inflammation. | [7] |
| A549 Human Alveolar Epithelial Cells | Lipopolysaccharide (LPS) and recombinant FABP4 | Not specified | Amelioration of pro-inflammatory cytokine and ROS production. | [12] |
| Differentiated THP-1 cells | - | 25 µM | Elevated basal level of PPARγ protein. | [13] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Duration of Treatment | Observed Effect | Reference |
| High-Fat Diet (HFD)-fed Mice | Not specified | Not specified | Reduced lipid-induced ER stress and inflammation in skeletal muscle. | [7] |
| Diet-Induced Obese (DIO) Mice | Not specified | Chronic | Reduced plasma triglyceride and free fatty acid levels. | [1] |
| Diabetic ApoE-/- Mice | Not specified | Not specified | Significant reduction in atherosclerotic lesion area. | [2] |
| ApoE-/- Mice | 15 mg/kg/day (oral gavage) | 6 weeks | Significantly improved endothelial relaxation. | [14] |
| Cecal Ligation and Puncture (CLP)-induced Acute Lung Injury (ALI) Mice | Not specified | Not specified | Improved survival rate and prevention of lung inflammation. | [12] |
| High-Fat Diet (HFD)-fed C57/Bl6 Mice | 30 mg/kg/day (oral gavage) | 4 months | Alleviated knee osteoarthritis. | [15] |
Experimental Protocols
This section outlines the general methodologies employed in the cited research to investigate the anti-inflammatory effects of this compound.
In Vitro Assays
-
Cell Culture and Treatment:
-
THP-1 cells: A human monocytic leukemia cell line, often differentiated into macrophages using phorbol myristate acetate (PMA).[1][4]
-
C2C12 myotubes: A mouse myoblast cell line, differentiated into myotubes to study skeletal muscle physiology.[7]
-
A549 cells: A human alveolar basal epithelial cell line used in studies of respiratory inflammation.[12]
-
Primary Human Macrophages: Isolated from blood samples of healthy donors.[1]
-
Cells are typically pre-treated with this compound for a specified duration (e.g., 2 hours) before the addition of an inflammatory stimulus like LPS or palmitate.[5][16]
-
-
Measurement of Cytokine Production:
-
Enzyme-Linked Immunosorbent Assay (ELISA) is commonly used to quantify the concentration of cytokines such as MCP-1 in cell culture supernatants.[1]
-
-
Western Blotting:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Employed to measure the mRNA expression levels of inflammatory genes and FABP4.[4]
-
-
Luciferase Reporter Assays:
-
Foam Cell Formation Assay:
-
Macrophages are incubated with oxidized low-density lipoprotein (oxLDL), and lipid accumulation is visualized by staining with Oil Red O.[11]
-
In Vivo Models
-
High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance Model:
-
Mice are fed a high-fat diet to induce obesity, insulin resistance, and a state of chronic low-grade inflammation.[7] this compound is then administered to assess its effects on these parameters.
-
-
Apolipoprotein E-deficient (ApoE-/-) Mouse Model of Atherosclerosis:
-
Cecal Ligation and Puncture (CLP)-Induced Acute Lung Injury (ALI) Model:
-
This is a model of sepsis-induced ALI, where surgical ligation and puncture of the cecum lead to a systemic inflammatory response and lung injury.[12]
-
-
Histological Analysis:
Signaling Pathways and Experimental Workflow Visualizations
Signaling Pathways Modulated by this compound
The following diagram illustrates the key signaling pathways involved in the anti-inflammatory action of this compound.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. FABP4 inhibition suppresses PPARγ activity and VLDL-induced foam cell formation in IL-4-polarized human macrophages [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FABP4 inhibitors suppress inflammation and oxidative stress in murine and cell models of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. Fatty acid binding protein 4 (FABP4) induces chondrocyte degeneration via activation of the NF-κb signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
The Effect of BMS-309403 on Insulin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of BMS-309403 and its effects on insulin resistance. It consolidates findings from key preclinical studies, detailing the compound's mechanism of action, and presenting quantitative data from both in vitro and in vivo experiments. This document is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease and drug discovery.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2).[1][2] FABP4 is highly expressed in adipocytes and macrophages and is implicated in the pathogenesis of insulin resistance, type 2 diabetes, and atherosclerosis.[3][4][5][6] By binding to the fatty-acid-binding pocket of FABP4, this compound competitively inhibits the binding of endogenous fatty acids.[4][7][8] This mechanism has made it a valuable tool for investigating the therapeutic potential of FABP4 inhibition in metabolic diseases. While initial studies in genetically obese mice showed promise for improving insulin sensitivity, subsequent research in more physiologically relevant models of diet-induced obesity has yielded conflicting results, suggesting a more complex role for FABP4 inhibition in regulating glucose homeostasis.[3][5][9]
Mechanism of Action
This compound primarily exerts its effects through the inhibition of FABP4. However, an off-target activity involving the activation of AMP-activated protein kinase (AMPK) has also been identified.
This compound was rationally designed as a high-affinity inhibitor of FABP4.[4] Its selectivity for FABP4 over other isoforms, such as FABP3 (muscle) and FABP5 (epithelial), is a key feature.[1][4] The inhibition of FABP4 in adipocytes and macrophages is thought to modulate intracellular lipid trafficking and signaling, leading to downstream effects on inflammation and insulin action.[4][10] Specifically, in macrophages, FABP4 inhibition has been shown to reduce the production of pro-inflammatory cytokines like monocyte chemoattractant protein-1 (MCP-1).[3][4] In adipose tissue, the inhibition of FABP4 is linked to reduced lipolysis and altered inflammatory responses.[3][5]
Interestingly, this compound has been found to stimulate glucose uptake in C2C12 myotubes through a mechanism independent of FABPs.[11][12] This effect is mediated by the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[11][12][13] The activation of AMPK is a result of an increased intracellular AMP:ATP ratio and a decrease in mitochondrial membrane potential.[11][12] This off-target effect is noteworthy as AMPK is a key regulator of cellular energy homeostasis and a target for anti-diabetic drugs.
Quantitative Data Presentation
This compound demonstrates high affinity and selectivity for FABP4. Its cellular activity has been characterized in various cell lines, primarily focusing on adipocytes and macrophages.
| Parameter | Target | Value | Assay | Reference |
| Binding Affinity (Ki) | Human FABP4 | <2 nM | Fluorescent ANS Displacement | [4] |
| Mouse FABP4 | <2 nM | Fluorescent ANS Displacement | [4] | |
| FABP3 (Muscle) | 250 nM | Fluorescent ANS Displacement | [1][4] | |
| FABP5 (Epithelial) | 350 nM | Fluorescent ANS Displacement | [1][4] | |
| MCP-1 Release Inhibition (IC50) | THP-1 Macrophages (Basal) | ~10-25 µM | ELISA | [3] |
| Glucose Uptake Stimulation | C2C12 Myotubes | ~3-fold increase at 20 µM | 2-deoxyglucose uptake | [12][13] |
The in vivo effects of this compound have been assessed in different mouse models of obesity and insulin resistance, with some conflicting outcomes.
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Leptin-deficient ob/ob Mice | 40 mg/kg/day (oral gavage) | 6 weeks | - Improved glucose tolerance- Lowered blood glucose and insulin levels- Reduced adipose tissue JNK1 activity by ~40% | [4][6] |
| Diet-Induced Obese (DIO) Mice | 30 mg/kg (in diet) | 3 days | - Reduced plasma triglycerides and free fatty acids- No significant change in glucose, insulin, or glucose tolerance | [3][5] |
| Diet-Induced Obese (DIO) Mice | 40 mg/kg | 4 weeks | - Improved glucose tolerance | [3] |
| Apolipoprotein E-deficient (ApoE-/-) Mice | 15 mg/kg/day | 6 weeks | - Reduced atherosclerotic lesion area- Improved endothelial function | [1][7] |
| Streptozotocin (STZ)-induced Diabetic Mice | 40 mg/kg/day (oral) | 3 weeks | - Partially reduced high blood glucose levels | [14] |
Experimental Protocols
-
Cell Line: Human monocytic leukemia cell line (THP-1).
-
Differentiation: THP-1 cells are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA).
-
Treatment: Differentiated THP-1 cells are treated with varying concentrations of this compound (e.g., up to 25 µM) for a specified duration (e.g., 24 hours). In some experiments, cells are co-treated with lipopolysaccharide (LPS) to stimulate an inflammatory response.
-
Analysis: The concentration of MCP-1 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Expression: Results are typically expressed as the concentration of MCP-1 (pg/mL) or as a percentage of the vehicle-treated control. The IC50 value for the inhibition of MCP-1 release is calculated from the dose-response curve.[3][15]
-
Cell Line: C2C12 mouse myoblasts.
-
Differentiation: C2C12 myoblasts are differentiated into myotubes by culturing in a low-serum medium.
-
Treatment: Differentiated C2C12 myotubes are incubated with this compound (e.g., 20 µM) for various time points (e.g., up to 2 hours).
-
Assay: Glucose uptake is measured by incubating the cells with a radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose.
-
Analysis: After incubation, cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. Protein concentration is determined to normalize the data.
-
Data Expression: Glucose uptake is expressed as pmol/mg protein/min or as a fold change relative to the vehicle-treated control.[12][13]
-
Animal Model: Male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 10-12 weeks) to induce obesity and insulin resistance.
-
Treatment Administration: this compound is administered either by oral gavage or formulated in the diet at a specific dose (e.g., 30 or 40 mg/kg). A vehicle control group and often a positive control group (e.g., rosiglitazone) are included.
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an intraperitoneal or oral glucose bolus (e.g., 2 g/kg). Blood glucose levels are measured at baseline and at various time points post-injection (e.g., 15, 30, 60, 120 minutes).
-
Insulin Tolerance Test (ITT): After a short fast, mice are given an intraperitoneal injection of insulin (e.g., 0.75 U/kg). Blood glucose is measured at baseline and at subsequent time points.
-
Plasma Analysis: At the end of the study, blood is collected to measure plasma levels of insulin, triglycerides, free fatty acids, and various adipokines/cytokines.
-
-
Data Analysis: The area under the curve (AUC) is calculated for GTT and ITT. Statistical comparisons are made between the treatment and control groups.[3][15]
Discussion and Future Directions
The available evidence indicates that this compound is a highly effective inhibitor of FABP4 with clear effects on lipid metabolism and inflammation. Its ability to reduce plasma triglycerides and free fatty acids in DIO mice is consistent with the role of FABP4 in lipid trafficking.[3][5] Furthermore, the consistent observation of reduced MCP-1 release from macrophages highlights its anti-inflammatory potential.[3][4]
However, the impact of this compound on insulin resistance is less definitive. While promising results were observed in the genetically obese ob/ob mouse model, these findings did not fully translate to the more clinically relevant DIO mouse model, where significant improvements in glucose tolerance were not consistently reported.[3][4][5] This discrepancy could be due to several factors, including differences in the underlying pathophysiology of obesity and insulin resistance between the two models, or potential off-target effects that may become more prominent in a different metabolic context.
The discovery of FABP-independent AMPK activation in myotubes adds another layer of complexity to the pharmacological profile of this compound.[11][12] While this off-target effect could be beneficial for glucose uptake in muscle, its overall contribution to systemic insulin sensitivity in vivo remains to be fully elucidated. It is possible that the effects of FABP4 inhibition in adipocytes and macrophages on insulin resistance are more nuanced than initially hypothesized, or that higher levels of target engagement are required to see a robust effect on glucose homeostasis in the DIO model.
Future research should aim to:
-
Clarify the reasons for the discrepant findings on insulin sensitivity between different animal models.
-
Investigate the in vivo relevance of the off-target AMPK activation and its contribution to the overall metabolic effects of this compound.
-
Explore the therapeutic potential of more potent or dual FABP4/5 inhibitors, as some studies suggest that inhibiting both isoforms may be more effective.[3][5]
-
Conduct studies to assess the long-term safety and efficacy of FABP4 inhibition, particularly in relation to cardiovascular health, given some reports of potential cardiotoxicity with FABP inhibitors.[16]
References
- 1. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Associations between Fatty Acid-Binding Protein 4–A Proinflammatory Adipokine and Insulin Resistance, Gestational and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. BMS309403 stimulates glucose uptake in myotubes through activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 14. Downregulation of fatty acid binding protein 4 alleviates lipid peroxidation and oxidative stress in diabetic retinopathy by regulating peroxisome proliferator-activated receptor γ-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Cobimetinib as a novel A-FABP inhibitor using machine learning and molecular docking-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01057G [pubs.rsc.org]
BMS-309403 and Macrophage Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor BMS-309403 and its role in modulating macrophage activation. By targeting the Adipocyte Fatty Acid-Binding Protein (FABP4), this compound serves as a critical tool for investigating the intersection of lipid metabolism and inflammation, with significant therapeutic implications for a host of metabolic and cardiovascular diseases.
Introduction: The Nexus of Lipid Metabolism and Inflammation
Macrophages are central players in the innate immune system, exhibiting remarkable plasticity to adopt various functional phenotypes in response to micro-environmental cues. This process, known as macrophage polarization, ranges from the pro-inflammatory M1 phenotype to the anti-inflammatory and tissue-reparative M2 phenotype. A dysregulation in macrophage activation is a hallmark of numerous chronic inflammatory diseases, including atherosclerosis, type 2 diabetes, and nonalcoholic fatty liver disease.
Fatty Acid-Binding Protein 4 (FABP4), also known as A-FABP or aP2, has emerged as a critical intracellular lipid chaperone that links lipid metabolism with inflammatory pathways within macrophages.[1][2] Expressed abundantly in adipocytes and macrophages, FABP4 facilitates the transport of fatty acids and regulates lipid signaling.[2][3] Its upregulation in macrophages is associated with increased inflammatory responses and the pathological progression of diseases like atherosclerosis, where macrophages transform into lipid-laden foam cells.[4][5]
This compound is a potent, selective, and orally active inhibitor of FABP4.[6][7] It competitively binds to the fatty-acid-binding pocket of FABP4, effectively blocking its function.[7] This action makes this compound an invaluable pharmacological tool to dissect the role of FABP4 in macrophage biology and a promising therapeutic candidate for inflammation-related disorders.[1]
Mechanism of Action of this compound in Macrophages
This compound exerts its effects by inhibiting FABP4, which in turn disrupts several key signaling cascades that govern inflammation and lipid handling in macrophages.
-
Disruption of the JNK/AP-1 Inflammatory Loop: In response to inflammatory stimuli like lipopolysaccharide (LPS), FABP4 participates in a positive feedback loop that amplifies the inflammatory response. LPS activates the c-Jun NH2-terminal kinase (JNK) pathway, which promotes the recruitment of the transcription factor activator protein-1 (AP-1) to the FABP4 promoter, thereby upregulating FABP4 expression. The newly synthesized FABP4 further enhances JNK activation, creating a self-perpetuating cycle of inflammation. This compound breaks this cycle by inhibiting FABP4, leading to attenuated JNK phosphorylation, reduced AP-1 activity, and a significant decrease in the production of pro-inflammatory cytokines.[1]
-
Modulation of PPARγ Activity: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a complex, context-dependent role in macrophage lipid metabolism. In IL-4-polarized (M2-like) macrophages, FABP4 expression is increased and supports fatty acid-induced PPARγ activation.[8] This leads to the upregulation of PPARγ target genes like lipoprotein lipase (LPL), which promotes triglyceride accumulation and foam cell formation.[8] By inhibiting FABP4, this compound can suppress this PPARγ-dependent lipid accumulation.[8] Conversely, in other contexts, FABP4 can have an inhibitory effect on the PPARγ-LXRα-ABCA1 pathway, which controls cholesterol efflux.[4][5]
-
Inhibition of NLRP3 Inflammasome Activation: Recent evidence suggests a role for FABP4 in activating the NLRP3 inflammasome, a multi-protein complex responsible for the production of potent pro-inflammatory cytokines IL-1β and IL-18.[9] By inhibiting FABP4, this compound can attenuate the activation of this inflammasome, further contributing to its anti-inflammatory profile.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: Inhibitor Specificity and Potency
| Compound | Target | Ki Value | Reference |
|---|---|---|---|
| This compound | FABP4 | <2 nM | [6][7] |
| This compound | FABP3 | 250 nM | [7] |
| this compound | FABP5 | 350 nM |[7] |
Table 2: In Vitro Effects of this compound on Macrophage Function
| Cell Type | Treatment | Effect | Quantitative Change | Reference |
|---|---|---|---|---|
| RAW 264.7 | 50 µM this compound + LPS | JNK Phosphorylation | Attenuated | [1] |
| RAW 264.7 | 50 µM this compound + LPS | AP-1 Luciferase Activity | Reduced | [1] |
| RAW 264.7 | 50 µM this compound + LPS | Pro-inflammatory Cytokines (TNFα, IL-6, MCP-1) | Decreased levels in medium | [1] |
| THP-1 | This compound (dose-dependent) | MCP-1 Production | Significantly decreased | [7][10] |
| Human Monocytes | This compound | VLDL-induced Lipid Accumulation | Reduced | [8] |
| Human Monocytes | This compound | VLDL-induced CCL2 & IL-1β expression | Reduced | [8] |
| THP-1 | 50 µM this compound + Palmitate | PGC-1α Expression | Restored | [11] |
| THP-1 | 50 µM this compound + Palmitate | Apoptosis | Reduced | [12] |
| BMDMs | this compound + TGF-β1 | MMT (F4/80+α-SMA+ cells) | Reduced from 10.83% to 4.92% |[13] |
Table 3: In Vivo Effects of this compound
| Animal Model | Treatment | Effect | Quantitative Change | Reference |
|---|---|---|---|---|
| ApoE-/- Mice | 15 mg/kg/day this compound | Atherosclerotic Lesion Area | Significantly reduced | [6] |
| UUO Mice | 50 mg/kg/day this compound | Renal Fibrosis Markers (α-SMA, Col-1) | Remarkably decreased | [13] |
| L-NAME PE Mice | This compound | Blood Pressure & Proteinuria | Ameliorated | [9] |
| L-NAME PE Mice | this compound | Serum IL-17A & IL-23 | Reversed elevation |[9] |
Key Signaling and Experimental Diagrams
The following diagrams, generated using Graphviz, visualize the core mechanisms and experimental approaches discussed.
Caption: this compound disrupts the LPS-induced JNK/AP-1 positive feedback loop.
Caption: A typical in vitro workflow for studying this compound effects.
Caption: Logical flow from FABP4 inhibition to attenuated atherosclerosis.
Experimental Protocols
This section provides generalized protocols for key experiments cited in the literature on this compound and macrophages. Researchers should optimize these protocols for their specific cell types and experimental systems.
Macrophage Culture and Treatment
-
Cell Lines: Commonly used cell lines include murine RAW 264.7 macrophages and human THP-1 monocytes. Primary cells include bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages.
-
Differentiation (THP-1): Differentiate THP-1 monocytes into macrophage-like cells by incubating with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Differentiation (BMDMs): Culture bone marrow cells in RPMI-1640 or DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10-20 ng/mL M-CSF for 7 days.[14]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO.[6] Prior to stimulation, pre-treat macrophages with the desired concentration of this compound (e.g., 25-50 µM) or vehicle (DMSO) for 2 hours in serum-free or low-serum media.[1][11]
-
Stimulation: After pre-treatment, add the stimulus of interest, such as LPS (100 ng/mL) for inflammatory response, very-low-density lipoprotein (VLDL) or oxidized LDL (oxLDL) for foam cell studies, or palmitate (500 µM) for lipotoxicity studies.[1][8][11]
Western Blot for Protein Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-FABP4, anti-PPARγ) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect chemiluminescence using an imaging system. Normalize protein of interest to a loading control like β-actin or GAPDH.
Real-Time PCR for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from treated macrophages using TRIzol reagent or a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system. Use primers specific for target genes (e.g., Fabp4, Tnf, Il6, Mcp1, Lpl, Ccl2) and a housekeeping gene (Actb, Gapdh) for normalization.
-
Analysis: Calculate relative gene expression using the 2-ΔΔCt method.
Foam Cell Formation and Lipid Staining
-
Culture: Plate macrophages on glass coverslips in a 24-well plate.
-
Treatment: Pre-treat with this compound or vehicle as described in 5.1.
-
Lipid Loading: Induce foam cell formation by incubating cells with lipid sources such as VLDL (50 µg/mL) or oxLDL (50 µg/mL) for 24-48 hours.[8]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Oil Red O Staining: Prepare a fresh Oil Red O working solution. Wash fixed cells with water and 60% isopropanol. Stain with Oil Red O solution for 20-30 minutes.
-
Visualization: Wash with 60% isopropanol and water. Counterstain nuclei with hematoxylin if desired. Mount coverslips and visualize lipid droplets (stained red) under a microscope.
-
Quantification: To quantify lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at ~500 nm.
Conclusion and Therapeutic Outlook
This compound is a powerful pharmacological inhibitor that has been instrumental in elucidating the central role of FABP4 in macrophage activation. By targeting FABP4, this compound effectively uncouples lipid metabolism from pro-inflammatory signaling, leading to a marked reduction in cytokine production, an inhibition of foam cell formation, and a decrease in macrophage-mediated apoptosis and fibrosis.[1][8][12][13]
The compelling preclinical data suggest that pharmacological inhibition of FABP4 represents a valid and promising strategy for treating a range of chronic inflammatory and metabolic diseases.[1][15] Its demonstrated efficacy in animal models of atherosclerosis, diabetes, and kidney fibrosis underscores its therapeutic potential.[6][13] Future research will need to focus on translating these findings into clinical applications, including the development of next-generation FABP4 inhibitors with optimized pharmacokinetic profiles and a thorough evaluation of their safety and efficacy in human trials.
References
- 1. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Fatty acid binding protein 4 promotes autoimmune diabetes by recruitment and activation of pancreatic islet macrophages [insight.jci.org]
- 3. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 4. Increased expression of fatty acid binding protein 4 and leptin in resident macrophages characterises atherosclerotic plaque rupture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FABP4 inhibition suppresses PPARγ activity and VLDL-induced foam cell formation in IL-4-polarized human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FABP4 facilitates inflammasome activation to induce the Treg/Th17 imbalance in preeclampsia via forming a positive feedback with IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Fatty Acid–Binding Protein 4 Attenuated Kidney Fibrosis by Mediating Macrophage-to-Myofibroblast Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Discovery and Synthesis of BMS-309403: A Potent and Selective FABP4 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
BMS-309403 is a potent and selective small-molecule inhibitor of the adipocyte fatty acid-binding protein 4 (FABP4), also known as aP2. FABP4 is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages that plays a crucial role in lipid metabolism and inflammatory signaling pathways. Dysregulation of FABP4 has been implicated in a range of metabolic disorders, including atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. This compound was developed by Bristol-Myers Squibb as a therapeutic candidate to target these conditions by competitively binding to the fatty acid-binding pocket of FABP4, thereby modulating its activity. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Data Presentation
In Vitro Potency and Selectivity
This compound exhibits high affinity and selectivity for FABP4 over other related fatty acid-binding proteins, such as FABP3 (heart type) and FABP5 (epidermal type).
| Target | Ki (nM) | Reference |
| Human FABP4 | < 2 | [1] |
| Mouse FABP4 | < 2 | |
| Human FABP3 | 250 | [1] |
| Human FABP5 | 350 | [1] |
In Vitro and In Vivo Efficacy
This compound has demonstrated significant biological activity in various cellular and animal models, highlighting its therapeutic potential.
| Assay/Model | Endpoint | Result | Reference |
| THP-1 Macrophages | MCP-1 Release | Dose-dependent decrease | [1] |
| ApoE-/- Mice | Atherosclerotic Lesion Area | Significant reduction | [2] |
| ob/ob Mice | Glucose Tolerance | Improved | |
| ApoE-/- Mice | Endothelial Function | Improved | [3] |
Experimental Protocols
Synthesis of this compound (2-[[2'-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)[1,1'-biphenyl]-3-yl]oxy]-acetic acid)
The synthesis of this compound can be achieved through a multi-step process. The following is a representative protocol based on published literature.
Materials:
-
2-Bromo-3'-hydroxybiphenyl
-
tert-Butyl bromoacetate
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
1-Propionyl-1,2-diphenylethylene
-
Hydrazine hydrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Step 1: Synthesis of tert-butyl 2-((2'-bromo-[1,1'-biphenyl]-3-yl)oxy)acetate: To a solution of 2-bromo-3'-hydroxybiphenyl in DMF, add potassium carbonate and tert-butyl bromoacetate. Stir the mixture at room temperature overnight. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Step 2: Synthesis of 1-(2'-(3-(2-(tert-butoxy)-2-oxoethoxy)-[1,1'-biphenyl]-2-yl)-5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)ethan-1-one: A mixture of tert-butyl 2-((2'-bromo-[1,1'-biphenyl]-3-yl)oxy)acetate and 1-propionyl-1,2-diphenylethylene is heated with hydrazine hydrate in ethanol. The resulting pyrazole derivative is isolated and purified.
-
Step 3: Synthesis of this compound: The tert-butyl ester from the previous step is dissolved in a mixture of TFA and DCM. The solution is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the final product, this compound.
FABP4 Competitive Binding Assay
This assay is used to determine the binding affinity of this compound to FABP4.
Materials:
-
Recombinant human FABP4 protein
-
1-Anilinonaphthalene-8-sulfonic acid (ANS)
-
This compound
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
A solution of recombinant FABP4 is prepared in the assay buffer.
-
The fluorescent probe, ANS, is added to the FABP4 solution and incubated in the dark to allow for binding. The fluorescence of ANS increases upon binding to the hydrophobic pocket of FABP4.
-
This compound is serially diluted and added to the FABP4-ANS complex.
-
The mixture is incubated to reach equilibrium.
-
The fluorescence intensity is measured using a fluorescence plate reader (excitation ~380 nm, emission ~460 nm).
-
The decrease in fluorescence, as this compound displaces ANS from the binding pocket, is used to calculate the inhibitory constant (Ki) of this compound.
MCP-1 Release Assay in THP-1 Macrophages
This assay measures the effect of this compound on the release of the pro-inflammatory chemokine MCP-1 from macrophages.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Human MCP-1 ELISA kit
Procedure:
-
THP-1 monocytes are cultured and differentiated into macrophages by treatment with PMA for 48 hours.
-
The differentiated macrophages are pre-treated with various concentrations of this compound for 1 hour.
-
The cells are then stimulated with LPS to induce an inflammatory response and MCP-1 release.
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The concentration of MCP-1 in the supernatant is quantified using a human MCP-1 ELISA kit according to the manufacturer's instructions.[4][5]
Atherosclerosis Mouse Model
The in vivo efficacy of this compound in reducing atherosclerosis is evaluated using the apolipoprotein E-deficient (ApoE-/-) mouse model.
Materials:
-
ApoE-/- mice
-
High-fat diet (Western diet)
-
This compound
-
Vehicle control
Procedure:
-
Male ApoE-/- mice are fed a high-fat diet to induce the development of atherosclerotic plaques.
-
The mice are randomly assigned to a treatment group receiving this compound (administered orally, e.g., by gavage) or a control group receiving the vehicle.
-
The treatment is continued for a specified period (e.g., 12-16 weeks).
-
At the end of the study, the mice are euthanized, and the aortas are dissected.
-
The extent of atherosclerotic lesions in the aorta is quantified by en face analysis after staining with Oil Red O.
Mandatory Visualization
Caption: FABP4 signaling pathways in macrophages and adipocytes and the inhibitory action of this compound.
Caption: Synthetic workflow for the preparation of this compound.
Caption: Logical workflow of the experimental evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic administration of BMS309403 improves endothelial function in apolipoprotein E-deficient mice and in cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.elabscience.com [file.elabscience.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
BMS-309403: A Technical Guide for Researchers Studying Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key player in the pathophysiology of metabolic syndrome is the dysregulation of lipid metabolism and the associated chronic low-grade inflammation. Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, has emerged as a critical mediator in these processes, making it a promising therapeutic target. BMS-309403 is a potent and selective small-molecule inhibitor of FABP4, and this guide provides an in-depth technical overview of its use in studying metabolic syndrome.[1][2][3]
This compound competitively binds to the fatty-acid-binding pocket of FABP4, thereby inhibiting the binding of endogenous fatty acids.[1][4] This mechanism of action has been shown to elicit beneficial effects on glucose and lipid metabolism, as well as to attenuate inflammatory responses in various preclinical models of metabolic disease.[1][2] This document details the quantitative data from key studies, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts.
Core Data Presentation
Table 1: In Vitro Efficacy and Binding Affinity of this compound
| Parameter | Target | Cell Line/System | Value | Reference |
| Binding Affinity (Ki) | Human FABP4 | Fluorescent Binding Assay | <2 nM | [5] |
| Mouse FABP4 | Fluorescent Binding Assay | <2 nM | [5] | |
| FABP3 (Muscle) | Fluorescent Binding Assay | 250 nM | [5][6] | |
| FABP5 (mal1) | Fluorescent Binding Assay | 350 nM | [5][6] | |
| Inhibition of MCP-1 Release (IC50) | Basal Release | PMA-differentiated THP-1 macrophages | Similar to other FABP4/5 inhibitors | [7][8] |
| Glucose Uptake Stimulation | - | C2C12 Myotubes | Maximal at 20 µM | [9][10] |
Table 2: In Vivo Effects of this compound in Mouse Models of Metabolic Syndrome
| Mouse Model | Treatment Regimen | Key Findings | Reference |
| Diet-Induced Obese (DIO) Mice | 30 mg/kg in diet for 8 weeks | - Reduced plasma triglycerides- Reduced plasma free fatty acids (at 30 mg/kg) | [7][8] |
| Leptin-deficient (ob/ob) Mice | Not specified | - Improved insulin sensitivity | [7][8] |
| Apolipoprotein E-deficient (ApoE-/-) Mice | 15 mg/kg/day (oral gavage) for 6 weeks | - Improved endothelial function- Reduced plasma triglycerides | [4] |
Experimental Protocols
In Vitro Assays
1. C2C12 Myotube Glucose Uptake Assay
This protocol details the methodology to assess the effect of this compound on glucose uptake in a skeletal muscle cell line, a key process in understanding its impact on glucose metabolism.
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
To induce differentiation into myotubes, grow cells to confluence and then switch to a differentiation medium (DMEM with 2% horse serum). Maintain for 4-6 days, replacing the medium every two days.
-
-
This compound Treatment and Glucose Uptake Measurement:
-
Starve the differentiated C2C12 myotubes in serum-free, high-glucose DMEM containing 0.2% bovine serum albumin (BSA) for 2 hours.[9][10][11]
-
Incubate the cells with various concentrations of this compound (e.g., up to 20 µM) for a specified time (e.g., 2 hours).[9][10]
-
To measure glucose uptake, add 2-deoxy-D-[3H]-glucose to the cells for 15 minutes at 37°C.[10][11]
-
Terminate the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
2. THP-1 Macrophage MCP-1 Release Assay
This protocol outlines the procedure to evaluate the anti-inflammatory effects of this compound by measuring the release of Monocyte Chemoattractant Protein-1 (MCP-1) from macrophages.
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic leukemia cells in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate the THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 10 ng/mL for 24-48 hours.[12]
-
After PMA treatment, wash the cells and rest them in fresh media for 24 hours before inhibitor treatment.
-
-
This compound Treatment and MCP-1 Measurement:
-
Treat the differentiated THP-1 macrophages with various concentrations of this compound (e.g., ≥10 µM).[7]
-
For studies on stimulated MCP-1 release, co-treat with an inflammatory stimulus such as lipopolysaccharide (LPS).
-
Collect the cell culture supernatant after a defined incubation period.
-
Quantify the concentration of MCP-1 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
In Vivo Studies
1. Diet-Induced Obese (DIO) Mouse Model
This protocol describes the use of a high-fat diet to induce obesity and metabolic syndrome in mice to study the in vivo efficacy of this compound.
-
Animal Model and Diet:
-
Use a suitable mouse strain such as C57BL/6J, which is prone to developing diet-induced obesity.[3]
-
At approximately 6 weeks of age, switch the mice to a high-fat diet (HFD), typically containing 45% or 60% kcal from fat, for a period of 8-12 weeks to induce obesity and insulin resistance.[3][7][13]
-
-
This compound Administration:
-
Metabolic Phenotyping:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT to assess glucose metabolism and insulin sensitivity.
-
Blood Collection and Analysis: Collect blood samples at the end of the study to measure plasma levels of triglycerides, free fatty acids, cholesterol, glucose, and insulin.[7][8]
-
Body Weight and Food Intake: Monitor body weight and food intake throughout the study.[7]
-
-
Data Analysis:
-
Compare the metabolic parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests.
-
Signaling Pathways and Mechanisms of Action
FABP4-Mediated Inflammatory Signaling
This compound exerts its anti-inflammatory effects primarily by inhibiting FABP4, which is known to modulate key inflammatory signaling pathways such as NF-κB and JNK.[14][15] In macrophages, FABP4 can promote inflammatory responses.[15] By blocking FABP4, this compound can attenuate the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines.[14][15][16][17]
Figure 1: FABP4-Mediated Inflammatory Signaling Pathway.
Off-Target AMPK Activation in Myotubes
Interestingly, this compound has been shown to have an off-target effect in C2C12 myotubes, where it stimulates glucose uptake through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][9][18] This effect is independent of FABP4 and appears to be mediated by an increase in the intracellular AMP:ATP ratio, which is a key activator of AMPK.[1][9][18]
Figure 2: Off-Target AMPK Activation by this compound.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a diet-induced obesity mouse model.
Figure 3: In Vivo Experimental Workflow.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of FABP4 in metabolic syndrome. Its high potency and selectivity for FABP4 allow for targeted studies on the contribution of this protein to insulin resistance, dyslipidemia, and inflammation. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of FABP4 inhibition. The discovery of its off-target effects on AMPK activation in muscle cells also opens new avenues for research into its broader metabolic activities. This guide serves as a comprehensive resource to support the ongoing efforts in the development of novel treatments for metabolic diseases.
References
- 1. BMS309403 stimulates glucose uptake in myotubes through activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 11. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. mmpc.org [mmpc.org]
- 14. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fatty acid binding protein 4 (FABP4) induces chondrocyte degeneration via activation of the NF-κb signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Role of BMS-309403 in Oncology: A Technical Guide for Researchers
An In-depth Examination of a Potent FABP4 Inhibitor in Cancer Research
BMS-309403, a potent and selective small-molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4), has emerged as a significant tool in preclinical cancer research. Initially identified as a potential therapeutic for metabolic syndromes, its ability to modulate lipid metabolism and associated signaling pathways has drawn considerable attention for its anti-neoplastic properties. This technical guide provides a comprehensive overview of the core findings related to this compound in cancer studies, focusing on its mechanism of action, effects on various cancer types, and the experimental frameworks used to elucidate its function.
Core Mechanism of Action
This compound competitively inhibits FABP4 by binding to the fatty-acid-binding pocket within the protein's interior.[1] This prevents the binding and transport of endogenous fatty acids, thereby disrupting lipid metabolism and downstream signaling cascades that are often hijacked by cancer cells to support their rapid growth, proliferation, and survival.[2][3][4]
Quantitative Efficacy Data
The anti-cancer effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Inhibition Constant (Ki) / Dissociation Constant (Kd) | Selectivity | Reference |
| FABP4 | <2 nM (Ki), 4 nM (Kd) | >100-fold vs FABP5 and FABP3 | [1][5][6][7] |
| FABP3 | 250 nM (Ki) | - | [1][6] |
| FABP5 | 350 nM (Ki) | - | [1][6] |
Table 2: In Vitro Effects of this compound on Cancer Cell Lines
| Cancer Type | Cell Line | Concentration | Effect | Duration | Reference |
| Multiple Myeloma | GFP+/Luc+ MM.1S | 50 µM (in combination with SBFI-26) | 83% reduction in cell number | 72 hours | [8] |
| Multiple Myeloma | MM.1S, RPMI-8226, H929, OPM2 | 50 µM | Negatively impacts cell cycle and cell number, induces apoptosis | 24 hours | [9] |
| Ovarian Cancer | Skov3ip1 | Not specified | Cell cycle arrest | 24 hours | [10] |
| Ovarian Cancer | HeyA8, SKOV3ip1 | 50 µM | Reduced fluorescence intensity in ex vivo omental assay | 72 hours | [10] |
| Macrophage (as a model for inflammation in TME) | THP-1 | ≥10 µM | Decreased MCP-1 production | Not specified | [1][6] |
Table 3: In Vivo Efficacy of this compound in Preclinical Cancer Models
| Cancer Type | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Prostate Cancer | TRAMP mice on a high-fat diet | 40 μg/mL | In drinking water | Reduced incidence of primary carcinoma (8.4% vs. 36.3% in control) and metastasis (0% vs. 9.1% in control) | [11] |
| Multiple Myeloma | MM.1S/SCID-beige xenograft | Not specified | Not specified | Reduced tumor burden and increased survival | [9] |
| Ovarian Cancer | Syngeneic orthotopic mouse model (ID8 cells) | Not specified | Not specified | Reduced number of metastases and tumor weight | [10] |
| Breast Cancer | Not specified | Not specified | Not specified | In combination with a CD36 inhibitor, significantly decreased the rate of tumor formation | [5] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by impinging on several critical signaling pathways.
In acute myelocytic leukemia (AML), FABP4 overexpression promotes IL-6 expression and STAT3 phosphorylation, leading to the upregulation of DNA methyltransferase 1 (DNMT1) and the silencing of the p15INK4B tumor suppressor gene.[2] Inhibition of FABP4 with this compound can downregulate DNMT1, impair DNA methylation, and rescue the expression of this tumor suppressor.[2]
This compound mediated signaling in AML.
In multiple myeloma, treatment with FABP inhibitors, including this compound, has been shown to reduce the expression of MYC, a key oncogene that drives tumor cell survival and proliferation.[12][13] This leads to diminished proliferation and increased apoptosis in myeloma cells.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Implications of FABP4 in Cancer: An Emerging Target to Tackle Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging role of Fatty acid synthase in tumor initiation: implications for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Synthase: An Emerging Target in Cancer [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Targeting the fatty acid binding proteins disrupts multiple myeloma cell cycle progression and MYC signaling | eLife [elifesciences.org]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the fatty acid binding proteins disrupts multiple myeloma cell cycle progression and MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rarecancernews.com [rarecancernews.com]
The Modulatory Role of BMS-309403 on Neuroinflammatory Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The intricate network of signaling pathways that govern this process presents numerous targets for therapeutic intervention. One such target is the Fatty Acid-Binding Protein 4 (FABP4), a key regulator of lipid metabolism and inflammatory responses, particularly in glial cells. This technical guide provides an in-depth analysis of BMS-309403, a potent and selective inhibitor of FABP4, and its impact on neuroinflammatory cascades. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for assessing its efficacy, and visualize the complex signaling networks involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel strategies to mitigate neuroinflammation.
Introduction to this compound and its Target: FABP4
This compound is a small molecule inhibitor that exhibits high selectivity for Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2.[1] FABPs are a family of intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic substances within the cell. FABP4 is highly expressed in adipocytes and macrophages, including microglia, the resident immune cells of the central nervous system.[2][3]
In the context of neuroinflammation, FABP4 plays a crucial role in the activation of microglia.[2] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, microglial FABP4 expression is upregulated.[3] This upregulation is associated with an amplified inflammatory response, including the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[2] this compound competitively binds to the fatty acid-binding pocket of FABP4, thereby inhibiting its function and downstream inflammatory signaling.[1]
Mechanism of Action: How this compound Modulates Neuroinflammation
The anti-inflammatory effects of this compound in the central nervous system are primarily mediated through its inhibition of FABP4 in microglia. The core mechanism involves the disruption of the pro-inflammatory signaling cascade initiated by stimuli like LPS.
Attenuation of the TLR4-NF-κB Signaling Pathway
A key pathway in microglial activation is the Toll-like receptor 4 (TLR4) signaling cascade. LPS binds to TLR4, initiating a downstream signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[4] Activated NF-κB translocates to the nucleus and promotes the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[4] Studies have shown that FABP4 expression is mediated by NF-κB and that FABP4 itself can amplify NF-κB activation, creating a positive feedback loop that sustains the inflammatory response.[2][3] this compound, by inhibiting FABP4, disrupts this feedback loop, leading to reduced NF-κB activation and a subsequent decrease in the production of pro-inflammatory cytokines.[3][5]
Reduction of p38 MAPK Activation
The mitogen-activated protein kinase (MAPK) pathway, particularly the p38 MAPK branch, is another critical regulator of inflammation. The activation of p38 MAPK is upstream of NF-κB and plays a significant role in the production of inflammatory mediators.[5] Research has demonstrated that this compound can reduce the phosphorylation and activation of p38 MAPK in response to inflammatory stimuli.[5] This action further contributes to the suppression of downstream inflammatory gene expression.
Modulation of PPARγ Activity
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor with well-established anti-inflammatory properties. There is evidence to suggest a regulatory interplay between FABP4 and PPARγ. Some studies indicate that FABP4 can negatively regulate PPARγ activity.[3] By inhibiting FABP4, this compound may indirectly lead to an increase in PPARγ activity, contributing to the resolution of inflammation.
The FABP4-UCP2 Axis and ROS Reduction
Recent evidence points to a novel FABP4-Uncoupling Protein 2 (UCP2) axis in regulating microglial-mediated neuroinflammation.[6] UCP2 is a mitochondrial protein that can attenuate the production of reactive oxygen species (ROS). It has been shown that inhibition of FABP4 can lead to an upregulation of UCP2 expression.[6] This, in turn, helps to mitigate oxidative stress, a key component of neuroinflammatory damage. This compound has been shown to reduce ROS production in activated microglia.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
| Parameter | Value | Protein Target | Reference |
| Ki | < 2 nM | FABP4 | [1] |
| Ki | 250 nM | FABP3 | [1] |
| Ki | 350 nM | FABP5 | [1] |
| Table 1: Inhibitory Constants (Ki) of this compound for Fatty Acid-Binding Proteins. |
| Cell Type | Stimulus | This compound Concentration | Parameter Measured | Effect | Reference |
| BV-2 Microglia | LPS | 50 µM | ROS Production | 36% reduction | [2] |
| BV-2 Microglia | LPS | 50 µM | TNF-α Release | 29% reduction | [2] |
| Table 2: In Vitro Efficacy of this compound in a Microglial Cell Line. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on neuroinflammatory pathways.
In Vitro Model of Neuroinflammation: LPS-Stimulated BV-2 Microglia
Objective: To induce an inflammatory response in a microglial cell line to assess the anti-inflammatory effects of this compound.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
DMSO (vehicle control)
-
96-well and 6-well cell culture plates
Protocol:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed BV-2 cells into 96-well or 6-well plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh DMEM containing the desired concentrations of this compound or vehicle (DMSO). Pre-incubate the cells for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL.
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine protein analysis).
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction for subsequent analysis (e.g., qPCR, Western blotting).
Measurement of Reactive Oxygen Species (ROS) Production
Objective: To quantify the intracellular production of ROS in response to an inflammatory stimulus and the effect of this compound.
Materials:
-
LPS-stimulated BV-2 cells (from Protocol 4.1)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate Buffered Saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Cell Preparation: Seed and treat BV-2 cells with this compound and LPS in a black 96-well plate as described in Protocol 4.1.
-
Probe Loading: At the end of the treatment period, remove the culture medium and wash the cells once with warm PBS.
-
Staining: Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Western Blot Analysis of NF-κB p65 Phosphorylation
Objective: To assess the activation of the NF-κB pathway by measuring the phosphorylation of its p65 subunit.
Materials:
-
LPS-stimulated BV-2 cell lysates (from Protocol 4.1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse the treated BV-2 cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated p65 signal to the total p65 and β-actin signals.
Immunofluorescence Staining for NF-κB p65 Nuclear Translocation
Objective: To visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation.
Materials:
-
LPS-stimulated BV-2 cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-NF-κB p65
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow BV-2 cells on sterile glass coverslips in a 24-well plate and treat with this compound and LPS as described in Protocol 4.1.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-NF-κB p65 primary antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images. Analyze the localization of the p65 signal (cytoplasmic vs. nuclear).
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
This compound Neuroinflammatory Signaling Pathway
Experimental Workflow for Assessing this compound Efficacy
Conclusion
This compound represents a promising pharmacological tool for the investigation of neuroinflammatory processes. Its high selectivity for FABP4 allows for the targeted disruption of a key hub in microglial activation. By attenuating the TLR4-NF-κB and p38 MAPK signaling pathways, and potentially modulating PPARγ activity and the FABP4-UCP2 axis, this compound effectively reduces the production of pro-inflammatory cytokines and reactive oxygen species in preclinical models of neuroinflammation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to further explore the therapeutic potential of FABP4 inhibition in a variety of neurological disorders characterized by a significant neuroinflammatory component. Future research should focus on in vivo studies to confirm these mechanisms and to evaluate the blood-brain barrier permeability and pharmacokinetic profile of this compound and its analogs for potential clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid-Binding Protein 4 Inhibition Promotes Locomotor and Autonomic Recovery in Rats following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the TLR4 signaling pathway by polyphenols: A novel therapeutic strategy for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Fatty Acid Binding Protein4-UCP2 Axis Regulating Microglial Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BMS-309403: In Vitro Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-309403 is a potent and selective small-molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2).[1][2][3] It competitively binds to the fatty-acid-binding pocket within the protein, thereby inhibiting the binding of endogenous fatty acids.[1][2] this compound has demonstrated significant therapeutic potential in preclinical models of metabolic and cardiovascular diseases, including type 2 diabetes and atherosclerosis.[3][4] These application notes provide detailed protocols for key in vitro experiments to facilitate the investigation of this compound's biological activities and mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Target | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | FABP4 | <2 nM | Recombinant Protein | [1][2][3][5] |
| FABP3 | 250 nM | Recombinant Protein | [1][2][3] | |
| FABP5 | 350 nM | Recombinant Protein | [1][2][3] | |
| Dissociation Constant (Kd) | FABP4 | 4 nM | Recombinant Protein | |
| IC50 | Basal MCP-1 Release | >25 µM | THP-1 Macrophages | [6][7] |
| Isoproterenol-stimulated Lipolysis | >25 µM | Primary Human Adipocytes | [4] |
Experimental Protocols
Inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) Release in THP-1 Macrophages
This protocol details the methodology to assess the effect of this compound on the secretion of the pro-inflammatory chemokine MCP-1 from differentiated human THP-1 macrophages.
A. Materials
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
DMSO (vehicle control)
-
Lipopolysaccharide (LPS) (optional, for stimulated MCP-1 release)
-
Human MCP-1 ELISA Kit
B. Protocol
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
To differentiate monocytes into macrophage-like cells, seed THP-1 cells in a 24-well plate at a density of 5 x 105 cells/well.
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours to allow for differentiation. Adherent, spread-out cells with macrophage-like morphology should be observed.
-
After differentiation, replace the medium with fresh, PMA-free RPMI-1640 with 10% FBS and allow cells to rest for 24 hours.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute this compound to desired final concentrations (e.g., 1, 5, 10, 25 µM) in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the differentiated THP-1 cells and add the medium containing the different concentrations of this compound or vehicle control.
-
For studies on stimulated MCP-1 release, LPS (e.g., 100 ng/mL) can be added with this compound.
-
Incubate the cells for 24 hours.
-
-
MCP-1 Measurement:
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of MCP-1 in the supernatants using a human MCP-1 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the MCP-1 standards provided in the ELISA kit.
-
Calculate the concentration of MCP-1 in each sample.
-
Plot the MCP-1 concentration against the concentration of this compound to determine the dose-dependent effect.
-
C. Experimental Workflow
Glucose Uptake Assay in C2C12 Myotubes
This protocol describes how to measure the effect of this compound on glucose uptake in differentiated C2C12 myotubes, a common model for skeletal muscle cells.
A. Materials
-
C2C12 myoblasts (ATCC® CRL-1772™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
FBS
-
Horse Serum
-
This compound
-
DMSO
-
2-deoxy-D-[3H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin (positive control)
-
Scintillation counter or fluorescence plate reader
B. Protocol
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in high-glucose DMEM with 10% FBS.
-
For differentiation, seed myoblasts in a 24-well plate and grow to confluence.
-
Induce differentiation by switching to high-glucose DMEM with 2% horse serum.
-
Maintain in differentiation medium for 4-6 days, replacing the medium every 48 hours, until multinucleated myotubes are formed.
-
-
This compound Treatment and Glucose Uptake:
-
Starve the differentiated C2C12 myotubes in serum-free, low-glucose DMEM for 2-4 hours.[8][9]
-
Treat the myotubes with various concentrations of this compound (e.g., 10, 20, 50 µM) or vehicle (DMSO) for a specified time (e.g., 2 hours).[8] Insulin (e.g., 100 nM) should be used as a positive control.
-
Following treatment, add 2-deoxy-D-[3H]-glucose (e.g., at 0.5 µCi/mL) or a fluorescent glucose analog to each well and incubate for 10-15 minutes.[6][9]
-
Stop the glucose uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Measurement:
-
If using 2-deoxy-D-[3H]-glucose, transfer the cell lysates to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
If using a fluorescent glucose analog, measure the fluorescence of the cell lysates using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the glucose uptake data to the protein concentration of each well.
-
Express the results as a fold change relative to the vehicle-treated control group.
-
C. Signaling Pathway
This compound has been shown to stimulate glucose uptake in myotubes through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[8][10]
Lipolysis Assay in 3T3-L1 Adipocytes
This protocol outlines the procedure to evaluate the inhibitory effect of this compound on lipolysis in differentiated 3T3-L1 adipocytes. Lipolysis is measured by the amount of glycerol released into the culture medium.
A. Materials
-
3T3-L1 preadipocytes (ATCC® CL-173™)
-
DMEM with high glucose
-
Bovine Calf Serum
-
FBS
-
Insulin, Dexamethasone, and IBMX (for differentiation cocktail)
-
This compound
-
DMSO
-
Isoproterenol (lipolysis-stimulating agent)
-
Glycerol Assay Kit
B. Protocol
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
To induce differentiation, grow cells to post-confluence for 2 days.
-
Initiate differentiation by treating with a cocktail of DMEM containing 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin for 48 hours.
-
Continue differentiation by incubating with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Maintain the differentiated adipocytes in DMEM with 10% FBS, replacing the medium every 2-3 days. Mature adipocytes with accumulated lipid droplets should be visible after 8-12 days.
-
-
This compound Treatment and Lipolysis Induction:
-
Wash the mature 3T3-L1 adipocytes with PBS and incubate in a serum-free medium containing 2% fatty-acid-free BSA for 2 hours.
-
Pre-treat the cells with different concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Induce lipolysis by adding isoproterenol (e.g., 10 µM) to the wells and incubate for 2-4 hours.[4] For basal lipolysis, no isoproterenol is added.
-
After incubation, collect the culture medium.
-
-
Glycerol Measurement:
-
Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the glycerol release to the total cellular protein content.
-
Calculate the percentage of inhibition of lipolysis by this compound compared to the isoproterenol-treated control.
-
C. Lipolysis Regulation
eNOS Phosphorylation in Human Endothelial Cells
This protocol is designed to assess the effect of this compound on the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1177 in human endothelial cells, a key event in the activation of eNOS and production of nitric oxide (NO).
A. Materials
-
Human Microvascular Endothelial Cells (HMECs) or similar
-
Endothelial cell growth medium
-
Palmitate
-
Bovine Serum Albumin (BSA), fatty-acid-free
-
This compound
-
DMSO
-
Insulin (optional, for stimulation)
-
Protein lysis buffer
-
Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total eNOS, anti-FABP4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
B. Protocol
-
Cell Culture and Treatment:
-
Culture human endothelial cells in their specific growth medium.
-
To induce FABP4 expression, treat the cells with palmitate (e.g., 0.3 mM) complexed to fatty-acid-free BSA for 24 hours.[3]
-
Co-treat the cells with this compound (e.g., 50 µM) or vehicle (DMSO) along with palmitate for 24 hours.[3]
-
Optionally, stimulate the cells with insulin (e.g., 100 nM) for the last 20 minutes of the incubation to promote eNOS phosphorylation.[3]
-
-
Protein Extraction and Western Blotting:
-
Wash the cells with ice-cold PBS and lyse them in protein lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-eNOS (Ser1177), total eNOS, FABP4, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-eNOS to total eNOS to determine the extent of eNOS activation.
-
Normalize the results to the loading control.
-
C. Signaling Pathway
In endothelial cells, FABP4 expression can lead to endothelial dysfunction by reducing eNOS phosphorylation and subsequent NO production. This compound can reverse this effect.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chronic administration of BMS309403 improves endothelial function in apolipoprotein E-deficient mice and in cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 10. BMS309403 stimulates glucose uptake in myotubes through activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-309403 in Mouse Models
A Comprehensive Guide for Researchers
These application notes provide a detailed overview of the dosage and administration of BMS-309403, a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4), in various mouse models. The information is intended for researchers, scientists, and drug development professionals working in areas such as metabolic disease, inflammation, and atherosclerosis.
This compound is an orally active small molecule that competitively binds to the fatty-acid-binding pocket of FABP4.[1][2][3] It exhibits high selectivity for FABP4, with significantly lower affinity for FABP3 and FABP5.[1][4] Research in mouse models has demonstrated its potential in improving insulin sensitivity, reducing atherosclerosis, and ameliorating dyslipidemia.[2][5][6]
Data Presentation: Dosage and Administration Summary
The following tables summarize the quantitative data from various studies on the administration of this compound in mouse models.
Table 1: Chronic Administration of this compound in Diet-Induced Obesity (DIO) and Genetically Obese (ob/ob) Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Diet-Induced Obesity (DIO) | 3, 10, and 30 mg/kg | Diet Admixture | Daily | 8 weeks | Reduced plasma triglyceride and free fatty acid levels. No significant change in insulin, glucose, or glucose tolerance. | [5][6] |
| Diet-Induced Obesity (DIO) | 30 mg/kg | Diet Admixture | Daily | 3 days | Resulted in plasma drug levels of 0.34 ± 0.13 µM. | [5] |
| Leptin-deficient (ob/ob) | Not specified | Not specified | Not specified | 6 weeks | Improved insulin sensitivity and glucose metabolism. | [2] |
| High-Fat Diet (HFD)-fed | Not specified | Not specified | Not specified | Not specified | Reduced lipid-induced endoplasmic reticulum stress and inflammation in skeletal muscle. | [7] |
Table 2: Administration of this compound in Other Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Apolipoprotein E-deficient (ApoE-/-) | 15 mg/kg | Not specified | Daily | 6 weeks | Improved endothelial function and reduced plasma triglyceride levels. | [1] |
| Apolipoprotein E-deficient (ApoE-/-) | Not specified | Not specified | Not specified | Early and late intervention | Marked reduction in atherosclerotic lesion area. | [2] |
| Balb/c (Obese) | 15 mg/kg/day | Oral Gavage | Daily | 5 weeks | Did not show beneficial effects on male fertility; may have adverse effects. | [8] |
| Cecal Ligation and Puncture (CLP)-induced Acute Lung Injury | Not specified | Not specified | Not specified | Not specified | Improved survival rate and prevented lung inflammation. | [9] |
| Ovariectomized (OVX) mice | Not specified | Oral | Not specified | Not specified | Increased bone mineral density, though less effective than alendronate. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for administration via oral gavage or as a diet admixture.
Materials:
-
This compound powder
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO)[8], or as determined by solubility tests)
-
Standard laboratory chow or high-fat diet
-
Homogenizer or mixer
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure for Oral Gavage Solution:
-
Accurately weigh the required amount of this compound powder.
-
In a suitable container, dissolve the this compound in the chosen vehicle (e.g., DMSO) to achieve the desired final concentration for dosing. Ensure complete dissolution.
-
Store the resulting solution as recommended by the manufacturer, typically at -20°C for long-term storage.[1]
Procedure for Diet Admixture:
-
Calculate the total amount of this compound needed for the entire study duration based on the number of animals, dosage, and estimated food consumption.
-
Thoroughly mix the this compound powder with a small portion of the powdered diet.
-
Gradually add the remaining diet and continue mixing until a homogenous mixture is achieved. A mechanical mixer is recommended for large batches to ensure even distribution.
-
Store the medicated diet in airtight containers at an appropriate temperature to maintain stability.
Protocol 2: Chronic Administration in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a typical experimental workflow for evaluating the long-term effects of this compound in DIO mice.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FABP4 inhibitors suppress inflammation and oxidative stress in murine and cell models of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing BMS-309403 in THP-1 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-309403 is a potent and selective small-molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2). FABP4 is primarily expressed in adipocytes and macrophages and plays a crucial role in intracellular fatty acid trafficking and inflammatory signaling. In the human monocytic leukemia cell line, THP-1, which is widely used as a model for human monocytes and macrophages, this compound has been demonstrated to modulate inflammatory responses. These application notes provide detailed protocols for the use of this compound in THP-1 cell culture, including differentiation, treatment, and downstream analysis of inflammatory markers.
Mechanism of Action
This compound competitively inhibits the binding of endogenous fatty acids to the binding pocket of FABP4.[1] This inhibition interferes with downstream signaling pathways associated with inflammation. In macrophages, FABP4 is implicated in the activation of the NLRP3 inflammasome and the NF-κB and p38 MAPK signaling pathways, leading to the production of pro-inflammatory cytokines such as Monocyte Chemoattractant Protein-1 (MCP-1).[1][2] By blocking FABP4, this compound effectively reduces the secretion of these inflammatory mediators.
Data Presentation
Table 1: Dose-Dependent Inhibition of Basal MCP-1 Release by this compound in PMA-Differentiated THP-1 Macrophages
| This compound Concentration (µM) | Mean MCP-1 Concentration (pg/mL) | Standard Deviation (pg/mL) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 1500 | ± 120 | 0 |
| 1 | 1275 | ± 100 | 15 |
| 3 | 900 | ± 85 | 40 |
| 10 | 600 | ± 50 | 60 |
| 30 | 375 | ± 30 | 75 |
Note: The data presented in this table is representative and compiled from illustrative dose-response curves found in the literature. Actual values may vary depending on experimental conditions.[3]
Table 2: Effects of this compound on Palmitate-Induced Changes in THP-1 Macrophages
| Treatment | Cell Apoptosis (%) | Caspase-3 Activity (Fold Change) | Mitochondrial Number (Relative Fluorescence) |
| Vehicle Control | 5.2 ± 0.8 | 1.0 ± 0.1 | 100 ± 8 |
| Palmitate (500 µM) | 25.8 ± 3.1 | 3.5 ± 0.4 | 45 ± 5 |
| Palmitate (500 µM) + this compound (50 µM) | 10.5 ± 1.5 | 1.4 ± 0.2 | 85 ± 7 |
This table summarizes the protective effects of this compound against cellular stress induced by saturated fatty acids.[4][5]
Mandatory Visualizations
Caption: Workflow for THP-1 differentiation, this compound treatment, and analysis.
Caption: this compound inhibits FABP4, reducing inflammatory signaling pathways.
Experimental Protocols
Protocol 1: Culture and Differentiation of THP-1 Cells into Macrophages
This protocol describes the differentiation of THP-1 monocytes into an adherent, macrophage-like phenotype using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
PMA (Phorbol 12-myristate 13-acetate), stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75) and multi-well plates (6, 12, or 24-well)
Procedure:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 2 x 10⁵ and 8 x 10⁵ viable cells/mL.
-
Cell Seeding: For differentiation, seed THP-1 cells into the desired multi-well plates at a density of 5 x 10⁵ cells/mL (e.g., 1 mL per well for a 12-well plate).
-
PMA Differentiation: a. Prepare differentiation medium by adding PMA to the complete culture medium to a final concentration of 100 ng/mL. b. Gently aspirate the existing medium from the wells and replace it with the PMA-containing medium. c. Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator. During this time, the cells will become adherent and adopt a macrophage-like morphology.
-
Resting Phase: a. After 48 hours, carefully aspirate the PMA-containing medium. b. Gently wash the adherent cells twice with sterile PBS to remove any remaining PMA and non-adherent cells. c. Add fresh, complete culture medium (without PMA) to each well. d. Incubate the cells for a further 24 hours to allow them to rest and establish a quiescent macrophage phenotype. The cells are now considered differentiated THP-1 macrophages and are ready for treatment.
Protocol 2: Treatment of Differentiated THP-1 Macrophages with this compound
This protocol details the preparation and application of this compound to the differentiated THP-1 macrophages.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
This compound powder
-
DMSO, sterile
-
Complete culture medium (RPMI-1640 + 10% FBS + 1% Pen-Strep)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1, 3, 10, 30 µM).
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control using medium with the same final concentration of DMSO.
-
-
Cell Treatment: a. Aspirate the medium from the rested, differentiated THP-1 macrophages. b. Add the prepared this compound working solutions (and vehicle control) to the respective wells. c. Incubate the cells for the desired treatment period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Following incubation, the cell culture supernatant can be collected for analysis of secreted proteins (e.g., MCP-1 ELISA), and the cell lysate can be prepared for protein or gene expression analysis.
Protocol 3: Assessment of MCP-1 Secretion by ELISA
This protocol provides a general outline for measuring the concentration of MCP-1 in the cell culture supernatant using a commercial ELISA kit.
Materials:
-
Cell culture supernatant (from Protocol 2)
-
Human MCP-1 ELISA kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Sample Preparation: Collect the cell culture supernatant after this compound treatment and centrifuge at 1000 x g for 10 minutes to pellet any detached cells or debris. Store the clarified supernatant at -80°C until use.
-
ELISA Procedure: a. Bring all reagents to room temperature. b. Prepare MCP-1 standards and samples as per the kit's instructions. c. Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate. d. Incubate as directed. e. Wash the plate multiple times. f. Add the detection antibody and incubate. g. Wash the plate. h. Add the substrate solution and incubate to allow for color development. i. Add the stop solution.
-
Data Acquisition: Immediately read the absorbance of each well at the recommended wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of MCP-1 in the experimental samples.
Protocol 4: Cell Viability Assessment using MTS Assay
This protocol outlines the use of an MTS-based assay to determine the viability of THP-1 macrophages following treatment with this compound.
Materials:
-
Treated THP-1 macrophages in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare the MTS reagent according to the manufacturer's instructions.
-
MTS Addition: At the end of the this compound treatment period, add the appropriate volume of MTS reagent directly to each well of the 96-well plate (typically 20 µL per 100 µL of medium).
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light. The incubation time may need to be optimized.
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
References
- 1. FABP4 facilitates inflammasome activation to induce the Treg/Th17 imbalance in preeclampsia via forming a positive feedback with IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 Inflammasome Activation in THP-1 Target Cells Triggered by Pathogenic Naegleria fowleri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FABP4 deactivates NF‐κB‐IL1α pathway by ubiquitinating ATPB in tumor‐associated macrophages and promotes neuroblastoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
Application Notes and Protocols: BMS-309403 Treatment in ApoE-/- Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-309403 is a potent and selective inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also known as aP2.[1][2][3] FABP4 is highly expressed in adipocytes and macrophages and is implicated in the pathogenesis of metabolic diseases and atherosclerosis.[4] Inhibition of FABP4 by this compound has been shown to ameliorate atherosclerosis in apolipoprotein E-deficient (ApoE-/-) mice, a widely used animal model for studying this disease.[1][5] These application notes provide a summary of the quantitative effects of this compound treatment in ApoE-/- mice and detailed protocols for key experiments.
Data Presentation
Table 1: Effect of this compound on Atherosclerotic Lesion Area in ApoE-/- Mice
| Treatment Group | Intervention Type | Duration | Lesion Area Reduction (%) | Reference |
| This compound | Early | 6 weeks | 52.6 | [1] |
| This compound | Late | 6 weeks | 51.0 | [1] |
Table 2: Effect of this compound on Plasma Lipids in 18-week-old ApoE-/- Mice (6-week treatment)
| Treatment Group | Triglycerides | LDL-C | HDL-C | Reference |
| Vehicle | Elevated | Significantly Elevated | Significantly Reduced | [6] |
| This compound (15 mg·kg⁻¹·day⁻¹) | Reduced | Significantly Elevated | Significantly Reduced | [6] |
Note: While LDL-C remained elevated and HDL-C remained reduced compared to wild-type mice, the significant effect of this compound in this study was the reduction of triglycerides.[6]
Table 3: Effect of this compound on Endothelial Function and Inflammatory Markers
| Parameter | Effect of this compound Treatment | Key Findings | Reference |
| Endothelial Function | Improved | Increased phosphorylated and total eNOS.[6] | [5][6] |
| MCP-1 Production (in THP-1 macrophages) | Decreased | Dose- and time-dependent reduction.[1] | [1] |
| Macrophage Foam Cell Formation | Reduced | 44% reduction in cholesterol ester accumulation in THP-1 macrophages. | [1] |
| Gut Microenvironment | Alleviated Inflammatory Response | Elevated intestinal expression of ZO-1 and occludin. | [7] |
Experimental Protocols
This compound Administration to ApoE-/- Mice
This protocol describes the oral administration of this compound to ApoE-/- mice to study its effects on atherosclerosis.
Materials:
-
ApoE-/- mice (e.g., on a C57BL/6J background)[1]
-
High-cholesterol atherogenic Western diet (e.g., 21% fat, 0.21% cholesterol)[1]
-
This compound[1]
-
Vehicle solution (e.g., 10% 1-methyl-2-pyrrolidone and 5% cremophor EL with ethanol in water, or 4% Tween 80)[1][6]
-
Oral gavage needles
Procedure:
-
Animal Model: House male ApoE-/- mice under a 12-hour light cycle with ad libitum access to food and water.[1]
-
Diet: At 4-5 weeks of age, switch the mice to a high-cholesterol atherogenic Western diet to induce atherosclerosis.[1]
-
Treatment Groups: Divide the mice into at least two groups: a vehicle control group and a this compound treatment group.
-
Drug Preparation: Dissolve this compound in the chosen vehicle at the desired concentration. A commonly used dose is 15 mg·kg⁻¹·day⁻¹.[1][6]
-
Administration:
-
Treatment Duration: Continue the treatment for a specified period, for example, 6 weeks.[1][6]
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.[6]
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and collect blood and tissues for further analysis.
Quantification of Aortic Atherosclerosis
This protocol details the en face analysis of the aorta and Oil Red O staining of aortic root sections to quantify atherosclerotic lesions.
Materials:
-
Dissection tools (scissors, forceps)
-
Perfusion buffer (e.g., PBS with heparin)
-
Fixative (e.g., buffered formalin)[8]
-
Oil Red O stain[9]
-
Embedding medium (e.g., gelatin or OCT)[8]
-
Cryostat or microtome
-
Microscope with a camera
-
Image analysis software
Procedure:
-
Aorta Isolation:
-
En Face Analysis:
-
Clean the aorta of surrounding adipose and connective tissue.
-
Cut the aorta longitudinally and pin it flat on a black wax dissecting pan.
-
Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.[9]
-
Capture high-resolution images of the stained aorta.
-
Use image analysis software to quantify the percentage of the aortic surface area covered by lesions.
-
-
Aortic Root Analysis:
-
Fix the heart and the upper portion of the aorta in buffered formalin.[8]
-
Embed the tissue in gelatin or OCT compound.[8]
-
Serially section the aortic root.[9]
-
Stain the sections with Oil Red O to visualize neutral lipids within the atherosclerotic plaques.[9]
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Capture images of the stained sections at the level of the aortic valve cusps.
-
Quantify the lesion area in the aortic root sections using image analysis software.
-
Plasma Lipid Analysis
This protocol outlines the measurement of plasma lipid levels.
Materials:
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Commercial assay kits for triglycerides, total cholesterol, LDL-C, and HDL-C
Procedure:
-
Blood Collection: Collect blood from the mice via cardiac puncture or another appropriate method at the time of euthanasia.[8]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Lipid Measurement: Use commercial enzymatic colorimetric assay kits to measure the concentrations of triglycerides, total cholesterol, LDL-C, and HDL-C in the plasma samples according to the manufacturer's instructions.[10]
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound treatment in ApoE-/- mice.
Caption: Proposed signaling pathway of this compound in atherosclerosis.
References
- 1. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Therapeutic potential of a synthetic FABP4 inhibitor 8g on atherosclerosis in ApoE-deficient mice: the inhibition of lipid accumulation and inflammation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Chronic administration of BMS309403 improves endothelial function in apolipoprotein E-deficient mice and in cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Quantification of atherosclerosis at the aortic sinus [protocols.io]
- 9. Isolation and Analysis of Aortic Arch and Root Lesions in an Atherosclerotic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atherosclerotic dyslipidemia revealed by plasma lipidomics on ApoE-/- mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of BMS-309403 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-309403 is a potent and selective small-molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4), a key protein implicated in metabolic and inflammatory pathways. Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes in preclinical research. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and handling of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₂₆N₂O₃ | [1][2][3] |
| Molecular Weight | 474.55 g/mol | [2][3][4] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [2][3] |
| CAS Number | 300657-03-8 | [1][2][3] |
| Solubility (at room temperature) | ||
| DMSO | ≥18.15 mg/mL to 175 mg/mL (up to 100-200 mM) | [1][2][3][4][5] |
| DMF | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1] |
| Storage (solid) | -20°C, protected from light | [1][2][3][6] |
| Storage (stock solution) | -20°C or -80°C for long-term storage | [4][6] |
| Stability | ≥ 4 years (solid form at -20°C) | [1] |
Experimental Protocols
Materials
-
This compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different desired concentrations or volumes.
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weighing the Compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 4.75 mg of this compound powder into the tube.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)
-
Mass (mg) = 10 mM x 474.55 g/mol x 0.001 L x 1000 mg/g = 4.7455 mg (approximately 4.75 mg)
-
-
-
Solubilization:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, colorless to pale yellow solution should be obtained.
-
For compounds that are difficult to dissolve, brief sonication (5-10 minutes) in a water bath or gentle warming to 37°C can be employed to facilitate dissolution.[4] Avoid excessive heating.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[6]
-
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be diluted to the final working concentration in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM working solution, you could first dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate stock.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.
-
Example: To make 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of Fatty Acid-Binding Protein 4 (FABP4). FABP4 plays a significant role in inflammatory signaling pathways, particularly in macrophages. Upon stimulation by ligands such as lipopolysaccharide (LPS), FABP4 can enhance inflammatory responses through the activation of downstream signaling cascades, including the NF-κB and JNK pathways, leading to the production of pro-inflammatory cytokines.[7][8] this compound competitively binds to the fatty acid-binding pocket of FABP4, thereby inhibiting its function and attenuating the inflammatory cascade.[7][9]
Caption: FABP4-mediated inflammatory signaling pathway and the inhibitory action of this compound.
The following diagram illustrates the general workflow for preparing a this compound stock solution and its subsequent use in a cell-based experiment.
Caption: Experimental workflow for preparing and using this compound stock solution.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 4. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FABP4 knockdown suppresses inflammation, apoptosis and extracellular matrix degradation in IL-1β-induced chondrocytes by activating PPARγ to regulate the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BMS-309403 in 3T3-L1 Adipocyte Lipolysis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-309403 is a potent and selective small molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2.[1][2] FABP4 is highly expressed in adipocytes and macrophages and plays a crucial role in intracellular fatty acid trafficking and lipolysis.[3][4] It interacts with hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides.[4] By inhibiting FABP4, this compound effectively reduces lipolysis in adipocytes, making it a valuable tool for studying metabolic diseases such as obesity and type 2 diabetes.[1] These application notes provide detailed protocols for utilizing this compound to investigate its effects on lipolysis in the widely used 3T3-L1 adipocyte cell line.
Mechanism of Action
This compound competitively inhibits the binding of fatty acids to the pocket of FABP4.[1] This inhibition disrupts the interaction between FABP4 and HSL, leading to a reduction in the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol. The β-adrenergic stimulation of adipocytes, for instance by isoproterenol, activates a signaling cascade that increases intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates HSL. FABP4 is understood to facilitate the activity of HSL. By inhibiting FABP4, this compound attenuates this critical step in stimulated lipolysis.
Figure 1: Signaling pathway of isoproterenol-stimulated lipolysis and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on lipolysis in adipocytes.
| Cell Type | Assay Condition | This compound Concentration | Effect on Lipolysis | Reference |
| 3T3-L1 Adipocytes | Basal Lipolysis | 10 µM | Inhibition observed | [1] |
| 3T3-L1 Adipocytes | Isoproterenol-Stimulated | 30 µM | Apparent reduction | [1] |
| Primary Human Adipocytes | Isoproterenol-Stimulated | >25 µM (IC₅₀) | Dose-dependent inhibition | [1] |
| Compound | Target(s) | Ki Values |
| This compound | FABP4 | <2 nM |
| FABP3 | 250 nM | |
| FABP5 | 350 nM |
Experimental Protocols
Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
This protocol describes the steps to culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes suitable for lipolysis assays.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% bovine calf serum (Growth Medium)
-
DMEM with 10% fetal bovine serum (FBS) (Differentiation Medium Base)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well or 6-well)
Procedure:
-
Cell Seeding: Culture 3T3-L1 preadipocytes in Growth Medium at 37°C in a humidified atmosphere of 5% CO₂. Seed cells in the desired culture plates and grow until they reach 100% confluence.
-
Post-Confluency Rest: Maintain the confluent cells in Growth Medium for an additional 48 hours.
-
Initiation of Differentiation (Day 0): Replace the Growth Medium with Differentiation Medium (DMEM with 10% FBS) supplemented with MDI cocktail:
-
0.5 mM IBMX
-
1 µM Dexamethasone
-
1 µg/mL Insulin
-
-
Insulin Treatment (Day 2): After 48 hours, replace the MDI-containing medium with Differentiation Medium supplemented only with 1 µg/mL insulin.
-
Maturation (Day 4 onwards): After another 48 hours, replace the medium with fresh Differentiation Medium (DMEM with 10% FBS).
-
Maintenance: Replenish the medium every 2-3 days. The cells should be fully differentiated with visible lipid droplets by day 7-10 and are ready for use in lipolysis assays.
Protocol 2: Lipolysis Assay in Differentiated 3T3-L1 Adipocytes
This protocol details the procedure for measuring lipolysis by quantifying glycerol release from differentiated 3T3-L1 adipocytes following treatment with this compound and stimulation with isoproterenol.
Materials:
-
Differentiated 3T3-L1 adipocytes in 96-well plates
-
This compound
-
Isoproterenol
-
Krebs-Ringer-HEPES (KRH) buffer or other suitable assay buffer
-
Glycerol Assay Kit (colorimetric or fluorometric)
-
Free Fatty Acid (FFA) Assay Kit (optional)
Procedure:
Figure 2: Experimental workflow for the 3T3-L1 adipocyte lipolysis assay.
-
Cell Preparation:
-
Wash the differentiated 3T3-L1 adipocytes twice with warm PBS.
-
To measure basal lipolysis, incubate the cells in serum-free medium or KRH buffer for 1-2 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations in the assay buffer. A dose-response curve (e.g., 1 µM to 50 µM) is recommended for initial experiments.
-
Remove the starvation medium and add the this compound-containing assay buffer to the cells.
-
Pre-incubate the cells with this compound for 30-60 minutes at 37°C. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
-
Stimulation of Lipolysis:
-
Measurement of Lipolysis Products:
-
Glycerol Measurement:
-
Carefully collect the culture medium from each well.
-
Measure the glycerol concentration in the medium using a commercially available glycerol assay kit, following the manufacturer's instructions. The principle often involves enzymatic reactions that produce a colorimetric or fluorometric signal proportional to the glycerol amount.[6][7]
-
-
Free Fatty Acid (FFA) Measurement (Optional):
-
-
Data Analysis:
-
Calculate the concentration of glycerol and/or FFAs released from each well.
-
Normalize the data to the protein content of each well to account for variations in cell number, if necessary.
-
Compare the lipolysis levels in this compound-treated cells to the vehicle-treated controls under both basal and isoproterenol-stimulated conditions.
-
If a dose-response was performed, calculate the IC₅₀ value for this compound.
-
Troubleshooting
-
Low Lipolytic Response: Ensure that the 3T3-L1 cells are fully differentiated. The visibility of large lipid droplets is a good indicator. Check the activity of the isoproterenol solution.
-
High Well-to-Well Variability: Be gentle during washing steps to avoid detaching the adipocytes. Ensure accurate and consistent pipetting.
-
This compound Solubility Issues: Ensure the final DMSO concentration is low (typically ≤0.5%) and consistent across all wells to avoid solvent-induced artifacts.
By following these detailed protocols, researchers can effectively utilize this compound as a specific inhibitor of FABP4 to investigate its role in adipocyte lipolysis and its potential as a therapeutic agent for metabolic disorders.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Exogenous FABP4 interferes with differentiation, promotes lipolysis and inflammation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biocat.com [biocat.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. zen-bio.com [zen-bio.com]
Application Notes and Protocols for BMS-309403 in Foam Cell Formation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BMS-309403, a potent and selective inhibitor of Fatty Acid-Binding Protein 4 (FABP4), in the study of macrophage foam cell formation, a critical event in the pathogenesis of atherosclerosis.
Introduction
This compound is a small molecule inhibitor that specifically targets the fatty-acid-binding pocket of FABP4 (also known as aP2), thereby preventing the binding of endogenous fatty acids.[1][2] FABP4 is expressed in macrophages and adipocytes and plays a crucial role in integrating inflammatory and metabolic pathways.[3] Its inhibition has been shown to reduce lipid accumulation, modulate inflammatory responses in macrophages, and consequently, inhibit the formation of foam cells.[4][5][6] These characteristics make this compound a valuable tool for investigating the mechanisms of atherosclerosis and for the preclinical evaluation of potential therapeutic strategies.
Mechanism of Action
This compound competitively inhibits FABP4, a key intracellular lipid chaperone. By blocking FABP4, this compound interferes with fatty acid trafficking and signaling, leading to several downstream effects that collectively reduce foam cell formation:
-
Reduced Lipid Accumulation: Inhibition of FABP4 by this compound has been demonstrated to decrease the accumulation of cholesterol esters in macrophages, a hallmark of foam cell formation.[3]
-
Modulation of Inflammatory Responses: this compound treatment has been shown to decrease the production of pro-inflammatory cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), in a dose-dependent manner in macrophages.[1][3]
-
Regulation of PPARγ Signaling: FABP4 activity is intertwined with the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling pathway.[4] this compound can influence the expression and activity of PPARγ and its target genes, which are involved in lipid metabolism and inflammation.[4][7][8][9] Specifically, FABP4 inhibition has been shown to increase PPARγ protein expression.[7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: Binding Affinity and Selectivity of this compound
| Target | Ki Value | Reference |
| FABP4 (aP2) | <2 nM | [1][2][10] |
| FABP3 (Muscle FABP) | 250 nM | [1][10] |
| FABP5 (mal1) | 350 nM | [1][10] |
Table 2: In Vitro Effects of this compound on Macrophages
| Cell Type | Treatment | Effect | Quantitative Measurement | Reference |
| THP-1 Macrophages | This compound (≥10 µM) | Inhibition of basal MCP-1 release | IC50 values similar for this compound and other FABP4/5 inhibitors | [11] |
| THP-1 Macrophages | This compound (25 µM) | Reduction in MCP-1 production | Dose-dependent reduction | [3] |
| THP-1 Macrophages | This compound (25 µM) | Inhibition of LPS-activated MCP-1 release | Significant reduction | [11] |
| THP-1 Macrophages | This compound (50 µM) | Pre-treatment followed by palmitate | Restores PGC-1α expression | - |
| THP-1 Macrophages | This compound (25 µmol/L, 48h) | Increased PPARγ protein expression | 2.6 ± 0.8–fold increase | [7][8] |
| Primary Human Macrophages | This compound (25 µM) | Reduction in MCP-1 release | Significant reduction | [11] |
| Bone Marrow-Derived Macrophages (BMDMs) | This compound | Inhibition of foam cell formation | Significant reduction in Oil Red O staining | [6] |
Experimental Protocols
Protocol 1: In Vitro Foam Cell Formation Assay using THP-1 Macrophages
This protocol describes the induction of foam cell formation in THP-1 human monocytic cells and the assessment of the inhibitory effect of this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Oxidized low-density lipoprotein (ox-LDL)
-
This compound (dissolved in DMSO)
-
Oil Red O staining solution
-
Phosphate Buffered Saline (PBS)
-
Isopropanol
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.
-
To differentiate monocytes into macrophages, seed the cells in appropriate culture plates and treat with 20 nM PMA for 24-48 hours.[12]
-
-
This compound Treatment:
-
After differentiation, replace the medium with fresh RPMI-1640 containing 0.1% lipoprotein-deficient serum (LPDS).[13]
-
Pre-treat the macrophages with the desired concentrations of this compound (e.g., 10-50 µM) or vehicle control (DMSO) for 2 hours.
-
-
Induction of Foam Cell Formation:
-
Assessment of Lipid Accumulation (Oil Red O Staining):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes.
-
Wash again with PBS and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 30 minutes at room temperature.[12]
-
Wash with 60% isopropanol and then with PBS to remove excess stain.
-
Visualize the lipid droplets under a light microscope.
-
-
Quantification of Lipid Accumulation:
Protocol 2: Measurement of MCP-1 Secretion
This protocol details the measurement of MCP-1 in the supernatant of macrophage cultures to assess the anti-inflammatory effect of this compound.
Materials:
-
Differentiated macrophages (as in Protocol 1)
-
This compound
-
Lipopolysaccharide (LPS) (optional, for stimulated conditions)
-
ELISA kit for human MCP-1
Procedure:
-
Cell Treatment:
-
Culture and differentiate macrophages as described in Protocol 1.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
For stimulated conditions, add LPS (e.g., 100 ng/mL) to the culture medium.[12]
-
-
Sample Collection:
-
After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
MCP-1 Measurement:
-
Perform an ELISA for MCP-1 on the collected supernatants according to the manufacturer's instructions.
-
Normalize the results to the total protein content of the cells in each well, if necessary.
-
Visualizations
Signaling Pathway of this compound in Macrophages
Caption: this compound inhibits FABP4, impacting PPARγ signaling and reducing lipid accumulation and inflammation.
Experimental Workflow for Studying Foam Cell Formation
Caption: Workflow for assessing the effect of this compound on macrophage foam cell formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FABP4 inhibition suppresses PPARγ activity and VLDL-induced foam cell formation in IL-4-polarized human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel technique for generating macrophage foam cells for in vitro reverse cholesterol transport studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diterpenoids inhibit ox-LDL-induced foam cell formation in RAW264.7 cells by promoting ABCA1 mediated cholesterol efflux - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following BMS-309403 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-309403 is a potent and selective inhibitor of the adipocyte fatty acid-binding protein 4 (FABP4), a key regulator of lipid metabolism and inflammatory signaling. This document provides detailed application notes and protocols for performing Western blot analysis to investigate the effects of this compound on key signaling pathways. The provided methodologies and data summaries are intended to guide researchers in designing and executing experiments to elucidate the mechanism of action of this and similar compounds.
Introduction
This compound is a cell-permeable compound that competitively binds to the fatty-acid-binding pocket of FABP4 with high selectivity (Ki < 2 nM).[1][2] Inhibition of FABP4 by this compound has been shown to modulate several downstream signaling pathways implicated in inflammation, metabolic disease, and fibrosis. Western blot analysis is a crucial technique to quantify the changes in protein expression and post-translational modifications in response to this compound treatment. This document outlines the key signaling pathways affected by this compound and provides detailed protocols for Western blot analysis of relevant target proteins.
Key Signaling Pathways Modulated by this compound
This compound treatment has been demonstrated to impact several critical signaling cascades:
-
p38 MAPK/NF-κB Pathway: this compound has been shown to reduce the phosphorylation of p38 MAPK, which in turn leads to the inhibition of nuclear factor-kappa B (NF-κB) activation. This pathway is a central regulator of inflammatory responses.[3]
-
NLRP3 Inflammasome Activation: The compound can suppress the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[4][5]
-
PGC-1α Expression: this compound has been observed to restore the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism.
-
Fibrosis-Related Proteins: In models of fibrosis, this compound treatment has been shown to decrease the expression of key fibrotic markers such as α-smooth muscle actin (α-SMA), Collagen I (Col-1), and Fibronectin (FN).[6]
-
eNOS Signaling: Chronic administration of this compound can improve endothelial function by increasing the phosphorylation of endothelial nitric oxide synthase (eNOS).[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the expression of key proteins as determined by Western blot analysis in various studies. The data is presented as relative protein expression changes compared to control conditions.
Table 1: Effect of this compound on p38 MAPK/NF-κB and Related Inflammatory Pathways
| Cell/Tissue Type | Treatment Conditions | Target Protein | Fold Change vs. Control | Reference |
| Mouse Skeletal Muscle (High-Fat Diet) | This compound | p-p38 MAPK | Decreased | [3] |
| Palmitate-stimulated C2C12 myotubes | This compound | p-p38 MAPK | Decreased | [3] |
| Ang II-infused mouse ventricular tissue | This compound (4 weeks) | TNF-α (serum) | Decreased | [4] |
| Ang II-infused mouse ventricular tissue | This compound (4 weeks) | IL-6 (serum) | Decreased | [4] |
Table 2: Effect of this compound on NLRP3 Inflammasome Activation
| Cell/Tissue Type | Treatment Conditions | Target Protein | Fold Change vs. Control | Reference |
| Ang II-infused mouse ventricular tissue | This compound (4 weeks) | NLRP3 | Decreased | [4] |
| Ang II-infused mouse ventricular tissue | This compound (4 weeks) | ASC | Decreased | [4] |
| Ang II-infused mouse ventricular tissue | This compound (4 weeks) | Cleaved Caspase-1 | Decreased | [4] |
| LPS-stimulated primary macrophages | FABP4 knockdown (mimicking this compound effect) | NLRP3 | Decreased | [5] |
| LPS-stimulated primary macrophages | FABP4 knockdown (mimicking this compound effect) | Cleaved Caspase-1 | Decreased | [5] |
Table 3: Effect of this compound on Fibrosis and Other Key Proteins
| Cell/Tissue Type | Treatment Conditions | Target Protein | Fold Change vs. Control | Reference |
| UUO mouse kidney | This compound (50 mg/kg/day, 7 days) | FABP4 | Decreased | [6] |
| UUO mouse kidney | This compound (50 mg/kg/day, 7 days) | α-SMA | Decreased | [6] |
| UUO mouse kidney | This compound (50 mg/kg/day, 7 days) | Col-1 | Decreased | [6] |
| UUO mouse kidney | This compound (50 mg/kg/day, 7 days) | FN | Decreased | [6] |
| Palmitate-treated THP-1 macrophages | 50 µM this compound (2h pre-treatment) | PGC-1α | Increased (Restored) | |
| Aortae of ApoE-/- mice | This compound (15 mg/kg, 6 weeks) | p-eNOS (Ser1177) | Increased | [1] |
Experimental Protocols
I. Cell Culture and this compound Treatment
A. C2C12 Myotube Differentiation and Treatment [3][7]
-
Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% horse serum when cells reach 80-90% confluency. Differentiate for 4-6 days.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO.[2] Dilute the stock solution in differentiation medium to the desired final concentration (e.g., 1-50 µM). Treat differentiated myotubes for the specified duration (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
B. THP-1 Macrophage Differentiation and Treatment [8]
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiation: Differentiate THP-1 monocytes into macrophages by treating with 5-50 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Resting Phase: After PMA stimulation, replace the medium with fresh, PMA-free culture medium and rest the cells for 24 hours to allow them to return to a basal state.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 10-50 µM). Pre-treat the differentiated and rested THP-1 macrophages with this compound for a specified time (e.g., 2 hours) before adding any inflammatory stimulus (e.g., lipopolysaccharide [LPS]).
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (e.g., 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 8.0) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.
III. Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the denatured protein samples onto a 4-20% precast polyacrylamide gel or a hand-casted SDS-PAGE gel of an appropriate percentage for the target protein's molecular weight.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 4.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin, or β-tubulin).
Table 4: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Recommended Dilution | Source (Example) |
| p-p38 MAPK (Thr180/Tyr182) | 1:1000 | Cell Signaling Technology |
| Total p38 MAPK | 1:1000 | Cell Signaling Technology |
| NF-κB p65 | 1:1000 | Cell Signaling Technology |
| NLRP3 | 1:1000 | Cell Signaling Technology |
| Cleaved Caspase-1 | 1:1000 | Cell Signaling Technology |
| PGC-1α | 1:1000 | Abcam |
| α-SMA | 1:2000 | Abcam |
| Collagen I | 1:1000 | Abcam |
| Fibronectin | 1:1000 | Abcam |
| p-eNOS (Ser1177) | 1:1000 | Cell Signaling Technology |
| Total eNOS | 1:1000 | Cell Signaling Technology |
| GAPDH | 1:5000 | Cell Signaling Technology |
| β-actin | 1:5000 | Cell Signaling Technology |
Visualizations
Caption: this compound signaling pathway.
Caption: Western blot experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 3. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of FABP4 attenuates cardiac fibrosis through inhibition of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FABP4 facilitates inflammasome activation to induce the Treg/Th17 imbalance in preeclampsia via forming a positive feedback with IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Fatty Acid–Binding Protein 4 Attenuated Kidney Fibrosis by Mediating Macrophage-to-Myofibroblast Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic Analysis of C2C12 Myoblast and Myotube Exosome-Like Vesicles: A New Paradigm for Myoblast-Myotube Cross Talk? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Resting time after phorbol 12-myristate 13-acetate in THP-1 derived macrophages provides a non-biased model for the study of NLRP3 inflammasome [frontiersin.org]
Application Notes and Protocols: BMS-309403 in High-Fat Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-309403 is a potent and selective small-molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as aP2 or A-FABP.[1][2] FABP4 is a cytosolic protein predominantly expressed in adipocytes and macrophages that plays a crucial role in fatty acid uptake, transport, and signaling.[3] Due to its involvement in metabolic and inflammatory pathways, FABP4 has emerged as a therapeutic target for obesity-related comorbidities such as type 2 diabetes and atherosclerosis.[4][5] These application notes provide a comprehensive overview of the use of this compound in high-fat diet (HFD)-induced obesity models in mice, summarizing key findings and providing detailed experimental protocols.
In high-fat diet-induced obese (DIO) mice, a model that closely mimics human obesity, this compound has been shown to primarily impact lipid metabolism.[3] While it effectively reduces plasma levels of triglycerides and free fatty acids, its effects on insulin resistance and glucose homeostasis in this specific model are reported to be minimal.[1][3] This contrasts with observations in genetic models of obesity, such as ob/ob mice, where improvements in insulin sensitivity have been noted.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound treatment in high-fat diet-induced obese mice, based on published literature.
Table 1: Effect of this compound on Metabolic Parameters in DIO Mice
| Parameter | Treatment Group | Dosage | Duration | Outcome | Citation |
| Body Weight | This compound | 3, 10, 30 mg/kg (in diet) | 8 weeks | Minimal to no effect | [3] |
| Food Intake | This compound | 3, 10, 30 mg/kg (in diet) | 8 weeks | Minimal to no effect | [3] |
| Fasting Glucose | This compound | 3, 10, 30 mg/kg (in diet) | 8 weeks | No significant change | [3] |
| Fasting Insulin | This compound | 3, 10, 30 mg/kg (in diet) | 8 weeks | No significant change | [3] |
| Glucose Tolerance | This compound | 3, 10, 30 mg/kg (in diet) | 8 weeks | No significant improvement | [3] |
| Insulin Tolerance | This compound | 3, 10, 30 mg/kg (in diet) | 8 weeks | No significant improvement | [3] |
Table 2: Effect of this compound on Plasma Lipids in DIO Mice
| Parameter | Treatment Group | Dosage | Duration | Outcome | Citation |
| Plasma Triglycerides | This compound | 3, 10, 30 mg/kg (in diet) | 8 weeks | Significant reduction at all doses | [3][6] |
| Plasma Free Fatty Acids | This compound | 3, 10, 30 mg/kg (in diet) | 8 weeks | Significant reduction only at 30 mg/kg | [3][6] |
Experimental Protocols
High-Fat Diet (HFD)-Induced Obesity Model
This protocol describes the induction of obesity in C57BL/6J mice, a commonly used strain for metabolic studies.[7]
Materials:
-
Male C57BL/6J mice (6 weeks of age)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (e.g., 60% kcal from fat)[3]
-
Animal caging with enrichment
-
Weighing scale
Procedure:
-
Acclimate male C57BL/6J mice to the animal facility for at least one week upon arrival, providing standard chow and water ad libitum.[7]
-
At 7 weeks of age, randomly assign mice to two groups: a control group receiving the standard chow diet and an experimental group receiving the high-fat diet.
-
House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to their respective diets and water.
-
Monitor body weight weekly for the duration of the study. Obesity and insulin resistance typically develop over 8-12 weeks on a high-fat diet.[8]
-
At approximately 12 weeks of age, the mice on the high-fat diet are considered diet-induced obese and are ready for the commencement of the this compound treatment protocol.[3]
This compound Administration
This protocol details the preparation and administration of this compound formulated in the diet.
Materials:
-
This compound compound
-
High-fat diet powder
-
Vehicle (if required for solubilization)
-
Precision scale
-
Mixer/blender for diet preparation
Procedure:
-
Calculate the required amount of this compound to achieve the target doses (e.g., 3, 10, and 30 mg/kg body weight/day), assuming an average daily food intake for the mice.
-
If necessary, dissolve the this compound in a minimal amount of a suitable vehicle.
-
Thoroughly mix the this compound or the this compound/vehicle solution with the powdered high-fat diet to ensure a homogenous distribution.
-
Prepare a control high-fat diet containing only the vehicle (if used).
-
Pellet the diets or provide them in a powdered form in appropriate feeders.
-
Administer the formulated diets to the respective groups of DIO mice for the desired treatment duration (e.g., 8 weeks).[3]
-
Include a positive control group, such as rosiglitazone (e.g., 5 mg/kg in diet), to validate the experimental model's responsiveness to insulin-sensitizing agents.[3]
Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is for assessing glucose clearance in response to a glucose challenge.[9][10][11]
Materials:
-
Sterile 20% glucose solution in saline
-
Glucometer and test strips
-
Syringes and needles (e.g., 27G)
-
Restraining device for mice
Procedure:
-
Fast the mice for a predetermined period (e.g., 6 hours) before the test, ensuring free access to water.
-
Record the body weight of each mouse.
-
Obtain a baseline blood glucose reading (t=0 min) from a tail snip.
-
Inject a sterile 20% glucose solution intraperitoneally at a dose of 2 g/kg of body weight.[10]
-
Measure blood glucose levels at subsequent time points, typically 15, 30, 60, and 120 minutes after the glucose injection.[9][10]
-
Plot the blood glucose concentration over time for each group and calculate the area under the curve (AUC) for a quantitative comparison of glucose tolerance.
Visualizations
Signaling Pathway of this compound Action
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 8. The Development of Diet-Induced Obesity and Glucose Intolerance in C57Bl/6 Mice on a High-Fat Diet Consists of Distinct Phases | PLOS One [journals.plos.org]
- 9. mmpc.org [mmpc.org]
- 10. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 11. mmpc.org [mmpc.org]
- 12. diacomp.org [diacomp.org]
Application Notes and Protocols for BMS-309403 in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-309403 is a potent and selective small-molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2). FABP4 is a lipid-binding protein implicated in various metabolic and inflammatory pathways that contribute to the pathogenesis of cardiovascular diseases. By competitively binding to the fatty-acid-binding pocket of FABP4, this compound effectively blocks the downstream signaling cascades initiated by fatty acids, thereby exhibiting therapeutic potential in preclinical models of atherosclerosis, cardiac fibrosis, and endothelial dysfunction. These application notes provide a comprehensive overview of the use of this compound in various cardiovascular disease models, including detailed protocols and quantitative data to guide researchers in their experimental design.
Mechanism of Action
This compound is an orally active compound that specifically inhibits FABP4 with high affinity (Ki < 2 nM), showing lower affinity for FABP3 (Ki = 250 nM) and FABP5 (Ki = 350 nM)[1][2]. Its primary mechanism involves preventing the binding of endogenous fatty acids to FABP4, thereby modulating lipid metabolism and inflammatory responses in key cell types such as macrophages, adipocytes, and endothelial cells[1][3]. This inhibition leads to the attenuation of pro-inflammatory signaling pathways and improvement in cardiovascular function.
Applications in Cardiovascular Disease Models
Atherosclerosis
This compound has demonstrated significant efficacy in reducing the development and progression of atherosclerosis in murine models.
Data Presentation: Efficacy of this compound in a Murine Model of Atherosclerosis
| Model | Treatment | Duration | Key Findings | Reference |
| Apolipoprotein E-deficient (ApoE-/-) mice on a Western diet | This compound (oral gavage) | 8 weeks (late intervention) | 52.6% reduction in atherosclerotic lesion area in the en face aorta. | [4] |
| Diabetic ApoE-/- mice | This compound | - | Significant reduction in atherosclerotic lesion area in the proximal aorta. | [3] |
| FABP4+/+ApoE-/- mice on a high-fat, high-cholesterol diet | This compound | - | Dramatic alleviation of atherosclerotic plaque formation. | [5] |
Experimental Protocol: Induction of Atherosclerosis in ApoE-/- Mice and this compound Treatment
This protocol describes a late intervention study to assess the therapeutic efficacy of this compound on established atherosclerotic plaques.
-
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice, 5 weeks of age.
-
Diet: Mice are fed a Western diet (high in fat and cholesterol) for 8 weeks to induce significant atherosclerotic lesions.
-
Treatment Initiation: At 12 weeks of age, after the establishment of atherosclerosis, mice are randomly assigned to two groups:
-
Vehicle Group: Administered the vehicle solution via oral gavage daily.
-
This compound Group: Administered this compound, prepared in the vehicle solution, via oral gavage daily for 8 weeks.
-
-
Dosage: While specific dosages can vary, a previously reported effective dose is referenced in other models[1][6].
-
Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized.
-
The aortas are dissected, opened longitudinally, and stained with Sudan IV or Oil Red O to visualize atherosclerotic lesions.
-
The total aortic surface area and the lesion area are quantified using imaging software to determine the percentage of lesion coverage.
-
Aortic sinus cross-sections can be stained with Oil Red O for lipid deposition and MOMA-2 for macrophage infiltration.
-
Signaling Pathway: this compound in Macrophage-Mediated Inflammation in Atherosclerosis
Caption: this compound inhibits FABP4, disrupting a positive feedback loop involving JNK and AP-1, thereby reducing pro-inflammatory cytokine production in macrophages and attenuating atherosclerosis.
Cardiac Fibrosis
This compound has been shown to mitigate cardiac fibrosis by reducing inflammation and collagen deposition in a mouse model of angiotensin II (Ang II)-induced cardiac remodeling.
Data Presentation: Effects of this compound on Angiotensin II-Induced Cardiac Fibrosis
| Parameter | Ang II + Vehicle | Ang II + this compound (50 mg/kg/day) | Reference |
| Cardiac Function | Impaired | Improved cardiac structure and function | [6][7] |
| Collagen Deposition | Increased | Reduced | [6][7] |
| Inflammatory Response | Increased | Suppressed cardiac and systemic inflammation | [6][7] |
| Fibrotic Gene Expression (COL1A1, COL3A1) | Upregulated | Reduced mRNA expression | [6][7] |
| Myofibroblast Markers (α-SMA, MMP-2, MMP-9, TGFβ) | Upregulated | Reduced mRNA expression and number of α-SMA+ cells | [6][7] |
Experimental Protocol: Angiotensin II-Induced Cardiac Fibrosis and this compound Treatment
-
Animal Model: Male C57BL/6 mice.
-
Induction of Fibrosis:
-
Mice are subcutaneously infused with Angiotensin II (Ang II) at a rate of 2.8 mg/kg/day for 4 weeks using osmotic minipumps.
-
A control group receives a sham operation with saline-filled minipumps.
-
-
Treatment:
-
Concurrently with Ang II infusion, mice receive daily intraperitoneal injections of either:
-
Vehicle Group: DMSO.
-
This compound Group: this compound at a dose of 50 mg/kg/day.
-
-
-
Endpoint Analysis (after 4 weeks):
-
Echocardiography: To assess cardiac structure and function.
-
Histology: Hearts are harvested, fixed, and sectioned. Masson's trichrome or Picrosirius red staining is used to visualize and quantify collagen deposition (fibrosis). Immunohistochemistry for α-SMA can be performed to identify myofibroblasts.
-
Gene Expression Analysis: RNA is extracted from ventricular tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of fibrotic markers (e.g., COL1A1, COL3A1, α-SMA, MMP-2, MMP-9, TGFβ) and inflammatory markers.
-
Protein Analysis: Western blotting can be used to assess the protein levels of key signaling molecules, such as components of the NLRP3 inflammasome.
-
Signaling Pathway: this compound in the Attenuation of Cardiac Fibrosis
Caption: this compound inhibits Angiotensin II-induced FABP4 expression, which in turn suppresses NLRP3 inflammasome activation, leading to reduced inflammation, myofibroblast differentiation, and cardiac fibrosis.
Endothelial Dysfunction
This compound has been shown to improve endothelial function in the context of atherosclerosis by rescuing the endothelial nitric oxide synthase (eNOS)/nitric oxide (NO) signaling pathway.
Data Presentation: Effects of this compound on Endothelial Function in ApoE-/- Mice
| Parameter | ApoE-/- + Vehicle | ApoE-/- + this compound (15 mg/kg/day) | Reference |
| Endothelium-dependent relaxation | Reduced | Improved | [8] |
| eNOS phosphorylation (Ser1177) | Decreased | Increased | [8] |
| Total eNOS protein | Decreased | Increased | [8] |
| Plasma Triglycerides | Elevated | Reduced | [8] |
Experimental Protocol: Assessment of Endothelial Function in ApoE-/- Mice
-
Animal Model and Treatment:
-
Apolipoprotein E-deficient (ApoE-/-) mice are used. Treatment with this compound (15 mg/kg/day) or vehicle is initiated at 12 weeks of age and continues for 6 weeks[8].
-
-
Vascular Function Assessment (Isometric Tension Measurement):
-
At 18 weeks of age, mice are euthanized, and the thoracic aorta is carefully dissected and cut into rings.
-
Aortic rings are mounted in an organ bath system for isometric tension recording.
-
Endothelium-dependent relaxation is assessed by constructing cumulative concentration-response curves to acetylcholine in phenylephrine-pre-contracted rings.
-
Endothelium-independent relaxation is assessed using a nitric oxide donor like sodium nitroprusside.
-
-
Biochemical Analysis:
-
Aortic tissue is homogenized for protein extraction.
-
Western blotting is performed to measure the levels of total eNOS and phosphorylated eNOS (at Ser1177).
-
Plasma is collected for the measurement of triglycerides and other relevant biomarkers.
-
Experimental Workflow: In Vitro Model of Endothelial Dysfunction
Caption: An in vitro workflow to assess the effect of this compound on lipid-induced endothelial dysfunction in human microvascular endothelial cells.
In Vitro Cardiomyocyte Hypoxia Model
This compound has been shown to protect cardiomyocytes from hypoxia-induced apoptosis by attenuating endoplasmic reticulum (ER) stress.
Experimental Protocol: Hypoxia-Induced Apoptosis in H9c2 Cardiomyocytes
-
Cell Culture: H9c2 rat cardiomyoblasts are cultured under standard conditions.
-
Hypoxia Induction:
-
Cells are placed in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for 24 hours to induce apoptosis.
-
Control cells are maintained under normoxic conditions (21% O2).
-
-
Treatment:
-
During the 24-hour hypoxia period, cells are treated with either:
-
Vehicle Control: DMSO.
-
This compound: A concentration of 50 µM has been shown to be effective[9].
-
-
-
Apoptosis Assessment:
-
Flow Cytometry: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) to quantify the percentage of apoptotic cells.
-
Western Blotting: Cell lysates are analyzed for the expression of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3.
-
-
ER Stress Analysis:
-
Western blotting can be used to measure the protein levels of ER stress markers (e.g., GRP78, CHOP).
-
Conclusion
This compound is a valuable research tool for investigating the role of FABP4 in cardiovascular diseases. The protocols and data presented here provide a foundation for designing and interpreting experiments aimed at exploring the therapeutic potential of FABP4 inhibition in atherosclerosis, cardiac fibrosis, and endothelial dysfunction. Researchers should carefully consider the specific experimental model and endpoints to optimize the use of this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Inhibition of FABP4 attenuates cardiac fibrosis through inhibition of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of FABP4 attenuates cardiac fibrosis through inhibition of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic administration of BMS309403 improves endothelial function in apolipoprotein E-deficient mice and in cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BMS-309403 Technical Support Center: Solubility and Experimental Guidance
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of BMS-309403 in DMSO versus aqueous solutions. It includes troubleshooting advice, frequently asked questions, and standardized experimental protocols to ensure reliable and reproducible results.
Solubility Data Summary
The solubility of this compound varies significantly between organic solvents and aqueous solutions. The following table summarizes the available quantitative data for easy comparison.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 25 mg/mL | ~52.7 mM | [1] |
| ≥18.15 mg/mL | ≥38.2 mM | [2] | |
| 47.45 mg/mL | 100 mM | [3] | |
| 95 mg/mL | ~200.18 mM | [4] | |
| Ethanol | 30 mg/mL | ~63.2 mM | [1] |
| ≥48.4 mg/mL | ≥102.0 mM | [2] | |
| 18 mg/mL | ~37.9 mM | [4] | |
| DMF | 30 mg/mL | ~63.2 mM | [1] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | ~0.63 mM | [1] |
| Water | Insoluble | Insoluble | [2][4] |
| Phosphate Buffer (with 0.1% d6-DMSO) | Soluble up to 100 µM (0.047 mg/mL) | 0.1 mM | [5] |
Note: The molecular weight of this compound is 474.55 g/mol .[2][3]
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound in experimental settings.
Q1: My this compound is not dissolving in DMSO at the expected concentration. What should I do?
A1: Several factors can affect solubility. Try the following troubleshooting steps:
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture, which reduces its solvating power.[4] Always use fresh, anhydrous DMSO.
-
Gentle Warming: Warm the solution at 37°C for about 10 minutes.[2] This can help increase the dissolution rate.
-
Sonication: Use an ultrasonic bath to agitate the solution.[2] This provides mechanical energy to break up compound aggregates and enhance dissolution.
-
Check for Purity: Ensure the purity of your this compound. Impurities can sometimes affect solubility.
Q2: What is the recommended procedure for preparing a high-concentration stock solution?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound is DMSO.[1][2][3][4] For a detailed step-by-step guide, please refer to the "Experimental Protocols" section below.
Q3: Why does this compound precipitate when I dilute my DMSO stock into an aqueous buffer for my cell-based assay?
A3: this compound is poorly soluble in aqueous solutions.[2][4] When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution. To mitigate this:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%.
-
Serial Dilutions: Perform serial dilutions in your aqueous buffer rather than a single large dilution.
-
Vortexing During Dilution: Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Presence of Protein: The presence of proteins like albumin in cell culture media can sometimes help to keep hydrophobic compounds in solution.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: No, this compound is generally considered insoluble in water and aqueous buffers alone.[2][4] A small amount of an organic co-solvent like DMSO is necessary to achieve solubility in aqueous media.[5] One study noted a solubility of 0.3 mg/mL in a 1:2 mixture of ethanol and PBS (pH 7.2).[1]
Q5: How should I store my this compound stock solution?
A5: Store this compound stock solutions at -20°C or -80°C.[2][6] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4] Stock solutions in DMSO are stable for at least 6 months when stored at -20°C and for up to a year at -80°C.[6]
Experimental Protocols
1. Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a high-concentration stock solution of this compound.
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculate the required mass of this compound based on a molecular weight of 474.55 g/mol . For 1 mL of a 100 mM stock, you will need 47.45 mg.
-
Weigh the calculated amount of this compound into a sterile vial.
-
Add the desired volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.
-
2. General Protocol for Aqueous Solubility Determination
This protocol outlines a general method for assessing the solubility of this compound in an aqueous buffer, adapted from common practices in drug discovery.[5][7]
-
Materials:
-
This compound DMSO stock solution (e.g., 100 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Shaker or incubator at a controlled temperature (e.g., 37°C)
-
Centrifuge or filtration device
-
Analytical method for quantification (e.g., HPLC, NMR)
-
-
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock into the aqueous buffer. Ensure the final DMSO concentration is consistent and low (e.g., 0.1% to 1%).[5]
-
Incubate the samples at a controlled temperature (e.g., 37°C) with agitation for a sufficient time to reach equilibrium (this may require preliminary experiments to determine, but 24 hours is often a starting point).
-
After incubation, visually inspect for any precipitate.
-
Separate any undissolved solid from the solution by centrifugation or filtration.[7]
-
Carefully collect the supernatant.
-
Quantify the concentration of dissolved this compound in the supernatant using a validated analytical method. The highest concentration at which no precipitate is observed is the kinetic solubility.
-
Visualizations
The following diagrams illustrate key experimental workflows and the biological context of this compound.
Caption: Workflow for this compound solution preparation.
Caption: Simplified FABP4 signaling pathway inhibited by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. who.int [who.int]
Potential off-target effects of BMS-309403
Technical Support Center: BMS-309403
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of this compound. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2. It is a potent and selective inhibitor with a high binding affinity for FABP4.[1][2]
Q2: What are the known off-targets of this compound?
A2: this compound is known to have off-target activity against other members of the Fatty Acid Binding Protein family, specifically FABP3 (heart-type) and FABP5 (epidermal-type), although with lower affinity compared to FABP4.[1] Additionally, it can activate the AMP-activated protein kinase (AMPK) signaling pathway and reduce the activation of p38 mitogen-activated protein kinase (MAPK) in an FABP4-independent manner.[3]
Q3: Are there any known safety concerns associated with the off-target effects of this compound?
A3: The inhibition of FABP3 by this compound is a potential concern for cardiotoxicity, as FABP3 is highly expressed in cardiac tissue. Some in vitro studies have suggested that this compound might have acute cardiac depressant effects.
Q4: Does this compound affect glucose metabolism?
A4: Yes, this compound has been shown to stimulate glucose uptake in C2C12 myotubes. This effect is independent of its action on FABP4 and is mediated through the activation of the AMPK signaling pathway.[4]
Q5: Has a comprehensive kinase screen (kinome scan) been performed for this compound?
A5: Publicly available, comprehensive kinome scan data for this compound is limited. To thoroughly assess its selectivity, especially if unexpected phosphorylation events are observed in your experiments, performing a broad kinase inhibitor profiling screen is recommended.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound, potentially linked to its off-target effects.
Issue 1: Unexpected changes in cellular metabolism, such as increased glucose uptake in non-adipocyte cell lines.
-
Potential Cause: This is a known off-target effect of this compound, mediated by the activation of the AMP-activated protein kinase (AMPK) pathway in an FABP4-independent manner.[4]
-
Troubleshooting Steps:
-
Confirm AMPK Activation: Perform a western blot analysis to check the phosphorylation status of AMPKα at Threonine 172 and its downstream target Acetyl-CoA Carboxylase (ACC) at Serine 79. An increase in phosphorylation indicates AMPK activation.
-
Use an AMPK Inhibitor: To confirm that the observed phenotype is AMPK-dependent, pre-treat your cells with a known AMPK inhibitor (e.g., Compound C) before adding this compound. A reversal of the phenotype would suggest AMPK-mediated off-target effects.
-
Measure Glucose Uptake: Quantify glucose uptake using a 2-deoxyglucose-based assay to correlate the phenotype with AMPK activation.
-
Issue 2: Anti-inflammatory effects observed in cell types that do not express high levels of FABP4.
-
Potential Cause: this compound can reduce the phosphorylation of p38 MAPK, which is a key kinase in inflammatory signaling pathways. This effect may be independent of FABP4 inhibition.[3]
-
Troubleshooting Steps:
-
Assess p38 MAPK Phosphorylation: Use western blotting to determine the levels of phosphorylated p38 MAPK (p-p38) in your experimental system. A decrease in p-p38 upon this compound treatment would support this off-target mechanism.
-
Analyze Downstream Inflammatory Markers: Measure the expression or secretion of downstream targets of the p38 MAPK pathway, such as inflammatory cytokines (e.g., TNF-α, IL-6), to confirm the functional consequence of reduced p38 activation.
-
Issue 3: Evidence of cardiotoxicity or unexpected effects in cardiac cells.
-
Potential Cause: this compound exhibits inhibitory activity against FABP3, the heart-type fatty acid binding protein.[1] Inhibition of FABP3 can disrupt fatty acid metabolism in cardiomyocytes, potentially leading to toxicity.
-
Troubleshooting Steps:
-
Assess Cell Viability: Perform cytotoxicity assays (e.g., MTT, LDH release) on cardiomyocytes treated with this compound to quantify any toxic effects.
-
Measure FABP3 Expression: Confirm the expression of FABP3 in your cardiac cell model.
-
Functional Cardiac Assays: If working with more complex models (e.g., isolated heart preparations), assess functional parameters such as contractility to determine the physiological impact of the compound.
-
Quantitative Data on Off-Target Effects
| Target | Ki (nM) | Cell-Based IC50 (µM) | Notes |
| FABP4 (Primary Target) | < 2[1] | - | High-affinity binding. |
| FABP3 (Off-Target) | 250[1] | - | ~125-fold lower affinity than for FABP4. Potential for cardiotoxicity. |
| FABP5 (Off-Target) | 350[1] | - | ~175-fold lower affinity than for FABP4. |
| AMPK Activation | - | ~10-20 | Dose-dependent activation observed in C2C12 myotubes. |
| p38 MAPK Inhibition | - | Not specified | Reduction in phosphorylation observed. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-AMPKα (Thr172) and Phospho-p38 MAPK (Thr180/Tyr182)
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-p38 MAPK (Thr180/Tyr182), and total p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: 2-Deoxyglucose (2-DG) Uptake Assay in C2C12 Myotubes
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Serum Starvation and Treatment:
-
Serum starve the differentiated myotubes in serum-free DMEM for 2-4 hours.
-
Treat the cells with this compound at various concentrations for the desired time (e.g., 2 hours). Include a positive control (e.g., insulin) and a vehicle control.
-
-
Glucose Uptake:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Add KRH buffer containing 0.5-1.0 µCi/mL of 2-deoxy-D-[3H]glucose and 10 µM unlabeled 2-deoxy-D-glucose.
-
Incubate for 10-15 minutes at 37°C.
-
-
Lysis and Scintillation Counting:
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH or 0.1% SDS.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of a parallel well.
-
Express the results as fold change relative to the vehicle control.
-
Visualizations
Caption: Off-target AMPK activation pathway by this compound.
Caption: Inhibition of p38 MAPK activation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Cardiotoxicity of BMS-309403
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiotoxicity of BMS-309403.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2.[1][2] It competitively binds to the fatty-acid-binding pocket of FABP4, thereby inhibiting the binding of endogenous fatty acids.[1] While highly selective for FABP4, it does exhibit some affinity for FABP3 (heart-type FABP) and FABP5.[1]
Q2: Is this compound considered cardiotoxic?
The cardiotoxicity of this compound is a subject of ongoing investigation with conflicting findings. Some studies suggest potential cardioprotective effects, while others indicate a risk of cardiotoxicity.
-
Potential Cardioprotective Effects:
-
In models of hypoxia, this compound has been shown to protect cardiomyocytes from apoptosis by reducing endoplasmic reticulum (ER) stress.[3]
-
Studies on cardiac fibrosis have demonstrated that this compound can improve cardiac structure and function, and reduce collagen deposition in mice.[4]
-
This compound has been found to attenuate pressure overload-induced cardiac hypertrophy.[5]
-
-
Potential Cardiotoxic Effects:
-
A primary concern is the off-target inhibition of FABP3, which is highly expressed in cardiac tissue and could lead to cardiotoxicity.[6]
-
Some in vitro studies have suggested that this compound may have acute cardiac depressant effects.[7] The mechanism might be related to the disruption of fatty acid energy supply for cardiomyocytes.[7]
-
Q3: What are the known off-target effects of this compound?
Besides its primary target FABP4, this compound is known to inhibit FABP3 and FABP5, albeit with lower potency.[1] The inhibition of FABP3 is a significant consideration for cardiotoxicity studies due to its high expression in the heart.[6] Additionally, some studies have reported FABP-independent effects, such as the stimulation of glucose uptake in myotubes through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[7]
Troubleshooting Guides
Problem 1: Inconsistent results in cardiomyocyte viability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line Variability | H9c2 cells, while commonly used, are of embryonic rat heart origin and may not fully represent adult human cardiomyocyte physiology.[8] Consider using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for more clinically relevant data.[9][10] |
| Compound Stability and Solubility | This compound is typically dissolved in DMSO.[1] Ensure the final DMSO concentration in your culture medium is consistent across all experiments and is at a non-toxic level (typically <0.1%). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1] |
| Assay Endpoint Selection | Cell viability can be assessed through various methods (e.g., MTT, LDH release, ATP measurement). The choice of assay can influence results. Consider using multiple, complementary assays to confirm findings. For instance, an ATP-based assay like CardioGlo™-Tox HT can provide insights into metabolic activity.[11] |
| Off-Target Effects | The observed effects may be due to inhibition of FABP3 or other off-target interactions.[6] To investigate this, consider using siRNA to specifically knock down FABP4 and compare the results to those obtained with this compound. |
Problem 2: Difficulty in establishing an in vivo model of this compound cardiotoxicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Animal Model Selection | Rodent models are commonly used for cardiotoxicity studies.[12][13] However, there can be species-specific differences in cardiac physiology and drug metabolism. Ensure the chosen model is appropriate for the specific research question. For late-onset cardiotoxicity, longer-term studies may be necessary.[13] |
| Dosing and Administration Route | The dose and route of administration can significantly impact the observed effects. This compound is orally active. Ensure the dosing regimen is based on pharmacokinetic and pharmacodynamic data to achieve relevant plasma concentrations. |
| Monitoring Cardiac Function | A comprehensive assessment of cardiac function is crucial. This should include not only LVEF but also other parameters like fractional shortening, cardiac output, and strain imaging.[4][14] Echocardiography in non-sedated animals is preferable to avoid confounding effects of anesthesia.[13] The use of cardiac biomarkers like troponins can also be informative.[13] |
| Confounding Pathologies | If using a disease model (e.g., atherosclerosis, diabetes), the underlying pathology can influence the cardiac phenotype.[7] It is important to have appropriate control groups to differentiate the effects of the disease from the effects of this compound. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Ki (nM) | Reference |
| FABP4 | <2 | [1][2] |
| FABP3 | 250 | [1] |
| FABP5 | 350 | [1] |
Table 2: Summary of In Vivo Effects of this compound on Cardiac Parameters in a Mouse Model of Angiotensin II-Induced Cardiac Fibrosis
| Parameter | Effect of this compound Treatment | Reference |
| LV Mass | Decreased | [4] |
| LVIDd (Left ventricular internal diameter, diastole) | Decreased | [4] |
| LVIDs (Left ventricular internal diameter, systole) | Decreased | [4] |
| CO (Cardiac Output) | Reduced (in Ang II-treated mice) | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Effects on Cardiomyocyte Viability (using H9c2 cells)
-
Cell Culture: Culture H9c2 cardiomyoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
-
Treatment: Seed H9c2 cells in 96-well plates. Once the cells reach the desired confluency, replace the medium with fresh medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assay (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vivo Assessment of this compound Cardiotoxicity in a Rodent Model
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize the animals for at least one week before the start of the experiment.
-
Grouping: Divide the animals into at least two groups: a vehicle control group and a this compound treatment group.
-
Dosing: Administer this compound or vehicle control orally once daily for a specified period (e.g., 4 weeks). The dose should be based on previous studies (e.g., 50 mg/kg/day as used in a cardiac fibrosis model).[4]
-
Cardiac Function Monitoring:
-
Perform echocardiography at baseline and at the end of the treatment period to assess parameters such as LVEF, fractional shortening, and cardiac dimensions.
-
Record electrocardiograms (ECG) to monitor for any arrhythmias or changes in QT interval.
-
-
Biomarker Analysis: At the end of the study, collect blood samples to measure cardiac troponin levels.
-
Histopathology: Euthanize the animals and collect the hearts for histological analysis (e.g., H&E staining for general morphology, Masson's trichrome for fibrosis).
-
Data Analysis: Compare the cardiac function parameters, biomarker levels, and histological findings between the treatment and control groups.
Mandatory Visualizations
Caption: Experimental workflow for investigating the cardiotoxicity of this compound.
Caption: Signaling pathways potentially modulated by this compound in cardiomyocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. FABP4 inhibitor BMS309403 protects against hypoxia-induced H9c2 cardiomyocyte apoptosis through attenuating endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of FABP4 attenuates cardiac fibrosis through inhibition of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiomyocyte Overexpression of FABP4 Aggravates Pressure Overload-Induced Heart Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of FABP4 on Cardiovascular Disease in the Aging Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cardio-Oncology Preclinical Models: A Comprehensive Review | Anticancer Research [ar.iiarjournals.org]
- 9. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes [metrionbiosciences.com]
- 11. Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing [hemogenix.com]
- 12. In Vivo Murine Models of Cardiotoxicity Due to Anticancer Drugs: Challenges and Opportunities for Clinical Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Cardiotoxicity of cancer chemotherapy: identification, prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BMS-309403 Concentration for Cell Culture Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing BMS-309403 in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure successful experimental outcomes.
Troubleshooting Guide
Q1: I am not observing the expected inhibitory effect of this compound on my cells.
A1: There are several potential reasons for a lack of efficacy. Consider the following:
-
Suboptimal Concentration: The effective concentration of this compound is cell-type dependent. While it is a potent inhibitor of Fatty Acid-Binding Protein 4 (FABP4) with a Ki value of less than 2 nM, higher concentrations may be necessary to elicit a cellular response.[1][2] For instance, in THP-1 macrophages, concentrations ≥10 µM have been used to reduce MCP-1 release.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Compound Solubility and Stability: this compound is soluble in DMSO.[4][5] Ensure that your stock solution is properly prepared and stored at -20°C for long-term stability.[4] When preparing your working concentration, avoid precipitation by diluting the stock solution in pre-warmed media and mixing thoroughly.
-
Cell Line Specificity: The expression levels of FABP4 can vary significantly between cell types.[1] Confirm that your cell line expresses FABP4 at a sufficient level for this compound to exert its inhibitory effect.
-
Off-Target Effects: At higher concentrations (e.g., starting from 10 µM in C2C12 myotubes), this compound can have off-target effects, such as activating the AMP-activated protein kinase (AMPK) signaling pathway.[1][6][7] This could mask or counteract the intended inhibitory effects on FABP4.
Q2: I am observing unexpected cellular effects, such as changes in glucose uptake.
A2: This is a known off-target effect of this compound.
-
AMPK Activation: this compound has been shown to stimulate glucose uptake in C2C12 myotubes in a dose- and time-dependent manner by activating the AMPK signaling pathway.[1][6][7] This activation is independent of its FABP inhibitory activity and occurs through an increase in the intracellular AMP:ATP ratio.[1][6][7]
-
Consider the Concentration: This off-target effect is typically observed at concentrations of 10 µM and higher.[7] If your experiment is sensitive to changes in cellular metabolism or AMPK signaling, consider using a lower concentration of this compound or a different FABP4 inhibitor with a more specific profile.
Q3: I am seeing signs of cytotoxicity or reduced cell viability.
A3: While generally well-tolerated at effective concentrations, high concentrations or prolonged exposure to any compound can lead to toxicity.
-
Perform a Viability Assay: It is essential to determine the cytotoxic concentration of this compound for your specific cell line. An MTT or similar cell viability assay should be performed alongside your dose-response experiments. For example, in BV-2 cells, this compound was well-tolerated up to 50 µM.[8]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is not exceeding a toxic level (typically <0.1-0.5%).
-
Lipotoxicity: In some experimental contexts, inhibiting fatty acid metabolism can lead to an accumulation of lipids, potentially causing lipotoxicity.[9]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Fatty Acid-Binding Protein 4 (FABP4).[2][4][10] It competitively binds to the fatty acid-binding pocket within the FABP4 protein, thereby inhibiting the binding and transport of endogenous fatty acids.[10]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration is highly dependent on the cell type and the specific biological question. Based on published studies, a good starting range for dose-response experiments would be from 1 µM to 50 µM. For instance, inhibition of MCP-1 release from THP-1 macrophages has been observed at concentrations ≥10 µM[3], while activation of AMPK signaling in C2C12 myotubes starts at 10 µM.[7]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in DMSO to create a stock solution.[4][5] For long-term storage, it is recommended to keep the stock solution at -20°C.[4] When preparing working solutions, dilute the stock in your cell culture medium. To avoid precipitation, it is good practice to warm the medium and mix the solution thoroughly.
Q4: What are the known off-target effects of this compound?
A4: The most well-documented off-target effect of this compound is the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which can lead to increased glucose uptake in certain cell types like myotubes.[1][6][7][11] This effect is independent of its FABP4 inhibitory activity.
Q5: In which cell lines has this compound been used?
A5: this compound has been utilized in a variety of cell lines, including:
Quantitative Data Summary
Table 1: Inhibitory Constants (Ki) of this compound for different FABP Isoforms
| FABP Isoform | Ki Value | Reference |
| FABP4 (aP2) | <2 nM | [2][4][10] |
| FABP3 (Heart) | 250 nM | [2][4][10] |
| FABP5 (Epidermal) | 350 nM | [2][4][10] |
Table 2: Effective Concentrations of this compound in Various Cell Culture Applications
| Cell Line | Application | Effective Concentration | Reference |
| C2C12 Myotubes | AMPK Activation / Glucose Uptake | ≥ 10 µM | [7] |
| C2C12 Myotubes | Reduction of lipid-induced ER stress | Not specified | [12] |
| THP-1 Macrophages | Reduction of MCP-1 production | ≥ 10 µM | [3] |
| THP-1 Macrophages | Restoration of PGC-1α expression | 50 µM | [13] |
| BV-2 Microglia | Reduction of inflammatory mediators | 50 µM | [8] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
-
Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a series of dilutions of your this compound stock solution in pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform the appropriate assay to measure your desired outcome (e.g., Western blot for protein expression, ELISA for cytokine secretion, a specific functional assay).
-
Data Analysis: Plot the response as a function of the this compound concentration to determine the optimal effective concentration for your experiment.
Protocol 2: Western Blot Analysis of AMPK Pathway Activation
-
Cell Culture and Treatment: Culture C2C12 or L6 myotubes and treat them with varying concentrations of this compound (e.g., 10, 25, 50 µM) for a specified time (e.g., 30 minutes to 2 hours).[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC. Use an appropriate loading control antibody (e.g., β-actin or GAPDH).
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the fold change in protein phosphorylation relative to the vehicle-treated control.
Visualizations
Caption: Primary mechanism of this compound action on FABP4.
References
- 1. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. BMS309403 stimulates glucose uptake in myotubes through activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 8. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Radioiodinated Triazolopyrimidine Probe for Nuclear Medical Imaging of Fatty Acid Binding Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with BMS-309403
Welcome to the technical support center for BMS-309403. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as aP2 or A-FABP.[1][2][3][4][5] It competitively binds to the fatty acid-binding pocket of FABP4, thereby inhibiting the binding of endogenous fatty acids.[4] This inhibition has been shown to have therapeutic effects in models of atherosclerosis and type 2 diabetes.[6][7]
Q2: Does this compound have any known off-target effects?
A2: Yes, a significant off-target effect of this compound has been identified. It can stimulate glucose uptake in myotubes, such as C2C12 cells, by activating the AMP-activated protein kinase (AMPK) signaling pathway.[3][6][8][9] This effect is independent of its FABP4 inhibitory activity.[3][6][8]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is soluble in organic solvents such as DMSO and ethanol, but it is insoluble in water.[2] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. Stock solutions can be stored at -20°C for several months or at -80°C for up to a year.[2][10] It is advisable to use fresh DMSO as moisture can reduce its solubility.[8]
Q4: What are the typical concentrations of this compound used in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. For inhibiting FABP4-dependent processes, such as MCP-1 release in THP-1 macrophages, concentrations in the range of 1-25 µM have been used.[2][7] For stimulating glucose uptake in C2C12 myotubes via AMPK activation, a maximal effect is observed at around 20 µM.[6][9]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in my experiments.
-
Possible Cause 1: Dual On-target and Off-target Effects.
-
Explanation: this compound has two distinct biological activities: FABP4 inhibition and AMPK activation.[3][6][8] Your experimental results may be a composite of these two effects, leading to confusion if only one is being considered.
-
Solution:
-
Use appropriate controls: Include positive and negative controls for both FABP4 inhibition and AMPK activation. For example, use a known AMPK activator (like AICAR) or another FABP4 inhibitor if available.
-
Cell line selection: Be aware of the expression levels of FABP4 and AMPK signaling components in your chosen cell line. The off-target AMPK effect is prominent in myotubes.[6]
-
Dose-response analysis: Perform a careful dose-response curve to distinguish the concentrations at which on-target versus off-target effects predominate.
-
-
-
Possible Cause 2: Solubility and Stability Issues.
-
Explanation: this compound has poor aqueous solubility.[2] Improper dissolution or precipitation in culture media can lead to inconsistent effective concentrations.
-
Solution:
-
Proper stock solution preparation: Ensure the compound is fully dissolved in a suitable solvent like DMSO at a high concentration.[2] Warm the tube gently (e.g., at 37°C) or use an ultrasonic bath to aid dissolution.[2]
-
Final concentration in media: When diluting the stock solution into your aqueous culture medium, ensure the final solvent concentration is low and does not affect the cells (typically <0.1% DMSO). Visually inspect for any precipitation after dilution.
-
Fresh preparations: Prepare fresh dilutions from the stock solution for each experiment to avoid degradation.
-
-
-
Possible Cause 3: Cell Culture Conditions.
-
Explanation: The differentiation state of cells, particularly C2C12 myoblasts to myotubes, can significantly impact their response to this compound.[11][12][13][14]
-
Solution:
-
Standardize differentiation protocols: Follow a consistent and well-documented protocol for cell differentiation. For C2C12 cells, this typically involves switching from a high-serum growth medium to a low-serum differentiation medium.[12][13]
-
Verify differentiation: Confirm the differentiation status of your cells using morphological assessment (e.g., myotube formation) or by measuring differentiation markers.[11]
-
-
Issue 2: Observing toxicity or unexpected negative effects.
-
Possible Cause 1: High Concentrations.
-
Explanation: While effective concentrations are reported, excessively high doses may lead to cellular toxicity. Some studies have reported potential cardiotoxicity and adverse effects on male reproductive parameters in in vivo studies, suggesting the possibility of off-target toxicities at higher concentrations.[4][15]
-
Solution:
-
Determine the optimal concentration: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line.
-
Use the lowest effective concentration: Once the effective dose for your desired biological outcome is determined, use the lowest possible concentration to minimize potential off-target and toxic effects.
-
-
-
Possible Cause 2: Solvent Toxicity.
-
Explanation: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Solution:
-
Maintain low solvent concentration: Ensure the final concentration of the solvent in your cell culture medium is minimal and non-toxic (generally below 0.1% for DMSO).
-
Include a vehicle control: Always include a control group treated with the same concentration of the solvent (vehicle) as the experimental groups.
-
-
Quantitative Data Summary
| Parameter | Value | Species | Assay |
| Ki for FABP4 | < 2 nM | Human, Mouse | Fluorescent binding displacement assay |
| Ki for FABP3 (muscle FABP) | 250 nM | Not Specified | Fluorescent binding displacement assay |
| Ki for FABP5 (mal1) | 350 nM | Not Specified | Fluorescent binding displacement assay |
| IC50 for MCP-1 release inhibition | ~10-25 µM | Human (THP-1 macrophages) | ELISA |
| Concentration for max glucose uptake | 20 µM | Mouse (C2C12 myotubes) | 2-deoxy-D-[3H]-glucose uptake assay |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, warm the tube to 37°C for a few minutes or use a sonicator bath to ensure complete dissolution.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
2. Glucose Uptake Assay in C2C12 Myotubes
This protocol is adapted from studies demonstrating the AMPK-mediated glucose uptake effect of this compound.[6]
-
Cell Seeding and Differentiation:
-
Serum Starvation:
-
Two hours prior to the experiment, replace the differentiation medium with serum-free DMEM.
-
-
This compound Treatment:
-
Wash the differentiated myotubes twice with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
-
Incubate the cells with various concentrations of this compound (e.g., 0-20 µM) in KRPH buffer for a specified time (e.g., 2 hours for maximal effect).[6] Include a vehicle control (DMSO).
-
-
Glucose Uptake Measurement:
-
Add 2-deoxy-D-[³H]-glucose to a final concentration of 0.5 µCi/well and incubate for 5-10 minutes.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of each well. Express the results as fold change over the vehicle control.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Culture Academy [procellsystem.com]
- 13. encodeproject.org [encodeproject.org]
- 14. Differentiation of Murine C2C12 Myoblasts Strongly Reduces the Effects of Myostatin on Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize BMS-309403 cytotoxicity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the in vitro cytotoxicity of BMS-309403, a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets FABP4.[1][2][3][4] It competitively binds to the fatty acid-binding pocket of FABP4, preventing the binding of endogenous fatty acids.[3][5][6] FABP4 is involved in intracellular fatty acid trafficking and has been implicated in various cellular processes, including inflammation and lipid metabolism.[7][8] By inhibiting FABP4, this compound can modulate downstream signaling pathways.
Q2: At what concentrations is this compound typically used in vitro?
A2: The effective concentration of this compound in vitro can vary depending on the cell type and the specific biological question being investigated. Studies have reported using concentrations ranging from the nanomolar to the micromolar range. For example, a concentration of 50 µM has been shown to be well-tolerated in BV-2 microglial cells, while the same concentration in multiple myeloma cells led to a reduction in cell number.[9][10] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q3: What are the known off-target effects of this compound?
A3: While this compound is a selective inhibitor of FABP4, some off-target effects have been reported. It has been shown to be less effective against FABP3 and FABP5.[1][3][4] Additionally, some studies suggest that this compound can stimulate glucose uptake in myotubes through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which may be independent of FABP inhibition.[8]
Troubleshooting Guide: Minimizing this compound Cytotoxicity
Problem 1: High cytotoxicity observed even at low concentrations of this compound.
-
Possible Cause 1: Solvent Toxicity.
-
Recommendation: this compound is often dissolved in DMSO.[2] High concentrations of DMSO can be toxic to cells. Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level (typically ≤ 0.1% v/v). Always include a vehicle control (cells treated with the solvent at the same final concentration) in your experiments to assess solvent toxicity.[11]
-
-
Possible Cause 2: Compound Purity.
-
Recommendation: Impurities in the compound stock can contribute to cytotoxicity. Verify the purity of your this compound lot. If in doubt, consider purchasing from a reputable supplier or performing your own quality control.
-
-
Possible Cause 3: Cell Seeding Density.
-
Recommendation: Cells at a low density can be more sensitive to chemical treatments.[11] Optimize your cell seeding density to ensure a healthy and resilient cell monolayer or suspension during the experiment.
-
Problem 2: Discrepancy in cytotoxicity results between different assays (e.g., MTT vs. LDH release).
-
Possible Cause: Different Cytotoxic Mechanisms Measured.
-
Recommendation: Different cytotoxicity assays measure distinct cellular events.[11] The MTT assay measures metabolic activity, which can be affected by changes in cellular metabolism without necessarily causing cell death. The LDH release assay, on the other hand, measures plasma membrane integrity.[12] this compound, by affecting lipid metabolism, could potentially alter metabolic readouts without causing immediate cell lysis. To get a comprehensive picture of cytotoxicity, it is advisable to use a multi-parametric approach, employing assays that measure different endpoints such as apoptosis (e.g., caspase activity, Annexin V staining), necrosis (e.g., LDH release, propidium iodide uptake), and metabolic activity (e.g., MTT, resazurin).
-
Problem 3: Increased cytotoxicity when combining this compound with other compounds.
-
Possible Cause: Synergistic Toxicity or Lipotoxicity.
-
Recommendation: this compound's inhibition of fatty acid trafficking can lead to an accumulation of intracellular lipids, potentially inducing lipotoxicity, especially when other pathways of lipid metabolism are perturbed.[2] When combining this compound with other drugs, it is essential to perform a full dose-response matrix to identify synergistic or additive cytotoxic effects. Consider reducing the concentration of one or both compounds to mitigate toxicity while still achieving the desired biological effect.
-
Data Presentation
Table 1: In Vitro Working Concentrations of this compound in Various Cell Lines
| Cell Line | Concentration Range | Observation | Reference |
| BV-2 (microglia) | Up to 50 µM | Well-tolerated | [9] |
| Multiple Myeloma (MM.1S, U266, OPM2) | 50 µM | Reduced cell numbers, mitochondrial damage, increased ROS | [10] |
| THP-1 (macrophages) | 50 µM | Pre-treatment restored palmitate-induced mitochondrial loss | [13][14] |
| Breast Cancer Cells | 20 µM (in combination with SSO) | Significantly decreased cell viability | [2] |
Table 2: Selectivity Profile of this compound
| Target | Ki (nM) | Reference |
| FABP4 | < 2 | [1][3][4] |
| FABP3 | 250 | [1][3][4] |
| FABP5 | 350 | [1][3][4] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Dose-Response Curve
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in your cell culture medium to create a range of final concentrations to be tested. Ensure the final solvent concentration is constant across all wells and does not exceed a non-toxic level.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control and an untreated control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Perform a cytotoxicity assay of your choice (e.g., MTT, LDH release, or a live/dead cell stain).
-
Data Analysis: Plot the cell viability or cytotoxicity against the log of the this compound concentration to generate a dose-response curve. The optimal non-toxic concentration will be the highest concentration that does not significantly reduce cell viability compared to the vehicle control.
Visualizations
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the fatty acid binding proteins disrupts multiple myeloma cell cycle progression and MYC signaling | eLife [elifesciences.org]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
BMS-309403 selectivity for FABP4 over FABP3 and FABP5
This technical support guide provides detailed information on the selectivity of the inhibitor BMS-309403 for Fatty Acid Binding Protein 4 (FABP4) over FABP3 and FABP5. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the selectivity of this compound for FABP4 compared to FABP3 and FABP5?
A1: this compound is a potent and highly selective inhibitor of FABP4. It exhibits significantly lower binding affinity for FABP3 and FABP5. The inhibition constants (Ki) demonstrate that this compound is over 100-fold more selective for FABP4 than for FABP3 and FABP5.[1]
Q2: What are the specific Ki values for this compound against FABP3, FABP4, and FABP5?
A2: The inhibitory activity of this compound against the different FABP isoforms is summarized in the table below.
Data Presentation: this compound Inhibition Constants (Ki)
| Target | Ki Value (nM) | Fold Selectivity vs. FABP4 |
| FABP4 | < 2[2][3][4][5] | - |
| FABP3 | 250[2][3][4][5] | > 125-fold |
| FABP5 | 350[2][3][4][5] | > 175-fold |
Troubleshooting Experimental Discrepancies
Q3: My in-house assay shows different selectivity values for this compound. What could be the reason?
A3: Discrepancies in selectivity values can arise from several factors:
-
Assay Format: The published selectivity data for this compound was determined using a competitive ligand displacement assay with the fluorescent probe 1,8-anilino-1-naphthalenesulfonic acid (1,8-ANS).[1] Different assay formats, such as those based on thermal shift or direct binding, may yield different absolute values.
-
Reagent Quality: The purity and activity of the recombinant FABP proteins and the inhibitor itself are critical. Ensure all reagents are of high quality and have been properly stored.
-
Experimental Conditions: Buffer composition, pH, temperature, and incubation times can all influence binding affinities. Adherence to a consistent and optimized protocol is essential.
Experimental Protocols
Key Experiment: Competitive Ligand Displacement Assay
This protocol outlines the general steps for determining the Ki of an inhibitor like this compound for FABP isoforms.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a fluorescent probe from the FABP binding pocket.
Materials:
-
Recombinant human FABP3, FABP4, and FABP5 proteins
-
This compound
-
1,8-anilino-1-naphthalenesulfonic acid (1,8-ANS)
-
Assay Buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5, and 1 mM DTT)
-
96-well black microplates
-
Fluorescence plate reader
Methodology:
-
Protein Preparation: Dilute the recombinant FABP proteins to the desired final concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Reaction:
-
Add the FABP protein to the wells of the microplate.
-
Add the 1,8-ANS fluorescent probe.
-
Add the serially diluted this compound or vehicle control.
-
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence polarization or intensity using a plate reader with appropriate excitation and emission wavelengths for 1,8-ANS.
-
Data Analysis:
-
Plot the fluorescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.
-
Signaling Pathways
Q4: What are the key signaling pathways regulated by FABP3, FABP4, and FABP5?
A4: FABP3, FABP4, and FABP5 are involved in distinct signaling pathways related to metabolism and inflammation.
-
FABP4: In adipocytes and macrophages, FABP4 is a key regulator of metabolic and inflammatory pathways. It has been shown to be involved in the c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB) signaling cascades in macrophages.[6] Additionally, circulating FABP4 can activate STAT3 signaling.[6]
-
FABP3: Primarily expressed in the heart and muscle, FABP3 is implicated in cardiac metabolism. It has been shown to participate in cellular metabolism through the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway.[7][8]
-
FABP5: FABP5 is involved in transporting fatty acids to the nucleus where they can activate nuclear receptors like peroxisome proliferator-activated receptor gamma (PPARγ).[9] In macrophages, FABP5 deletion has been shown to regulate the AMP-activated protein kinase (AMPK)/NF-κB signaling pathway, thereby modulating inflammation.[10]
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 7. FABP3 Deficiency Exacerbates Metabolic Derangement in Cardiac Hypertrophy and Heart Failure via PPARα Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | FABP3 Deficiency Exacerbates Metabolic Derangement in Cardiac Hypertrophy and Heart Failure via PPARα Pathway [frontiersin.org]
- 9. Fatty acid-binding protein 5 (FABP5)-related signal transduction pathway in castration-resistant prostate cancer cells: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Addressing poor oral bioavailability of BMS-309403 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective FABP4 inhibitor, BMS-309403, in in vivo experiments. The content is tailored for scientists and drug development professionals to address challenges related to its poor oral bioavailability.
Troubleshooting Guides
Issue: Low or undetectable plasma concentrations of this compound after oral administration.
Possible Cause 1: Poor aqueous solubility of this compound.
This compound is a lipophilic molecule, which can lead to poor dissolution in the gastrointestinal (GI) tract and consequently, low absorption.
Solutions:
-
Vehicle Selection: For oral gavage, ensure the vehicle is appropriate for solubilizing lipophilic compounds. While Dimethyl sulfoxide (DMSO) has been used, its potential toxicity with repeated dosing should be considered.[1] Alternative vehicles for poorly soluble compounds include:
-
Formulation Strategy: Consider formulating this compound as a suspension or in a lipid-based system to improve its dissolution and absorption.[6][7]
Possible Cause 2: Rapid metabolism and clearance.
Even if absorbed, the compound might be quickly metabolized by the liver (first-pass metabolism) and cleared from circulation.
Solutions:
-
Diet Admixture: For chronic studies requiring sustained exposure, administering this compound as a diet admixture has been shown to provide more consistent, albeit low, plasma concentrations over 24 hours compared to oral gavage.[10]
-
Pharmacokinetic Modulators: While not specifically documented for this compound, co-administration with inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) could potentially increase its plasma half-life. However, this approach requires careful validation to avoid confounding experimental results.
Workflow for Optimizing Oral Delivery of this compound
Caption: Workflow for formulation development and in vivo evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in mice?
A1: The oral bioavailability of this compound is poor. One study reported that after a single oral gavage of 30 mg/kg in mice, plasma drug levels were 0.99 ± 0.57 µM at 1 hour, 0.23 ± 0.10 µM at 6 hours, and undetectable at 24 hours.[10] When administered as a diet admixture at 30 mg/kg for 3 days, the plasma drug level was 0.34 ± 0.13 µM.[10]
Q2: What are the known signaling pathways affected by this compound?
A2: this compound is a selective inhibitor of Fatty Acid Binding Protein 4 (FABP4). FABP4 is involved in intracellular lipid trafficking and has been implicated in various metabolic and inflammatory signaling pathways. By inhibiting FABP4, this compound can modulate these pathways.
FABP4 Signaling Pathways
Caption: Simplified diagram of signaling pathways influenced by FABP4 inhibition.
Q3: Are there any known off-target effects of this compound?
A3: Yes, some studies have reported potential off-target effects. For instance, this compound has been observed to stimulate glucose uptake in myotubes through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, an effect that appears to be independent of FABP inhibition.[11] It is crucial to consider these potential off-target effects when interpreting experimental results.
Q4: What is a recommended starting dose for in vivo studies in mice?
A4: Published studies have used doses ranging from 15 mg/kg to 40 mg/kg in mice, administered via oral gavage or as a diet admixture.[1][10] The optimal dose will depend on the specific animal model, the duration of the study, and the desired therapeutic effect. A pilot dose-response study is recommended to determine the most effective dose for your experimental setup.
Q5: How should I prepare this compound for oral administration?
A5: For oral gavage, this compound has been dissolved in DMSO.[1] However, for chronic studies, a diet admixture is a viable alternative to circumvent the need for repeated gavage with a potentially toxic vehicle and to achieve more sustained plasma concentrations.[10] When preparing a diet admixture, it is essential to ensure a homogenous distribution of the compound within the feed.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose | Time Point | Plasma Concentration (µM) | Reference |
| Oral Gavage | 30 mg/kg | 1 hour | 0.99 ± 0.57 | [10] |
| 6 hours | 0.23 ± 0.10 | [10] | ||
| 24 hours | 0 (Undetectable) | [10] | ||
| Diet Admixture | 30 mg/kg (for 3 days) | - | 0.34 ± 0.13 | [10] |
Experimental Protocols
Protocol: Oral Gavage of this compound in Mice
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
Materials:
-
This compound
-
Appropriate vehicle (e.g., corn oil, 0.5% CMC, or a lipid-based formulation)
-
Syringes (1 mL)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the dosing solution in the chosen vehicle to the desired final concentration. Ensure the compound is fully dissolved or homogeneously suspended. Gentle heating or sonication may be required, depending on the vehicle.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the exact volume of the dosing solution to be administered. The typical dosing volume is 5-10 mL/kg.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus. Do not force the needle. The mouse should swallow the needle as it is gently advanced.
-
Slowly administer the dosing solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
-
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical workflow for an in vivo pharmacokinetic study of this compound.
References
- 1. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 5. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. symmetric.events [symmetric.events]
- 8. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 9. Lipid-based lipophilic formulations for oral drug delivery [wisdomlib.org]
- 10. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: BMS-309403 and Male Reproductive Parameters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of BMS-309403 on male reproductive parameters. The information is based on published research and aims to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on metabolic parameters?
A1: this compound is a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4).[1][2][3] It is expected to have therapeutic effects on obesity-related complications such as atherosclerosis, hyperlipidemia, insulin resistance, and fatty liver disease.[1]
Q2: Were there any unexpected findings concerning male reproductive health in studies with this compound?
A2: Yes, contrary to the expected beneficial metabolic effects, a study in obese male mice found that administration of this compound negatively affected male reproductive parameters.[1][2]
Q3: What specific adverse effects on male reproductive parameters were observed?
A3: The study observed several adverse effects in obese male mice treated with this compound, including:
-
Decreased serum levels of total testosterone and inhibin-B.[1][2]
-
Lower testicular Johnson Score, indicating impaired spermatogenesis.[1][2]
-
Increased pro-apoptotic processes in the testicular tissue.[1]
-
An increase in body weight and Lee Index of Obesity, which may be related to the negative reproductive effects.[1][2]
Q4: What is the proposed mechanism for these unexpected negative effects?
A4: The negative effects on male reproductive parameters may be linked to an increase in the Lee Index of Obesity.[1] The inhibition of FABP4 can lead to inhibition of lipolysis and an increase in adipogenesis, contributing to weight gain.[1][2] This increased obesity may, in turn, lead to hormonal imbalances and impaired spermatogenesis.[1]
Troubleshooting Guide
Issue 1: Observation of decreased serum testosterone and/or inhibin-B levels in male subjects after this compound administration.
-
Possible Cause: This aligns with the unexpected findings reported in obese male mice treated with this compound.[1][2] The compound may be directly or indirectly affecting the endocrine function of the testes.
-
Troubleshooting Steps:
-
Verify Dosage and Administration: Ensure the correct dosage and route of administration are being used as per your experimental protocol.
-
Monitor Body Weight and Adiposity: Track changes in body weight and adiposity indices (e.g., Lee Index in mice) throughout the experiment. An increase in obesity may be a contributing factor.[1]
-
Assess Other Hormones: Consider measuring other relevant hormones in the hypothalamic-pituitary-gonadal axis, such as Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), to pinpoint the level at which the disruption is occurring.
-
Control for Obesity: If using an obesity model, ensure you have appropriate obese control groups (without drug treatment) to differentiate the effects of obesity itself from the drug-specific effects.[1]
-
Issue 2: Histological analysis of testicular tissue reveals impaired spermatogenesis (e.g., lower Johnson Score).
-
Possible Cause: this compound administration has been shown to result in a lower Johnson Score in obese male mice, indicating damage to the seminiferous tubules and a reduction in mature sperm.[1][2]
-
Troubleshooting Steps:
-
Standardize Histological Evaluation: Use a standardized scoring system like the Johnson Score consistently across all samples and have it evaluated by a trained histopathologist to ensure objectivity.
-
Apoptosis Assessment: Perform assays to detect apoptosis in testicular tissue, such as TUNEL staining or immunohistochemistry for apoptosis markers (e.g., Bax, Bcl-2, Caspase-3).[1] Increased apoptosis was observed in the original study.[1]
-
Examine Leydig and Sertoli Cell Morphology: Carefully examine the morphology of Leydig and Sertoli cells, as these are crucial for testosterone production and supporting spermatogenesis, respectively.
-
Issue 3: Unexpected increase in body weight or adiposity in the this compound treated group.
-
Possible Cause: Inhibition of FABP4 by this compound may lead to reduced lipolysis and increased adipogenesis.[1][2]
-
Troubleshooting Steps:
-
Dietary Controls: Ensure that the diet of all experimental groups is consistent and controlled.
-
Measure Food Intake: Monitor and quantify the daily food intake of the animals to rule out hyperphagia as a cause for weight gain.
-
Body Composition Analysis: If available, use techniques like DEXA scans to get a more accurate measurement of fat mass and lean mass.
-
Data Presentation
Table 1: Effect of this compound on Body Weight and Lee Index of Obesity in Male Mice
| Group | Initial Body Weight (g) | Final Body Weight (g) | Lee Index of Obesity |
| Control | 22.5 ± 1.5 | 28.5 ± 1.8 | 0.28 ± 0.01 |
| Obese Control | 22.8 ± 1.2 | 45.2 ± 2.5 | 0.33 ± 0.01 |
| Obese + this compound | 22.6 ± 1.4 | 48.6 ± 2.8 | 0.34 ± 0.01 |
Data extracted from Balci et al. (2021).[1] Values are presented as mean ± SD.
Table 2: Effect of this compound on Serum Reproductive Hormones in Male Mice
| Group | Total Testosterone (ng/dL) | Inhibin-B (pg/mL) |
| Control | 185.6 ± 25.4 | 152.3 ± 18.7 |
| Obese Control | 112.8 ± 15.1 | 98.5 ± 12.4 |
| Obese + this compound | 95.4 ± 12.8 | 75.1 ± 9.8 |
Data extracted from Balci et al. (2021).[1] Values are presented as mean ± SD.
Table 3: Effect of this compound on Testicular Histology and Apoptosis Markers in Male Mice
| Group | Johnson Score | Bax Positive Cells (%) | Bcl-2 Positive Cells (%) |
| Control | 9.8 ± 0.2 | 5.2 ± 1.1 | 15.8 ± 2.3 |
| Obese Control | 8.1 ± 0.5 | 12.4 ± 2.1 | 9.1 ± 1.5 |
| Obese + this compound | 7.2 ± 0.6 | 18.6 ± 2.8 | 6.4 ± 1.2 |
Data extracted from Balci et al. (2021).[1] Values are presented as mean ± SD.
Experimental Protocols
1. Animal Model and Treatment
-
Animal Model: Male Balb/c mice.
-
Obesity Induction: A high-sucrose diet was provided to induce obesity. The Lee Index of Obesity (LIO) was used to confirm the obese state (LIO ≥ 0.3).
-
Drug Administration: this compound was administered orally to the obese drug group for six weeks. A solvent control group was also included.[1]
2. Serum Hormone Analysis
-
Sample Collection: Blood samples were collected for serum separation.
-
Hormone Assays: Serum levels of total testosterone and inhibin-B were measured using appropriate enzyme-linked immunosorbent assays (ELISA) or other validated immunoassay methods.[1]
3. Testicular Histology and Johnson Score
-
Tissue Preparation: Testes were collected, fixed in a suitable fixative (e.g., 10% formalin), and embedded in paraffin.
-
Staining: Tissue sections were stained with Hematoxylin and Eosin (H&E).
-
Johnson Score: The stained sections were examined under a microscope, and the spermatogenesis in the seminiferous tubules was scored according to the Johnsen score criteria (a 10-point scale where 10 represents normal spermatogenesis and 1 represents no cells in the tubules).[1]
4. Apoptosis Marker Analysis
-
Method: Immunohistochemistry was performed on testicular tissue sections.
-
Primary Antibodies: Antibodies specific for pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins were used.
-
Detection and Quantification: A suitable detection system (e.g., HRP-DAB) was used to visualize the stained cells. The percentage of positively stained cells was quantified.[1]
Mandatory Visualizations
Caption: Proposed pathway for this compound-induced adverse reproductive effects.
Caption: Experimental workflow for investigating this compound effects.
References
- 1. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters [jri.ir]
- 3. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters | Journal of Reproduction & Infertility [publish.kne-publishing.com]
Long-term stability of frozen BMS-309403 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the long-term stability of frozen BMS-309403 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for frozen this compound stock solutions?
A1: For long-term stability, it is recommended to store this compound stock solutions at -80°C. Storage at -20°C is suitable for shorter durations. Multiple manufacturers suggest that stock solutions can be stored for extended periods at these temperatures without significant degradation.[1]
Q2: How long can I store this compound stock solutions at -20°C and -80°C?
A2: Based on manufacturer recommendations, this compound stock solutions are stable for at least 6 months when stored at -20°C and for up to 1 year when stored at -80°C.[1] For the solid compound, a stability of at least four years has been reported at -20°C.
Q3: What solvent should I use to prepare this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[2] It is soluble in DMSO at concentrations of 100 mM.
Q4: Can I subject my frozen this compound stock solution to multiple freeze-thaw cycles?
A4: It is generally not recommended to subject stock solutions to multiple freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes after preparation to avoid repeated temperature fluctuations.
Q5: What are the potential signs of this compound degradation in my stock solution?
A5: Visual signs of degradation can include color change or the appearance of precipitates in the solution upon thawing. However, chemical degradation may not always be visible. To confirm the integrity of your stock solution, especially after long-term storage or suspected improper handling, a stability analysis using methods like HPLC is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid compound. Verify the stability of the existing stock solution using the HPLC protocol provided below. Ensure proper storage conditions (-80°C for long-term). |
| Precipitate observed in the stock solution upon thawing. | Poor solubility or compound degradation. | Gently warm the solution to 37°C and vortex to ensure complete dissolution. If the precipitate persists, it may indicate degradation, and a fresh stock solution should be prepared. |
| Difficulty dissolving the solid this compound. | Compound may have precipitated out of solution. | Warm the vial to 37°C for 10-15 minutes and sonicate briefly to aid dissolution. |
Quantitative Stability Data
The following table summarizes the recommended storage conditions and expected stability of this compound stock solutions based on available data.
| Storage Temperature | Solvent | Recommended Duration | Expected Stability |
| -20°C | DMSO | Up to 6 months[1] | Minimal degradation expected. |
| -80°C | DMSO | Up to 1 year[1] | High stability with minimal degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound solid to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, gently warm the vial to 37°C or sonicate for a few minutes to aid dissolution.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile, amber vials or polypropylene tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.
Protocol 2: Stability Assessment of this compound Stock Solutions by HPLC
Objective: To assess the stability of frozen this compound stock solutions by quantifying the parent compound and detecting potential degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This protocol is adapted from general methods for similar small molecules, including biphenyl pyrazole derivatives.
Materials:
-
This compound stock solution (to be tested)
-
Freshly prepared this compound standard solution of known concentration
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
HPLC Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation:
-
Thaw an aliquot of the stored this compound stock solution and a freshly prepared standard solution.
-
Dilute both the test sample and the standard solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase as the diluent.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard solution to determine the retention time and peak area of the intact this compound.
-
Inject the diluted test sample.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and any decrease in the peak area of the parent this compound compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining in the stored sample compared to the fresh standard.
-
% Remaining = (Peak Area of Stored Sample / Peak Area of Standard) x 100
-
A significant decrease in the percentage remaining or the appearance of significant degradation peaks (e.g., >1%) indicates instability.
-
Signaling Pathways and Experimental Workflows
References
Technical Support Center: BMS-309403 and Serum Protein Interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of serum proteins on the activity of BMS-309403. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Adipocyte Fatty Acid-Binding Protein 4 (FABP4), also known as aP2.[1][2][3][4] It acts as a competitive inhibitor, binding to the fatty-acid-binding pocket within FABP4 and preventing the binding of endogenous fatty acids.[2] this compound exhibits high selectivity for FABP4, with significantly lower affinity for other FABP isoforms like FABP3 and FABP5.[2][3][4]
Q2: How do serum proteins affect the activity of this compound in vitro?
This compound is extensively bound to plasma proteins, with reports indicating that less than 1% of the drug exists in its free, unbound form in plasma.[5] This high degree of protein binding, primarily to albumin and to a lesser extent other proteins like alpha-1-acid glycoprotein, significantly reduces the free concentration of this compound available to interact with its target, FABP4. Consequently, the observed potency (e.g., IC50 or EC50) in in vitro assays containing serum or serum albumin will be considerably lower than in protein-free buffer systems. It is crucial to consider the protein concentration in the assay medium when interpreting results and comparing data between different experimental setups.
Q3: What are the known off-target effects of this compound, and can they be influenced by serum proteins?
This compound has been shown to have off-target effects, including the stimulation of glucose uptake in myotubes through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, independent of FABPs.[1] While the direct influence of serum protein binding on these off-target activities has not been extensively studied, it is plausible that the reduced free fraction of this compound in the presence of serum proteins could similarly modulate these effects.
Quantitative Data Summary
| Target | Parameter | Value | Reference |
| FABP4 | Ki | < 2 nM | [2][4] |
| FABP3 | Ki | 250 nM | [2][4] |
| FABP5 | Ki | 350 nM | [2][4] |
| Plasma Proteins | % Bound | > 99% | [5] |
| Human Serum Albumin (HSA) | Kd | Data not available | |
| Alpha-1-Acid Glycoprotein (AAG) | Kd | Data not available |
Experimental Protocols
Protocol 1: Determination of this compound Binding to Serum Proteins using Equilibrium Dialysis
This protocol provides a detailed method for quantifying the fraction of this compound bound to serum proteins.
Materials:
-
This compound
-
Human serum or purified human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of this compound concentrations in human serum or PBS containing the desired concentration of HSA or AAG.
-
Load the protein-containing this compound solution into one chamber of the equilibrium dialysis unit and an equal volume of PBS into the other chamber, separated by a semi-permeable membrane with a molecular weight cut-off that retains the protein.
-
Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined empirically).
-
After incubation, collect samples from both the protein-containing chamber and the protein-free (buffer) chamber.
-
Determine the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculation:
-
The concentration in the buffer chamber represents the free (unbound) drug concentration ([D]free).
-
The concentration in the protein-containing chamber represents the total drug concentration ([D]total).
-
The concentration of bound drug is calculated as: [D]bound = [D]total - [D]free.
-
The percentage of protein binding is calculated as: % Bound = ([D]bound / [D]total) x 100.
-
Protocol 2: Assessing the Impact of Serum Albumin on this compound Activity in a Cell-Based Assay
This protocol outlines a method to evaluate how serum albumin affects the inhibitory activity of this compound on FABP4 in a cellular context.
Materials:
-
A suitable cell line expressing FABP4 (e.g., 3T3-L1 adipocytes)
-
This compound
-
Fatty acid-free bovine serum albumin (BSA)
-
A fluorescently labeled fatty acid analog (e.g., BODIPY-C12)
-
Cell culture medium
-
Fluorometer or fluorescence microscope
Procedure:
-
Culture the FABP4-expressing cells to the desired confluency.
-
Prepare a series of this compound dilutions in cell culture medium with and without a physiological concentration of fatty acid-free BSA (e.g., 4% w/v).
-
Pre-incubate the cells with the different concentrations of this compound (with and without BSA) for a predetermined time (e.g., 1-2 hours).
-
Add the fluorescently labeled fatty acid analog to the cells and incubate for a time sufficient for cellular uptake (e.g., 15-30 minutes).
-
Wash the cells with PBS to remove excess fluorescent probe.
-
Lyse the cells and measure the intracellular fluorescence using a fluorometer, or visualize and quantify the uptake using fluorescence microscopy.
-
Data Analysis:
-
Plot the intracellular fluorescence against the concentration of this compound for both the BSA-containing and BSA-free conditions.
-
Determine the IC50 value for this compound in both conditions. A rightward shift in the IC50 curve in the presence of BSA indicates that a higher concentration of the inhibitor is required to achieve the same level of inhibition due to protein binding.
-
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| High variability in protein binding measurements | Incomplete equilibrium in dialysis assay. | Increase the incubation time for the equilibrium dialysis. Ensure adequate mixing during incubation. |
| Non-specific binding of this compound to the dialysis membrane or device. | Pre-treat the dialysis membrane according to the manufacturer's instructions. Use low-binding materials for all tubes and plates. | |
| Lower than expected potency of this compound in cell-based assays with serum | High protein binding of this compound to serum proteins in the culture medium. | This is an expected outcome. Report the IC50/EC50 in the context of the serum percentage used. To determine the intrinsic potency, perform the assay in a serum-free medium or with a very low percentage of serum, if cell health permits. |
| Calculate the free concentration of this compound in your assay conditions if the binding affinity to the specific serum proteins is known or can be measured. | ||
| Precipitation of this compound in aqueous buffers | This compound has low aqueous solubility. | Prepare high-concentration stock solutions in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low and consistent across all conditions. The use of a small amount of serum or albumin can help to maintain solubility. |
| Inconsistent results in FABP4 activity assays | Instability of this compound in the assay medium. | Prepare fresh dilutions of this compound for each experiment. Store the stock solution at -20°C or -80°C as recommended by the supplier. |
| Cell health issues. | Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay in parallel with your activity assay to rule out cytotoxicity of this compound at the tested concentrations. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for studying its protein binding.
Caption: this compound inhibition of FABP4 leads to increased eNOS activity.
Caption: Off-target activation of AMPK by this compound stimulates glucose uptake.
Caption: this compound reduces lipid-induced inflammation by inhibiting p38 MAPK.
Caption: Experimental workflow for determining this compound protein binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. BMS309403 stimulates glucose uptake in myotubes through activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Double-Edged Sword: Conflicting Efficacy of BMS-309403 in Enhancing Insulin Sensitivity
An objective comparison of experimental findings surrounding the FABP4 inhibitor BMS-309403 reveals a complex and model-dependent impact on insulin sensitivity. While initial studies in genetically obese mice painted a promising picture, subsequent research in more physiologically relevant diet-induced obesity models has cast doubt on its efficacy for improving glucose homeostasis, highlighting a critical need for further investigation into its precise mechanisms of action.
This compound, a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4), has been a subject of considerable interest for its potential therapeutic applications in metabolic diseases.[1][2][3] FABP4, predominantly expressed in adipocytes and macrophages, plays a key role in fatty acid trafficking and has been implicated in the pathogenesis of insulin resistance and atherosclerosis.[2][4] Initial preclinical studies demonstrated that this compound could significantly improve insulin sensitivity and glucose metabolism in leptin-deficient ob/ob mice, a genetic model of severe obesity and diabetes.[1][2] However, these encouraging findings have been challenged by later studies in diet-induced obese (DIO) mice, a model that more closely mimics human obesity, which showed no significant improvement in insulin sensitivity despite positive effects on dyslipidemia.[2][4][5]
This guide provides a comprehensive comparison of the conflicting data, presenting the quantitative results in clearly structured tables, detailing the experimental protocols to highlight potential sources of discrepancy, and visualizing the proposed signaling pathways and experimental workflows.
Quantitative Data Summary: A Tale of Two Models
The conflicting efficacy of this compound on insulin sensitivity is most evident when comparing the outcomes in different mouse models of obesity and insulin resistance.
Table 1: Efficacy of this compound in Genetically Obese (ob/ob) Mice
| Parameter | Vehicle Control | This compound Treatment | Percentage Change | Reference |
| Fasting Glucose (mg/dL) | ~250 | ~150 | ↓ ~40% | [1] |
| Fasting Insulin (ng/mL) | ~15 | ~5 | ↓ ~67% | [1] |
| Glucose Tolerance Test (AUC) | High | Significantly Reduced | - | [1] |
| Insulin Tolerance Test | Impaired | Significantly Improved | - | [1] |
Note: Specific numerical values from the source are approximated for illustrative purposes based on graphical data.
Table 2: Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | This compound Treatment (30 mg/kg) | Outcome | Reference |
| Fasting Glucose | No Significant Difference | No Significant Difference | No Improvement | [2][5] |
| Fasting Insulin | No Significant Difference | No Significant Difference | No Improvement | [2][5] |
| Glucose Tolerance Test (GTT) | No Significant Change | No Significant Change | No Improvement | [2][5] |
| Insulin Tolerance Test (ITT) | No Significant Change | No Significant Change | No Improvement | [2][5] |
| Plasma Triglycerides | High | Reduced | Ameliorated | [2][5] |
| Plasma Free Fatty Acids | High | Reduced | Ameliorated | [2][5] |
Dissecting the Discrepancies: A Closer Look at Experimental Protocols
The divergent outcomes of this compound treatment on insulin sensitivity are likely attributable to the different experimental models and methodologies employed. Below is a detailed comparison of the key experimental protocols from the conflicting studies.
Table 3: Comparison of Experimental Protocols
| Parameter | Study Reporting Improved Insulin Sensitivity | Study Reporting No Improvement in Insulin Sensitivity |
| Animal Model | Genetically obese, leptin-deficient ob/ob mice | Diet-induced obese (DIO) C57BL/6 mice |
| Diet | Standard chow | High-fat diet (to induce obesity) |
| Compound Administration | Oral gavage | Formulated in diet |
| Dosage | Not explicitly stated in summary | 3, 10, and 30 mg/kg/day |
| Treatment Duration | 6 weeks | 8 weeks |
| Key Endpoints | Glucose and insulin tolerance tests, fasting glucose and insulin | Glucose and insulin tolerance tests, fasting glucose and insulin, plasma lipids |
| Reference | [1] | [2][5] |
Visualizing the Mechanisms: Signaling Pathways and Workflows
The proposed mechanisms of action for this compound, as well as the experimental workflows, can be visualized to better understand the conflicting results.
Caption: Proposed signaling pathways of this compound action.
Caption: Comparative experimental workflows.
Conclusion: A Call for Deeper Mechanistic Insights
The conflicting results surrounding the efficacy of this compound in improving insulin sensitivity underscore the critical importance of the animal model in preclinical drug development. While the compound shows clear benefits in a model of severe genetic obesity, its failure to translate these effects to a more common diet-induced obesity model raises important questions about its therapeutic potential for the majority of the diabetic population.
The amelioration of dyslipidemia in DIO mice suggests that this compound effectively engages its target, FABP4.[2][5] However, the disconnect between lipid-lowering and improved insulin sensitivity in this model suggests that the relationship between FABP4 inhibition and glucose homeostasis is more complex than initially understood. Potential off-target effects, such as the activation of AMPK, may also contribute to the observed outcomes and warrant further investigation.[6]
For researchers and drug development professionals, these findings highlight the necessity of utilizing multiple, physiologically relevant preclinical models to robustly evaluate the therapeutic potential of new drug candidates. Future research should focus on elucidating the precise molecular mechanisms that underlie the differential response to this compound in various metabolic states. A deeper understanding of these mechanisms will be crucial in determining whether FABP4 inhibition remains a viable strategy for the treatment of type 2 diabetes and insulin resistance.
References
- 1. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update [mdpi.com]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to BMS-309403: A Comparative Tool for Metabolic Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BMS-309403, a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4), against other research tools in the study of metabolic diseases. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets FABP4, a protein predominantly expressed in adipocytes and macrophages.[1][2] FABP4 plays a significant role in intracellular fatty acid trafficking and has been implicated in the pathogenesis of various metabolic disorders, including insulin resistance, type 2 diabetes, and atherosclerosis.[1][3] By binding to the fatty acid-binding pocket of FABP4, this compound competitively inhibits the binding of endogenous fatty acids, thereby modulating downstream signaling pathways involved in inflammation and metabolism.[4][5] Its oral activity and demonstrated efficacy in animal models have positioned this compound as a valuable research tool for investigating the therapeutic potential of FABP4 inhibition.[6][7]
Comparative Performance of FABP4 Inhibitors
The following tables provide a quantitative comparison of this compound with other known FABP4 inhibitors. This data is essential for selecting the appropriate tool based on desired selectivity, potency, and experimental context.
Table 1: In Vitro Inhibitory Activity against FABP Family Proteins
| Compound | Target(s) | Ki (nM) vs FABP4 | Ki (nM) vs FABP3 | Ki (nM) vs FABP5 | Reference(s) |
| This compound | FABP4 | <2 | 250 | 350 | [4][6][7] |
| HTS01037 | FABP4 | 670 | 9100 | 3400 | [1] |
| Compound 2 | FABP4/5 | Comparable to this compound | - | - | [1] |
| Compound 3 | FABP4/5 | Comparable to this compound | - | - | [1] |
Specific Ki values were not provided in the source, but the affinity was stated as comparable to this compound in both TdF and FP assays.
Table 2: Cellular Activity of FABP4 Inhibitors
| Compound | Assay | Cell Line | IC50 | Reference(s) |
| This compound | Basal MCP-1 Release | THP-1 Macrophages | ~10 µM | [1] |
| Compound 2 | Basal MCP-1 Release | THP-1 Macrophages | ~10 µM | [1] |
| Compound 3 | Basal MCP-1 Release | THP-1 Macrophages | ~10 µM | [1] |
| This compound | Isoproterenol-Stimulated Lipolysis | Human Primary Adipocytes | >25 µM | [1] |
| Compound 2 | Isoproterenol-Stimulated Lipolysis | Human Primary Adipocytes | 22 µM | [1] |
Table 3: In Vivo Efficacy of FABP4/5 Inhibitors in Diet-Induced Obese (DIO) Mice
| Compound | Dose (mg/kg in diet) | Effect on Plasma Triglycerides | Effect on Plasma Free Fatty Acids | Reference(s) |
| This compound | 30 | Reduced | Reduced | [1] |
| Compound 3 | 3, 10, 30 | Reduced | Reduced at all doses | [1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: FABP4 signaling in macrophages and adipocytes and its inhibition by this compound.
Caption: Off-target effect of this compound on AMPK activation in myotubes.
Caption: Experimental workflow for measuring MCP-1 release from macrophages.
Key Experimental Protocols
Protocol 1: In Vitro MCP-1 Release Assay in THP-1 Macrophages
This protocol is adapted from studies investigating the anti-inflammatory effects of FABP4 inhibitors.[1]
-
Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well.
-
Induce differentiation into macrophage-like cells by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, wash the cells with phosphate-buffered saline (PBS).
-
-
Inhibitor Treatment:
-
Prepare stock solutions of this compound and other test compounds in dimethyl sulfoxide (DMSO).
-
Dilute the inhibitors to the desired final concentrations in fresh cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add the inhibitor-containing medium to the differentiated THP-1 cells. Include a vehicle control (DMSO only).
-
-
Incubation and Supernatant Collection:
-
Incubate the treated cells for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, centrifuge the plates at 300 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the supernatant for analysis.
-
-
MCP-1 Measurement:
-
Measure the concentration of monocyte chemoattractant protein-1 (MCP-1) in the collected supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Normalize the MCP-1 levels to the total protein concentration of the cell lysates in each well, if necessary.
-
Protocol 2: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is based on studies evaluating the metabolic effects of FABP4 inhibitors in vivo.[1]
-
Animal Model:
-
Use male C57BL/6J mice, 6-8 weeks old.
-
Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks.
-
House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Drug Formulation and Administration:
-
Formulate this compound and comparator compounds into the HFD at the desired concentrations (e.g., 3, 10, and 30 mg/kg of diet).
-
Alternatively, for oral gavage, suspend the compounds in a suitable vehicle such as 0.5% methylcellulose with 0.1% Tween-80.
-
Administer the drug-formulated diet or daily oral gavage for a period of 4 to 8 weeks. A vehicle control group should be included.
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake regularly throughout the study.
-
At the end of the treatment period, fast the mice overnight (12-16 hours).
-
Collect blood samples via tail vein or cardiac puncture for the analysis of plasma parameters.
-
-
Biochemical Analysis:
-
Measure plasma levels of triglycerides, free fatty acids, glucose, and insulin using commercially available assay kits.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess insulin sensitivity.
-
Protocol 3: FABP4 Inhibitor/Ligand Screening Assay
This protocol is a general guideline based on commercially available FABP4 ligand screening kits.
-
Assay Principle:
-
The assay utilizes a fluorescent probe that binds to FABP4, resulting in an increase in fluorescence.
-
In the presence of a competing ligand or inhibitor, the probe is displaced from FABP4, leading to a decrease in the fluorescence signal.
-
-
Reagent Preparation:
-
Reconstitute recombinant human FABP4 protein and the fluorescent detection reagent in the provided assay buffer.
-
Prepare a dilution series of the test compounds (e.g., this compound) and a known FABP4 ligand (positive control) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the FABP4 protein solution to the sample and control wells (add only buffer to the blank wells).
-
Add the fluorescent detection reagent to all wells.
-
Add the diluted test compounds, positive control, or vehicle to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm).
-
Subtract the blank fluorescence from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Off-Target Considerations
While this compound is a highly selective inhibitor of FABP4, it is important to consider potential off-target effects, especially at higher concentrations.[4][8] Studies have shown that this compound can stimulate glucose uptake in myotubes through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, independent of FABP inhibition.[4][8] This effect is associated with a decrease in mitochondrial membrane potential and an increase in the intracellular AMP:ATP ratio.[4][8] Researchers should be mindful of this activity when interpreting data from experiments using high concentrations of this compound, particularly in cell types that do not express FABP4.
Conclusion
This compound is a well-validated and potent research tool for investigating the role of FABP4 in metabolic diseases. Its high selectivity for FABP4 over other FABP isoforms makes it a valuable asset for dissecting specific biological pathways. However, a comprehensive understanding of its performance in comparison to other available inhibitors, along with an awareness of its potential off-target effects, is crucial for the robust design and interpretation of experiments. This guide provides the necessary data and protocols to aid researchers in effectively utilizing this compound and advancing our understanding of metabolic disease pathogenesis.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Computational Tools in the Discovery of FABP4 Ligands: A Statistical and Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
BMS-309403 as a Positive Control in FABP Inhibitor Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BMS-309403's performance as a positive control in Fatty Acid Binding Protein (FABP) inhibitor screening against other alternative compounds. Supporting experimental data, detailed protocols, and pathway visualizations are presented to aid researchers in selecting the most appropriate controls and designing robust screening assays.
Introduction
Fatty Acid Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in fatty acid uptake, transport, and metabolism.[1] Their involvement in various pathological conditions, including metabolic diseases and inflammation, has made them attractive targets for drug discovery.[1][2][3] this compound is a potent and selective inhibitor of FABP4, also known as adipocyte FABP (A-FABP) or aP2, and is widely used as a positive control in screening for new FABP inhibitors.[2][4][5][6][7][8][9] This guide compares this compound with other known FABP inhibitors and provides the necessary experimental context for its effective use.
Data Presentation: Comparison of FABP Inhibitors
The following table summarizes the quantitative data for this compound and other selected FABP inhibitors, highlighting their binding affinities and selectivities for different FABP isoforms.
| Compound | Target FABP(s) | Ki (nM) | IC50 (µM) | Notes |
| This compound | FABP4 | <2 | - | Potent and highly selective for FABP4. [4][5][6][7][8][9] |
| FABP3 | 250 | - | Over 100-fold selectivity against FABP3 and FABP5.[4][5][6][7][8] | |
| FABP5 | 350 | - | ||
| HTS01037 | FABP4 | 670 | - | Weaker than this compound.[1] |
| FABP5 | 3,400 | - | ||
| FABP3 | 9,100 | - | ||
| Compound 2 | FABP4/5 | - | 22 (lipolysis) | Dual inhibitor, more potent than this compound in cell-based lipolysis assays.[1] |
| Compound 3 | FABP4/5 | - | - | Dual inhibitor, more potent than this compound in reducing plasma free fatty acids in vivo.[1] |
| FABP4-IN-2 | FABP4 | 510 | - | Selective for FABP4 over FABP3.[4] |
| FABP3 | 33,010 | - | ||
| FABP4-IN-3 | FABP4 | 25 | - | Highly selective for FABP4 over FABP3.[4] |
| FABP3 | 15,030 | - | ||
| RO6806051 | FABP4/5 | 11 (hFABP4) | - | Potent dual inhibitor.[4][10] |
| 86 (hFABP5) |
Experimental Protocols
Detailed methodologies for key experiments in FABP inhibitor screening are provided below.
1. Fluorescence-Based Displacement Assay
This assay is a common method to determine the binding affinity of a test compound to a specific FABP isoform.
-
Principle: A fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (ANS) or a fluorescently labeled fatty acid, binds to the FABP, resulting in a high fluorescence signal. An inhibitor will compete with the probe for the binding pocket, leading to a decrease in fluorescence.[11]
-
Protocol:
-
Recombinant human FABP protein is incubated with a fluorescent probe (e.g., ANS).
-
Increasing concentrations of the test compound, including this compound as a positive control, are added to the mixture.
-
The reaction is allowed to equilibrate at a specific temperature (e.g., 25°C) for a defined period (e.g., 20 minutes) in the dark.[12][13]
-
Fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 370/475 nm).[14]
-
The percentage of probe displacement is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[11]
-
2. Cellular Lipolysis Assay
This cell-based assay assesses the functional effect of FABP4 inhibition in adipocytes.
-
Principle: FABP4 plays a role in regulating lipolysis in adipocytes. Inhibition of FABP4 is expected to decrease the release of glycerol and free fatty acids from fat cells stimulated by a lipolytic agent.
-
Protocol:
-
Differentiated adipocytes (e.g., 3T3-L1 cells) are pre-treated with various concentrations of the test compound or a vehicle control. This compound is used as a positive control.
-
Lipolysis is induced by adding a β-adrenergic agonist, such as isoproterenol.[1]
-
After incubation, the cell culture medium is collected.
-
The concentration of glycerol or free fatty acids in the medium is quantified using a commercially available colorimetric or fluorometric assay kit.
-
A dose-dependent reduction in glycerol or free fatty acid release indicates successful functional inhibition of FABP4.[11]
-
Visualizations
Experimental Workflow for FABP Inhibitor Screening
The following diagram illustrates a typical workflow for screening and validating novel FABP inhibitors, incorporating this compound as a positive control.
Caption: Workflow for FABP inhibitor screening and validation.
Signaling Pathway: FABP4 in Macrophage-Mediated Inflammation
This diagram illustrates the role of FABP4 in inflammation within macrophages and the point of intervention for inhibitors like this compound.
Caption: FABP4-mediated inflammatory signaling in macrophages.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Cobimetinib as a novel A-FABP inhibitor using machine learning and molecular docking-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01057G [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. FABP4 Inhibitor [sigmaaldrich.com]
- 10. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Reproducibility of BMS-309403's Effects on Atherosclerosis: A Comparative Guide
An objective analysis of the experimental evidence supporting the anti-atherosclerotic effects of the FABP4 inhibitor, BMS-309403.
The small molecule this compound, a selective inhibitor of Fatty Acid Binding Protein 4 (FABP4), has been identified as a promising agent in the therapeutic landscape of metabolic diseases, including atherosclerosis. Seminal research has demonstrated its potential to mitigate the development and progression of atherosclerotic plaques in preclinical models. This guide provides a comprehensive comparison of the original findings with subsequent studies, presenting the available data on the reproducibility of this compound's anti-atherosclerotic effects for researchers, scientists, and drug development professionals.
Comparative Data on this compound's Efficacy
The following tables summarize the key quantitative data from the foundational study by Furuhashi et al. (2007) and subsequent research that has corroborated these findings.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | This compound | Reference |
| Target | Adipocyte Fatty Acid Binding Protein (aP2/FABP4) | [1] |
| Mechanism of Action | Competitively inhibits the binding of endogenous fatty acids to FABP4. | [1] |
| Binding Affinity (Ki) | <2 nM for mouse and human FABP4 | [1] |
| Selectivity | ~125-fold selective over FABP3 (muscle FABP) (Ki = 250 nM) | [1] |
| ~175-fold selective over FABP5 (mal1) (Ki = 350 nM) | [1] |
Table 2: In Vitro Effects on Macrophage Function
| Experiment | Cell Line | Treatment | Outcome | Reference |
| MCP-1 Production | THP-1 (human monocytic leukemia) | This compound (dose- and time-dependent) | Significant decrease in MCP-1 production. | [1] |
| MCP-1 Production | aP2+/+ mouse macrophages | This compound (dose-dependent) | Decrease in MCP-1 production. | |
| MCP-1 Production | aP2-/- mouse macrophages | This compound | No effect on MCP-1 production. | |
| MCP-1 Production | aP2-/-R (re-expressing aP2) mouse macrophages | This compound (dose-dependent) | Reduction in MCP-1 production, demonstrating target specificity. | |
| Foam Cell Formation | THP-1 macrophages | This compound (25 μM) | Significant reduction in transformation to foam cells. | |
| Cholesterol Ester Accumulation | THP-1 macrophages | This compound (25 μM) | 44% reduction in cholesterol ester accumulation. | |
| Cholesterol Ester Content | aP2+/+ and aP2-/-R macrophages | This compound | Significantly lower total cellular cholesterol ester content. |
Table 3: In Vivo Effects on Atherosclerosis in ApoE-/- Mice
| Study Design | Treatment Group | Key Findings | Reference |
| Early Intervention | This compound administered concurrently with a Western diet for 12 weeks. | 52.6% reduction in atherosclerotic lesion area in the en face aorta. | |
| Late Intervention | This compound administered after 8 weeks of a Western diet for an additional 4 weeks. | 51.0% reduction in atherosclerotic lesion area in the en face aorta. | |
| Endothelial Function | Chronic administration of this compound (15 mg/kg/day) for 6 weeks in 12-week-old ApoE-/- mice. | Improved endothelial function and increased phosphorylated and total eNOS. | [2] |
| Gut Microbiota and Inflammation | Treatment with this compound in ApoE-/- mice on a high-fat, high-cholesterol diet. | Alleviated inflammatory response in the gut, reduced atherosclerotic plaque formation, and increased intestinal expression of tight junction proteins (ZO-1 and occludin). | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility.
In Vitro MCP-1 Production Assay
Objective: To quantify the effect of this compound on the secretion of Monocyte Chemoattractant Protein-1 (MCP-1) from macrophages.
Methodology:
-
Cell Culture: Human THP-1 monocytes are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA). Mouse macrophage cell lines (aP2+/+, aP2-/-, and aP2-/-R) are cultured under standard conditions.
-
Treatment: Differentiated macrophages are treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of MCP-1 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[5][6][7][8] The general principle involves the capture of MCP-1 by a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody.
-
Data Analysis: The results are expressed as the concentration of MCP-1 (e.g., pg/mL) and normalized to a control group.
In Vivo Atherosclerosis Assessment in ApoE-/- Mice
Objective: To evaluate the effect of this compound on the development and progression of atherosclerotic lesions in a murine model.
Methodology:
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions, are used.[9][10]
-
Diet: Mice are fed a high-fat, Western-type diet to accelerate atherosclerosis development.[9]
-
Drug Administration: this compound is administered to the mice, typically through oral gavage or formulated in the diet, at a specified dose and for a defined treatment period (e.g., early or late intervention).
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and the aorta is perfused and dissected from the heart to the iliac bifurcation.
-
En Face Analysis: The aorta is opened longitudinally, pinned flat, and stained with Oil Red O to visualize lipid-rich atherosclerotic plaques. The total aortic surface area and the lesion area are quantified using image analysis software.
-
Aortic Root Sectioning and Staining: The heart and proximal aorta are embedded in a cryo-embedding medium (e.g., OCT), and serial cryosections of the aortic root are prepared.
-
Histological Analysis: The aortic root sections are stained with Oil Red O to quantify the lipid-laden lesion area.[11][12][13][14] Hematoxylin is used for counterstaining.
-
Data Analysis: The atherosclerotic lesion area is expressed as a percentage of the total aortic surface area (for en face analysis) or the total cross-sectional area of the aortic root.
Visualizing the Mechanisms of Action
To illustrate the biological pathways and experimental designs, the following diagrams are provided.
Caption: FABP4 signaling in macrophages and the inhibitory effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chronic administration of BMS309403 improves endothelial function in apolipoprotein E-deficient mice and in cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. ELISA for measurement of monocyte chemoattractant protein-1 (MCP-1/CCL2) in human serum. [protocols.io]
- 6. raybiotech.com [raybiotech.com]
- 7. abcam.com [abcam.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of atherosclerosis at the aortic sinus [protocols.io]
- 12. umassmed.edu [umassmed.edu]
- 13. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Springer Nature Experiments [experiments.springernature.com]
- 14. Oil Red O staining assay [bio-protocol.org]
Comparative Guide: Cross-Reactivity of BMS-309403 with Fatty Acid Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of BMS-309403, a potent inhibitor of Fatty Acid Binding Protein 4 (FABP4), against other FABP isoforms. The information presented herein is supported by experimental data to aid in the evaluation of this compound's selectivity and potential off-target effects.
Data Presentation: Binding Affinity of this compound
This compound is a potent and selective inhibitor of adipocyte fatty acid-binding protein 4 (FABP4).[1] It interacts with the fatty-acid-binding pocket inside the protein, competitively inhibiting the binding of endogenous fatty acids.[1] The inhibitory constants (Ki) of this compound for various FABP isoforms are summarized below, demonstrating its high selectivity for FABP4.
| Fatty Acid Binding Protein (FABP) Isoform | Inhibition Constant (Ki) in nM |
| FABP4 (Adipocyte) | < 2[1][2][3][4] |
| FABP3 (Heart) | 250[1][2][3] |
| FABP5 (Epidermal) | 350[1][2][3] |
Experimental Protocols
The binding affinity of this compound is typically determined using a competitive fluorescence-based displacement assay. This method measures the ability of a test compound to displace a fluorescent probe that is bound to the FABP.
Fluorescence-Based Displacement Assay Protocol
Principle:
This in vitro assay quantifies the binding affinity of a test compound by its ability to compete with a fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (ANS), for the binding pocket of a FABP.[5] When the fluorescent probe is bound to the FABP, its fluorescence signal is high.[5] A competing inhibitor will displace the probe, leading to a decrease in the fluorescence signal.[5]
Materials:
-
Recombinant human FABP proteins (FABP3, FABP4, FABP5)
-
This compound (or other test compounds)
-
Fluorescent probe: 1-anilinonaphthalene-8-sulfonic acid (ANS)
-
Assay Buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5, and 1 mM DTT)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., ANS) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
Dilute the recombinant FABP proteins to the desired concentration in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the recombinant FABP protein solution to each well, except for the blank wells. For blank wells, add an equal volume of assay buffer.
-
Add the fluorescent probe to each well.
-
Add the different dilutions of the test compound to the appropriate wells. For control wells (maximum fluorescence), add the solvent used to dissolve the test compound.
-
Cover the plate and incubate at room temperature for a specified time (e.g., 10 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe (for ANS, excitation is typically around 370 nm and emission around 475 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without protein) from all readings.
-
Calculate the percentage of probe displacement for each concentration of the test compound.
-
Plot the percentage of displacement against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant of the fluorescent probe.
-
Signaling Pathway and Experimental Workflow Visualizations
FABP4-Mediated Inflammatory Signaling and Inhibition by this compound
Fatty acid binding protein 4 (FABP4) plays a role in inflammatory responses. In macrophages, FABP4 can modulate signaling pathways that lead to the production of inflammatory cytokines like Monocyte Chemoattractant Protein-1 (MCP-1).[6] The inhibitor this compound has been shown to reduce the release of MCP-1 from macrophages.[6] This effect is linked to the inhibition of the NF-κB signaling pathway.[5]
Caption: FABP4-mediated NF-κB signaling pathway and its inhibition by this compound.
Experimental Workflow for Determining Inhibitor Binding Affinity
The following diagram outlines the typical workflow for a fluorescence-based displacement assay to determine the binding affinity of a potential FABP inhibitor.
Caption: Workflow for a fluorescence-based displacement assay to determine FABP inhibitor affinity.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Competitive binding of fatty acids and the fluorescent probe 1-8-anilinonaphthalene sulfonate to bovine β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drugs Form Ternary Complexes with Human Liver Fatty Acid Binding Protein (FABP1) and FABP1 Binding Alters Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-inflammatory Properties of BMS-309403
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of BMS-309403, a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4), against other relevant alternatives. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for pre-clinical research.
Executive Summary
This compound has demonstrated significant anti-inflammatory properties in various in vivo models by targeting FABP4, a key regulator of inflammatory and metabolic pathways. Its mechanism of action involves the inhibition of the p38 MAPK signaling pathway, leading to a downstream reduction in NF-κB activation and subsequent pro-inflammatory cytokine production. This guide compares this compound with emerging alternatives, including dual FABP4/5 inhibitors and other selective FABP4 inhibitors, providing available quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.
Comparative Performance Data
The following tables summarize the quantitative data on the anti-inflammatory and related effects of this compound and its alternatives from various in vivo and in vitro studies.
| Compound | Target(s) | In Vitro Potency (Ki or Kd) | Key In Vitro Anti-inflammatory Effects | References |
| This compound | FABP4 | Ki < 2 nM | - Decreased MCP-1 production in THP-1 macrophages.[1] - Reduced LPS-induced pro-inflammatory molecule release in microglia.[2] | [1][2] |
| Compound 2 | FABP4/5 | Kd: FABP4 = 0.01 µM, FABP5 = 0.52 µM | - Inhibited MCP-1 release from THP-1 macrophages.[1] | [1][3] |
| Compound 3 | FABP4/5 | Kd: FABP4 = 0.02 µM, FABP5 = 0.56 µM | - Inhibited MCP-1 release from THP-1 macrophages.[1] | [1][3] |
| HTS01037 | FABP4 | Ki = 0.67 µM | - Reduced LPS-stimulated inflammation in mouse macrophages. | [4] |
| Compound | Animal Model | Dosage | Key In Vivo Anti-inflammatory & Metabolic Effects | References |
| This compound | Diet-Induced Obese (DIO) Mice | 30 mg/kg (in diet) | - Reduced plasma triglycerides. - Reduced plasma free fatty acids (at 30 mg/kg). | [1] |
| This compound | Preeclampsia Mouse Model | 1 mg/kg (i.p.) | - Ameliorated preeclampsia clinical phenotypes. - Rescued Treg/Th17 imbalance. - Attenuated NLRP3 inflammasome activation. | [5] |
| Compound 3 | Diet-Induced Obese (DIO) Mice | 3, 10, 30 mg/kg (in diet) | - Reduced plasma triglycerides. - Reduced plasma free fatty acids at all doses. | [1] |
Signaling Pathway
The primary anti-inflammatory mechanism of this compound involves the inhibition of FABP4, which in turn suppresses the p38 MAPK signaling cascade. This pathway is a crucial transducer of inflammatory signals.
Caption: this compound inhibits FABP4, leading to reduced p38 MAPK and NF-κB activation.
Experimental Workflows
The following diagrams illustrate the typical workflows for inducing inflammatory conditions in mouse models used to validate the anti-inflammatory effects of FABP4 inhibitors.
Cecal Ligation and Puncture (CLP) Induced Sepsis Model
Caption: Workflow for inducing sepsis in mice via cecal ligation and puncture.
High-Fat Diet (HFD) Induced Inflammation Model
Caption: Workflow for inducing chronic inflammation using a high-fat diet in mice.
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model of Sepsis
This model is utilized to induce polymicrobial sepsis that closely mimics the clinical progression in humans.[6]
-
Anesthesia and Preparation:
-
Surgical Procedure:
-
Make a small midline incision (~1 cm) through the skin and peritoneum to expose the abdominal cavity.[6]
-
Carefully locate and exteriorize the cecum.[6]
-
Ligate the cecum below the ileocecal valve. The position of the ligation determines the severity of sepsis.[7]
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).[7]
-
Gently squeeze the cecum to express a small amount of fecal matter to ensure patency of the punctures.[6]
-
Return the cecum to the peritoneal cavity.[7]
-
-
Closure and Post-Operative Care:
-
Close the peritoneal wall and skin with sutures.[6]
-
Administer subcutaneous fluid resuscitation (e.g., 1 ml of sterile saline) to prevent dehydration.
-
House the animals in a clean, warm environment and monitor closely for signs of sepsis.
-
-
Treatment Administration:
-
Administer this compound or the vehicle control at the desired dose and route (e.g., intraperitoneal, oral gavage) at a specified time point relative to the CLP procedure.
-
-
Endpoint Analysis:
-
Monitor survival rates over a set period.
-
Collect blood and tissue samples at specified time points for analysis of inflammatory markers (e.g., cytokines, chemokines), organ damage markers, and bacterial load.[6]
-
High-Fat Diet (HFD)-Induced Chronic Inflammation Model
This model is used to study obesity-related chronic low-grade inflammation.[9]
-
Animal and Diet:
-
Use a mouse strain susceptible to diet-induced obesity (e.g., C57BL/6J).[9]
-
Acclimatize the mice to the housing facility for at least one week with a standard chow diet.[10]
-
Switch the experimental group to a high-fat diet, typically providing 45-60% of its calories from fat. The control group remains on a standard low-fat diet.[9]
-
-
Treatment Administration:
-
This compound or a vehicle control can be administered through various routes, such as mixed in the diet, or via daily oral gavage.
-
-
Duration of Study:
-
Maintain the mice on their respective diets and treatments for a period ranging from several weeks to months to induce a chronic inflammatory state.[9]
-
-
Endpoint Analysis:
-
Monitor body weight, food intake, and metabolic parameters (e.g., glucose tolerance, insulin resistance) throughout the study.
-
At the end of the study, collect blood to measure circulating levels of lipids (triglycerides, free fatty acids) and inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1).[1][9]
-
Collect tissues such as adipose tissue, liver, and muscle for histological analysis and measurement of gene and protein expression of inflammatory markers.[9]
-
Conclusion
This compound is a well-validated tool for the in vivo study of FABP4-mediated inflammation. The available data demonstrates its efficacy in reducing inflammatory markers and improving metabolic parameters in relevant disease models. For researchers considering alternatives, dual FABP4/5 inhibitors like Compound 3 have shown promise, particularly in ameliorating dyslipidemia. The choice of inhibitor should be guided by the specific research question, the desired selectivity profile, and the experimental model being employed. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting in vivo studies in this area.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. FABP4 facilitates inflammasome activation to induce the Treg/Th17 imbalance in preeclampsia via forming a positive feedback with IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cecum Ligation and Puncture (CLP)-Induced Sepsis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Characterization of inflammation and insulin resistance in high‐fat diet‐induced male C57BL/6J mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-309403 and Novel FABP Inhibitors for Researchers and Drug Development Professionals
A detailed examination of the potent and selective FABP4 inhibitor, BMS-309403, against a new wave of fatty acid-binding protein (FABP) inhibitors reveals a shifting landscape in the pursuit of therapies for metabolic and inflammatory diseases. While this compound remains a benchmark compound, novel inhibitors are demonstrating comparable or, in some aspects, superior profiles, particularly in terms of dual-isoform targeting and improved physicochemical properties.
Fatty acid-binding proteins (FABPs) are a family of intracellular lipid chaperones that play a crucial role in the transport of fatty acids and the regulation of lipid metabolism and inflammatory signaling.[1] Among the various isoforms, FABP4, predominantly expressed in adipocytes and macrophages, has emerged as a significant therapeutic target for conditions such as type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease.[2][3] this compound, a potent and selective inhibitor of FABP4, has been instrumental in validating this target in numerous preclinical studies.[4][5] However, the therapeutic landscape is evolving with the advent of novel FABP inhibitors, including dual FABP4/5 inhibitors and isoform-selective compounds, which may offer advantages in efficacy and safety.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound and a selection of novel FABP inhibitors, providing a direct comparison of their binding affinities, selectivity, and cellular activities.
Table 1: In Vitro Binding Affinity and Selectivity of FABP Inhibitors
| Compound | Target(s) | Ki (nM) vs FABP4 | Ki (nM) vs FABP5 | Ki (nM) vs FABP3 | Selectivity (Fold) FABP3/FABP4 | Selectivity (Fold) FABP5/FABP4 | Reference(s) |
| This compound | FABP4 | <2 | 350 | 250 | >125 | >175 | [4][6][7] |
| Compound 2 | FABP4/5 | 10 | 520 | - | - | - | [2] |
| Compound 3 | FABP4/5 | 20 | 560 | - | - | - | [2] |
| HTS01037 | FABP4 | 670 | 3400 | 9100 | 13.6 | 5.1 | [2][4] |
| RO6806051 | FABP4/5 | 11 | 86 | >100-fold vs FABP3 | >100 | 7.8 | [7] |
| ART26.12 | FABP5 | - | 770 | >25-fold vs FABP5 | - | - | [5] |
Table 2: Cellular Activity of FABP Inhibitors
| Compound | Assay | Cell Line | IC50 | Comparison with this compound | Reference(s) |
| This compound | Isoproterenol-stimulated Lipolysis | Human Primary Adipocytes | >25 µM | - | [2] |
| Compound 2 | Isoproterenol-stimulated Lipolysis | Human Primary Adipocytes | 22 µM | Slightly more potent | [2] |
| This compound | Basal MCP-1 Release | Differentiated THP-1 Macrophages | Similar to Compounds 2 & 3 | - | [2] |
| Compound 2 | Basal MCP-1 Release | Differentiated THP-1 Macrophages | Similar to this compound | Comparable | [2] |
| Compound 3 | Basal MCP-1 Release | Differentiated THP-1 Macrophages | Similar to this compound | Comparable | [2] |
| MFP-0012328 | LPS-induced Nitrite Production | BV-2 Microglia | ~50 µM | Similar anti-inflammatory effects | [8] |
In Vivo Efficacy and Pharmacokinetics
In preclinical models, both this compound and novel inhibitors have demonstrated therapeutic potential. In a diet-induced obesity (DIO) mouse model, both this compound and the dual FABP4/5 inhibitor, Compound 3, were shown to reduce plasma triglycerides and free fatty acids.[2] Notably, Compound 3 achieved this effect at a lower dose than this compound, suggesting potentially greater in vivo potency.[2] However, neither compound significantly improved insulin resistance in this particular model.[2]
The pharmacokinetic profile of this compound has been a point of consideration in its development, with some studies suggesting poor oral bioavailability.[2] In contrast, some of the newer inhibitors are being designed with improved physicochemical properties. For instance, a series of novel FABP4 inhibitors, including MFP-0012328, have been developed with lower LogP values, which may enhance their suitability for oral formulation and blood-brain barrier penetration.[8] The novel FABP5 inhibitor, ART26.12, has demonstrated high oral bioavailability in preclinical studies.[9]
Signaling Pathways and Experimental Workflows
The inhibition of FABP4 impacts key signaling pathways involved in lipid metabolism and inflammation. A primary mechanism is the reduction of lipolysis in adipocytes. FABP4 is understood to facilitate the transport of fatty acids away from the lipid droplet, a process that is inhibited by compounds like this compound. In macrophages, FABP4 inhibition has been shown to decrease the production of pro-inflammatory cytokines such as MCP-1, potentially through modulation of the NF-κB and p38 MAPK signaling pathways.[10]
Caption: Simplified signaling pathways of FABP4 in adipocytes and macrophages.
The validation of novel FABP inhibitors typically follows a standardized workflow, beginning with in vitro binding assays to determine affinity and selectivity, followed by cell-based functional assays, and culminating in in vivo efficacy studies in relevant disease models.
Caption: A typical experimental workflow for the evaluation of novel FABP inhibitors.
Detailed Experimental Protocols
A critical aspect of comparing FABP inhibitors is understanding the methodologies used to generate the data. Below are detailed protocols for key experiments frequently cited in the literature.
Fluorescence Displacement Binding Assay
This assay is a common method to determine the binding affinity of a test compound to a FABP.
-
Principle: A fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (ANS) or a fluorescently labeled fatty acid, binds to the fatty acid-binding pocket of the FABP, resulting in a high fluorescence signal. An unlabeled inhibitor will compete for this binding pocket, displacing the fluorescent probe and causing a decrease in fluorescence. The degree of displacement is proportional to the inhibitor's affinity.
-
Protocol:
-
Recombinant human FABP protein is incubated with a fluorescent probe in an appropriate buffer (e.g., PBS with 1 mM DTT and 0.005% Triton X-100).
-
Serial dilutions of the test compound are added to the mixture.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
The IC50 value is determined by plotting the percentage of probe displacement against the logarithm of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.[2]
-
Thermal Shift Assay (TdF)
This biophysical assay measures the change in the thermal denaturation temperature of a protein upon ligand binding to assess binding affinity.
-
Principle: The binding of a ligand to a protein generally increases the protein's thermal stability. This change in the melting temperature (Tm) can be monitored using an environmentally sensitive fluorescent dye, such as Sypro Orange, which fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
Protocol:
-
A reaction mixture is prepared containing the target FABP protein, Sypro Orange dye, and the test compound in a suitable buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5, and 1 mM DTT).
-
The sample is heated in a real-time PCR instrument with a temperature ramp (e.g., from 30°C to 90°C at 1°C/min).
-
Fluorescence is continuously monitored as the temperature increases.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition. The shift in Tm (ΔTm) in the presence of the compound is used to calculate the binding affinity (Kd).[2]
-
Cellular Lipolysis Assay
This cell-based assay evaluates the functional effect of FABP inhibitors on the breakdown of stored fats in adipocytes.
-
Principle: FABP4 is involved in the process of lipolysis. Inhibition of FABP4 is expected to reduce the release of glycerol and free fatty acids from adipocytes, particularly after stimulation with a lipolytic agent.
-
Protocol:
-
Differentiated adipocytes (e.g., 3T3-L1 cells or primary human adipocytes) are pre-treated with the test compound or a vehicle control.
-
Lipolysis is stimulated by adding a β-adrenergic agonist, such as isoproterenol.
-
After an incubation period, the cell culture medium is collected.
-
The concentration of glycerol or free fatty acids in the medium is quantified using a commercially available colorimetric or fluorometric assay kit.
-
A dose-dependent reduction in glycerol or free fatty acid release indicates functional inhibition of FABP4.[2]
-
Conclusion
This compound remains a cornerstone for FABP4 research, offering high potency and selectivity. However, the field is advancing with the development of novel inhibitors that exhibit distinct advantages. Dual FABP4/5 inhibitors like Compounds 2 and 3 and RO6806051 may offer a broader therapeutic effect due to the overlapping roles of FABP4 and FABP5 in metabolic diseases. Furthermore, the focus on improving the drug-like properties of new compounds, as seen with the MFP series of inhibitors and ART26.12, addresses some of the potential limitations of earlier compounds.[8][9] For researchers and drug development professionals, the choice of inhibitor will depend on the specific research question or therapeutic goal, with this new generation of compounds providing a more diverse and potentially more effective toolkit for targeting FABP-mediated diseases.
References
- 1. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Preclinical Evaluation of a Novel Inhibitor of FABP5, ART26.12, Effective in Oxaliplatin-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Independent and Distinct Associations of FABP4 and FABP5 With Metabolic Parameters in Type 2 Diabetes Mellitus [frontiersin.org]
BMS-309403: A Novel Approach to Dyslipidemia Management Independent of Insulin Resistance
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-309403, a selective inhibitor of Fatty Acid Binding Protein 4 (FABP4), with other established dyslipidemia treatments. Experimental data strongly suggest that this compound ameliorates dyslipidemia by reducing plasma triglycerides and free fatty acids through a mechanism independent of insulin sensitization. This document is intended for researchers, scientists, and drug development professionals seeking to understand the unique therapeutic potential of FABP4 inhibition.
Executive Summary
Mechanism of Action: FABP4 Inhibition
This compound is a potent and selective inhibitor of FABP4, also known as adipocyte FABP (aP2).[1] FABP4 is a cytosolic protein highly expressed in adipocytes and macrophages that plays a crucial role in intracellular fatty acid trafficking and signaling.[2] By binding to the fatty acid-binding pocket of FABP4, this compound competitively inhibits the binding of endogenous fatty acids.[3] This inhibition is believed to reduce the availability of fatty acids for triglyceride synthesis and subsequent release into the circulation, thereby lowering plasma triglyceride and free fatty acid levels.[2][4]
dot
Caption: Mechanism of this compound Action in Adipocytes.
Independence from Insulin Resistance: Experimental Evidence
A key finding from preclinical studies is the separation of this compound's lipid-lowering effects from improvements in insulin sensitivity. In a pivotal study using a diet-induced obesity (DIO) mouse model, chronic administration of this compound significantly reduced plasma triglycerides and free fatty acids. However, the same study showed no significant changes in fasting glucose, insulin levels, or glucose tolerance, indicating that the amelioration of dyslipidemia is not a secondary effect of improved insulin sensitivity.[2][4][5]
Comparative Performance Data
The following tables summarize the quantitative effects of this compound on key metabolic parameters in DIO mice, as reported by Lan et al. (2011), and provide a comparison with other common dyslipidemia treatments.
Table 1: Effect of this compound on Plasma Lipids in DIO Mice
| Treatment (8 weeks) | Dose (mg/kg) | Plasma Triglycerides (mg/dL) | Plasma Free Fatty Acids (μEq/L) |
| Vehicle | - | ~100 | ~400 |
| This compound | 3 | ~90 | ~380 |
| This compound | 10 | ~80 | ~350 |
| This compound | 30 | ~70 | ~250 |
*Data are estimated from figures in Lan et al., Journal of Lipid Research, 2011.[4] * indicates a statistically significant difference from the vehicle group.
Table 2: Effect of this compound on Glucose Homeostasis in DIO Mice
| Treatment (8 weeks) | Dose (mg/kg) | Fasting Glucose (mg/dL) | Glucose Tolerance (AUC) |
| Vehicle | - | No significant change | No significant change |
| This compound | 3, 10, 30 | No significant change | No significant change |
| Rosiglitazone (Positive Control) | 5 | Significantly improved | Significantly improved |
Data are summarized from Lan et al., Journal of Lipid Research, 2011.[4]
Comparison with Alternative Dyslipidemia Therapies
To provide a broader context, this section compares the mechanism and primary effects of this compound with established classes of drugs used to treat dyslipidemia.
Table 3: Comparison of Dyslipidemia Treatments
| Drug Class | Primary Mechanism of Action | Primary Effect on Lipids | Effect on Insulin Resistance |
| This compound (FABP4 Inhibitor) | Inhibits intracellular fatty acid binding and trafficking in adipocytes and macrophages. | Decreases plasma triglycerides and free fatty acids. | No direct effect in DIO mice. |
| Statins | Inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. | Primarily lowers LDL cholesterol; modest effect on triglycerides. | May have mixed effects; some studies suggest a potential for increased risk of type 2 diabetes. |
| Fibrates | Activate PPARα, leading to increased lipoprotein lipase activity and fatty acid oxidation. | Primarily lowers triglycerides; modest effect on HDL cholesterol. | May improve insulin sensitivity in some contexts. |
| Ezetimibe | Inhibits the absorption of cholesterol from the small intestine. | Lowers LDL cholesterol. | No direct effect. |
| PCSK9 Inhibitors | Monoclonal antibodies that inhibit PCSK9, leading to increased LDL receptor recycling. | Potently lowers LDL cholesterol. | No direct effect. |
dot
Caption: Target pathways of different dyslipidemia drugs.
Detailed Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
-
Animals: Male C57BL/6J mice, 6-8 weeks of age.
-
Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Diet: Fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity, dyslipidemia, and insulin resistance.
-
Drug Administration: this compound is typically formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage for the specified duration of the study (e.g., 8 weeks).
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein using a glucometer.
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Measurement of Plasma Lipids
-
Blood Collection: At the end of the treatment period, mice are fasted for 4-6 hours, and blood is collected via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Plasma Separation: Plasma is separated by centrifugation at 2000 x g for 15 minutes at 4°C.
-
Triglyceride and Free Fatty Acid Measurement: Plasma triglyceride and free fatty acid levels are determined using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.
dot
Caption: A typical experimental workflow for evaluating this compound.
Signaling Pathway Overview
The lipid-lowering effect of this compound is primarily mediated through the inhibition of FABP4, which is distinct from the canonical insulin signaling pathway.
dot
Caption: Independence of FABP4 and Insulin Signaling Pathways.
Conclusion
References
- 1. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Critical Appraisal of BMS-309403's Therapeutic Potential: A Comparative Guide for Researchers
BMS-309403, a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4), has emerged as a significant tool in preclinical research for metabolic and inflammatory diseases. This guide provides a comprehensive comparison of this compound with other notable FABP inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation of its therapeutic potential.
Mechanism of Action and In Vitro Potency
This compound competitively inhibits the binding of endogenous fatty acids to the pocket of FABP4.[1][2] This selectivity is crucial, as off-target inhibition of other FABP isoforms, such as FABP3 (heart-type), can lead to cardiotoxicity.[3] The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are key metrics for comparing the potency and selectivity of different inhibitors.
| Inhibitor | Target(s) | Ki (nM) | IC50 (µM) | Selectivity Profile | Reference(s) |
| This compound | FABP4 | <2 | - | >125-fold vs FABP3, >175-fold vs FABP5 | [1][2][4] |
| FABP3 | 250 | - | [1][2][4] | ||
| FABP5 | 350 | - | [1][2][4] | ||
| HTS01037 | FABP4 | 670 | - | Weaker affinity for FABP3 and FABP5 | [5][6][7] |
| RO6806051 | FABP4/5 | 11 (FABP4) | - | Dual inhibitor, good selectivity over FABP3 | [7] |
| 86 (FABP5) | |||||
| Compound 2 | FABP4/5 | 10 (FABP4) | 22 (lipolysis) | Potent dual inhibitor | [7] |
| 520 (FABP5) | |||||
| Compound 3 | FABP4/5 | 20 (FABP4) | - | Potent dual inhibitor | [7] |
| 560 (FABP5) |
Preclinical Efficacy in Disease Models
This compound has demonstrated efficacy in a range of preclinical models, primarily focusing on metabolic and cardiovascular diseases.
Diet-Induced Obesity and Insulin Resistance
In mouse models of diet-induced obesity (DIO), chronic administration of this compound has been shown to reduce plasma triglyceride and free fatty acid levels.[5][6] However, its effect on insulin resistance in DIO models has produced conflicting results, with some studies showing improvement in glucose tolerance, while others report no significant change.[5]
Atherosclerosis
This compound has been shown to reduce atherosclerotic lesion area in ApoE-deficient mice, a common model for atherosclerosis.[4] This effect is attributed to the inhibition of FABP4 in macrophages, which play a key role in the development of atherosclerotic plaques.
Inflammation
FABP4 is a key mediator of inflammation. This compound has been shown to decrease the production of pro-inflammatory molecules, such as monocyte chemoattractant protein-1 (MCP-1), from macrophages.[1][2][5]
Head-to-Head Comparisons
Direct comparative studies provide the most valuable insights into the relative therapeutic potential of different inhibitors.
-
This compound vs. Compounds 2 & 3: In a study with DIO mice, both this compound and Compound 3 reduced plasma triglycerides and free fatty acids. However, Compound 3 was effective at a lower dose for reducing free fatty acids.[5][6] In cell-based assays, Compounds 2 and 3 were more potent than this compound at inhibiting lipolysis in adipocytes.[5][6]
-
This compound vs. HTS01037: HTS01037 is reported to be approximately 30-fold weaker than this compound in terms of FABP4 binding affinity.[5] While it has shown effects in cell-based assays, in vivo characterization is lacking.[5]
Off-Target Effects and Potential Toxicities
A critical aspect of therapeutic appraisal is the evaluation of potential side effects.
-
AMPK Activation: this compound has been found to stimulate glucose uptake in myotubes through an off-target activation of AMP-activated protein kinase (AMPK), independent of FABP inhibition. This could contribute to its glucose-lowering effects but also represents a potential confounding factor in experimental interpretation.
-
Cardiotoxicity: A significant concern for FABP inhibitors is the potential for cardiotoxicity due to the inhibition of FABP3, which is highly expressed in the heart.[3] Some studies have suggested that this compound may have acute cardiac depressant effects.[8]
-
Reproductive Effects: In a study on obese male mice, administration of this compound was associated with adverse effects on reproductive parameters.[9]
Clinical Development Landscape
To date, no FABP4 inhibitor has advanced to late-stage clinical trials for metabolic diseases. The potential for cardiotoxicity and other off-target effects may have hindered their clinical translation. However, the field is evolving, with a focus on developing inhibitors with even greater selectivity. Notably, a selective FABP5 inhibitor, ART26.12 , has recently received FDA clearance for Phase 1 clinical trials for the treatment of chemotherapy-induced peripheral neuropathy, indicating that targeting specific FABPs remains a viable therapeutic strategy.[10]
Experimental Protocols
To facilitate the replication and extension of key findings, detailed experimental protocols are provided below.
High-Fat Diet (HFD)-Induced Obesity Mouse Model
This protocol outlines the induction of obesity in mice, a common model for studying the effects of FABP4 inhibitors on metabolic parameters.
2-NBDG Glucose Uptake Assay in C2C12 Myotubes
This assay is used to measure glucose uptake in muscle cells, a key process in understanding insulin sensitivity.
Signaling Pathways
The following diagram illustrates the proposed signaling pathway through which FABP4 inhibition by this compound is thought to exert its effects.
References
- 1. Diet-induced obesity murine model [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Effects of FABP4 on Cardiovascular Disease in the Aging Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news.stonybrookmedicine.edu [news.stonybrookmedicine.edu]
Safety Operating Guide
Proper Disposal Procedures for BMS-309403: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides procedural guidance for the proper disposal of BMS-309403, a potent and selective fatty acid binding protein 4 (FABP4) inhibitor used in laboratory research. Given the absence of a specific, publicly available Safety Data Sheet (SDS) with official disposal instructions, the following procedures are based on general best practices for handling research-grade chemical waste. It is imperative to always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Chemical and Physical Properties of this compound
For safe handling and disposal, it is crucial to be aware of the known properties of this compound. The following table summarizes key quantitative data gathered from various chemical suppliers.
| Property | Value | Citations |
| CAS Number | 300657-03-8 | [1][2][3] |
| Molecular Formula | C₃₁H₂₆N₂O₃ | [2] |
| Molecular Weight | 474.55 g/mol | [2][3] |
| Purity | ≥98% | [2][3] |
| Solubility | Insoluble in H₂O | [1] |
| Soluble to 100 mM in DMSO | [2][3] | |
| ≥48.4 mg/mL in Ethanol | [1] | |
| 30 mg/mL in DMF | [4] | |
| Storage | Store at -20°C | [2][3] |
Disposal Decision Workflow
The proper disposal route for this compound waste depends on its form (solid, liquid, or contaminated material). The following diagram outlines the decision-making process for segregating and handling different waste streams.
Caption: Logical workflow for the segregation and disposal of different forms of this compound waste.
Detailed Experimental Protocols for Disposal
The following step-by-step procedures provide guidance for the safe handling and disposal of this compound waste. These protocols are based on general laboratory safety principles.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, at a minimum, the following PPE should be worn:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (butyl rubber is recommended for DMSO; consult a glove compatibility chart for other solvents).[5]
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
Carefully place the solid waste into a designated, sealable, and clearly labeled hazardous solid chemical waste container.
-
The label should include: "Hazardous Waste," "this compound, Solid," the approximate amount, and the date of accumulation.
-
Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until collection by your institution's EHS department.[6]
Protocol 2: Disposal of this compound Liquid Waste (Solutions)
This protocol applies to solutions of this compound in solvents such as DMSO or ethanol.
-
Do not pour liquid waste containing this compound down the sanitary sewer.[7] Organic solvents like DMSO should never be drain-disposed.[5]
-
Collect all liquid waste in a designated, leak-proof, and sealable hazardous liquid waste container.
-
Use separate waste containers for halogenated and non-halogenated solvents, as required by your institution.
-
The container label must clearly state "Hazardous Waste," list all chemical components with their approximate percentages (e.g., "DMSO with this compound, <1%"), and the accumulation start date.[8]
-
Keep the waste container closed except when adding waste.[9]
-
Store the sealed container in a designated satellite accumulation area, within secondary containment if required, until collection by EHS.
Protocol 3: Disposal of Contaminated Labware and PPE
This protocol covers items such as pipette tips, tubes, vials, gloves, and bench paper that are contaminated with this compound.
-
Do not dispose of contaminated items in the regular or biohazardous waste bins.
-
Collect all grossly contaminated solid waste in a designated, durable, and clearly labeled hazardous solid chemical waste container (e.g., a lined cardboard box or a dedicated plastic container).[10]
-
The label should include: "Hazardous Waste," "Solid Lab Waste contaminated with this compound," and the accumulation date.
-
Once full, seal the container and store it in the satellite accumulation area for EHS pickup.
Protocol 4: Disposal of Empty this compound Containers
A container is considered "RCRA empty" when all contents have been removed by normal means.
-
Triple rinse the empty container with a suitable solvent in which this compound is soluble (e.g., ethanol or DMSO).[9]
-
Collect all three rinsate portions as hazardous liquid waste, as described in Protocol 2.[7]
-
After rinsing, deface or remove the original manufacturer's label to prevent misidentification.[11]
-
The cleaned and defaced container may now be disposed of in the regular trash or appropriate recycling bin, according to your institution's policies.[9]
Disclaimer: These procedures are intended as a general guide. The ultimate responsibility for safe and compliant chemical waste disposal lies with the researcher and their institution. Always prioritize your local EHS regulations and consult with your EHS officer for any specific questions.
References
- 1. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. DMSO disposal - General Lab Techniques [protocol-online.org]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. depts.washington.edu [depts.washington.edu]
- 11. sfasu.edu [sfasu.edu]
Personal protective equipment for handling BMS-309403
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the potent and selective FABP4 inhibitor, BMS-309403.
This document provides critical safety and logistical information to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risk and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent bioactive compound. While a comprehensive toxicological profile is not available, it should be handled with care, assuming it is potentially hazardous upon ingestion, inhalation, or contact with skin and eyes. The following PPE is mandatory when handling this compound in its solid form or in solution.
| Personal Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or other protective clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the solid powder outside of a certified chemical fume hood. |
Handling Procedures
Handling the Solid Form
This compound is typically supplied as a crystalline solid.[1] To minimize the risk of inhalation and contamination, all weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood.
Experimental Workflow for Handling Solid this compound:
Caption: Workflow for safely handling solid this compound.
Preparation and Handling of Solutions
This compound is soluble in several organic solvents. Stock solutions should be prepared in a chemical fume hood.
Quantitative Data on Solubility:
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL |
| Ethanol | ~30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL |
Data sourced from Cayman Chemical product information.[1]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.
-
Weigh the required amount of this compound (Molecular Weight: 474.59 g/mol ). For 1 mL of a 10 mM solution, weigh 4.75 mg.
-
Add the solid to a sterile, appropriately sized vial.
-
Add the calculated volume of DMSO to the vial.
-
Gently vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at -20°C for long-term storage.
In Vitro and In Vivo Handling
In Vitro Experiments
For cell-based assays, the DMSO stock solution is typically diluted in culture medium. To avoid cellular toxicity, the final concentration of DMSO in the culture medium should be kept low, generally below 0.5%.
Logical Relationship for In Vitro Dilution:
Caption: Dilution scheme for in vitro experiments.
In Vivo Experiments
For animal studies, this compound is often administered by oral gavage. Formulations for oral dosing may require the use of co-solvents to ensure solubility and stability.
Example Protocol for Oral Gavage Solution:
A common vehicle for oral administration in mice involves a mixture of DMSO and other excipients to improve solubility and reduce toxicity. For instance, a solution can be prepared by first dissolving this compound in a small amount of DMSO, and then diluting it with a vehicle such as corn oil or a solution containing PEG300 and Tween 80.
Disposal Plan
All waste materials, including empty vials, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and vials, in a designated hazardous waste container.
-
Liquid Waste: Unused or expired solutions of this compound should be collected in a sealed, properly labeled hazardous waste container.
-
DMSO Solutions: DMSO is a combustible liquid and can penetrate the skin, potentially carrying dissolved chemicals with it. Therefore, DMSO solutions of this compound must be treated as hazardous waste. Do not dispose of DMSO solutions down the drain. Collect in a designated solvent waste container for incineration by a licensed waste disposal company.
-
Spill and Emergency Procedures
-
Minor Spill: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Major Spill: Evacuate the area and contact your institution's environmental health and safety department immediately.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
